molecular formula C24H25FO5S B606465 Canagliflozin CAS No. 928672-86-0

Canagliflozin

Cat. No.: B606465
CAS No.: 928672-86-0
M. Wt: 444.5 g/mol
InChI Key: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
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Description

Canagliflozin is a C-glycosyl compound that is used (in its hemihydrate form) for treatment of type II diabetes via inhibition of sodium-glucose transport protein subtype 2. It has a role as a hypoglycemic agent and a sodium-glucose transport protein subtype 2 inhibitor. It is a C-glycosyl compound, a member of thiophenes and an organofluorine compound.
This compound, also known as Invokana, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus along with lifestyle changes including diet and exercise. It was initially approved by the FDA in 2013 for the management of diabetes and later approved in 2018 for a second indication of reducing the risk of cardiovascular events in patients diagnosed with type 2 diabetes mellitus,. this compound is the first oral antidiabetic drug approved for the prevention of cardiovascular events in patients with type 2 diabetes. Cardiovascular disease is the most common cause of death in these patients.
This compound anhydrous is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of this compound anhydrous is as a Sodium-Glucose Transporter 2 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. This compound is also able to reduce body weight and has a low risk for hypoglycemia.
This compound Anhydrous is the anhydrous form of this compound, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. This compound is also able to reduce body weight and has a low risk for hypoglycemia.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 7 investigational indications. This drug has a black box warning from the FDA.
A glucoside-derived SODIUM-GLUCOSE TRANSPORTER 2 inhibitor that stimulates urinary excretion of glucose by suppressing renal glucose reabsorption. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.
See also: Empagliflozin (related);  Dapagliflozin (related);  Ertugliflozin (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
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InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
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InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
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Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
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Molecular Formula

C24H25FO5S
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DSSTOX Substance ID

DTXSID601004469
Record name Canagliflozin
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Molecular Weight

444.5 g/mol
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Boiling Point

‎642.9±55.0
Record name Canagliflozin
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Solubility

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/
Record name Canagliflozin
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CAS No.

842133-18-0
Record name Canagliflozin
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Record name Canagliflozin
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Record name (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol
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Record name CANAGLIFLOZIN ANHYDROUS
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Record name Canagliflozin
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Melting Point

68-72
Record name Canagliflozin
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Foundational & Exploratory

Unveiling the Off-Target Cellular Mechanisms of Canagliflozin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of drugs, has demonstrated significant efficacy in the management of type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the renal proximal tubules, leading to glucosuria and a subsequent lowering of blood glucose levels. However, a growing body of evidence suggests that this compound exerts a range of effects on various cell types that are independent of its SGLT2 inhibitory activity. These "off-target" effects are of considerable interest to the scientific community, as they may contribute to the observed cardiovascular and renal protective benefits of the drug and open new avenues for therapeutic applications. This technical guide provides a comprehensive overview of the core SGLT2-independent cellular effects of this compound, with a focus on its impact on mitochondrial function, cellular energy sensing, and ion homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core SGLT2-Independent Mechanisms

This compound's off-target effects are multifaceted, primarily revolving around its ability to interfere with key cellular metabolic and signaling pathways. The most well-documented of these include the inhibition of mitochondrial complex I, activation of AMP-activated protein kinase (AMPK), inhibition of glutamate dehydrogenase, and modulation of intracellular calcium signaling.

Inhibition of Mitochondrial Complex I and Alteration of Cellular Respiration

A significant SGLT2-independent effect of this compound is its direct inhibition of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). This action curtails the flow of electrons through the electron transport chain, leading to reduced ATP synthesis and an increase in the cellular AMP/ATP ratio. This effect has been observed in a variety of cell types, including cancer cells and proximal tubule cells.[1][2]

Quantitative Data: Inhibition of Mitochondrial Respiration

ParameterCell Type/SystemThis compound ConcentrationObserved EffectReference
IC50 for Complex I-supported respiration Permeabilized PC3 prostate cancer cells~15 µMDose-dependent inhibition of oxygen consumption[3]
Oxygen Consumption Rate (OCR) PC3 cells30 µMSignificant reduction in basal and maximal respiration[3]
Mitochondrial ATP production PC3 cells30 µMSignificant decrease[4]
Fluid Transport Proximal tubule cell monolayers25 µMInhibition, an effect mimicked by the complex I inhibitor metformin[1][5][6]

Experimental Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to this compound treatment.

Materials:

  • Seahorse XF96 or similar extracellular flux analyzer

  • Seahorse XF cell culture microplates

  • This compound

  • Cell culture medium

  • Seahorse XF Calibrant

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells (e.g., PC3, C2C12 myotubes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Instrument Calibration: Calibrate the Seahorse XF analyzer with the Seahorse XF Calibrant.

  • Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge. The typical injection sequence is oligomycin (ATP synthase inhibitor), followed by FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain, inducing maximal respiration), and finally a mixture of rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) to shut down mitochondrial respiration completely.

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure OCR and extracellular acidification rate (ECAR) in real-time.

  • Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathway: this compound's Impact on Mitochondrial Respiration

This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Reduced electron flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced proton gradient ATP ATP Production ATP_Synthase->ATP Decreased synthesis AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_Ratio

Caption: this compound inhibits mitochondrial complex I, disrupting the electron transport chain and reducing ATP production.

Activation of AMP-Activated Protein Kinase (AMPK)

The increase in the cellular AMP/ATP ratio resulting from mitochondrial inhibition is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. This SGLT2-independent activation of AMPK by this compound has been demonstrated in various cell types, including adipocytes, cardiomyocytes, and cancer cells.[8][9]

Quantitative Data: AMPK Activation

Cell TypeThis compound ConcentrationFold Change in p-AMPK/AMPKReference
HL-1 Cardiomyocytes 5 µg/mLSignificantly increased[8]
3T3-L1 Adipocytes 10 µMSignificant increase[9]
HepG2 and Caco2 cells 10 µM and 30 µMDose-dependent increase[10]

Experimental Protocol: Western Blotting for AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus (e.g., wet or semi-dry transfer system)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-AMPKα and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for p-AMPKα and total AMPKα. The ratio of p-AMPKα to total AMPKα indicates the level of AMPK activation.

Signaling Pathway: AMPK Activation by this compound

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Complex I AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Catabolism ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Lipid Synthesis) AMPK->Anabolism

Caption: this compound-induced mitochondrial dysfunction leads to AMPK activation, shifting cellular metabolism towards energy production.

Inhibition of Glutamate Dehydrogenase

This compound has been shown to inhibit glutamate dehydrogenase (GDH), a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[11][12] This inhibition can disrupt the tricarboxylic acid (TCA) cycle by limiting the anaplerotic entry of glutamine-derived carbons. This effect is particularly relevant in proliferating cells that exhibit a high dependence on glutaminolysis.

Quantitative Data: Inhibition of Glutamate Dehydrogenase

ParameterSystemThis compound ConcentrationObserved EffectReference
GDH Activity Mitochondrial enriched fractions of RPTEC/TERT1 cellsClinically relevant concentrationsSignificant inhibition[11][12]
Cell Viability Proliferating RPTEC/TERT1 cellsLow concentrationsCytotoxicity[11][12]

Experimental Protocol: Glutamate Dehydrogenase Activity Assay

This protocol outlines a colorimetric assay to measure GDH activity.

Materials:

  • Mitochondrial fractions isolated from cells

  • Assay buffer

  • GDH developer

  • Glutamate solution

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare mitochondrial lysates from control and this compound-treated cells.

  • Reaction Setup: In a 96-well plate, add the sample, positive controls, and standards.

  • Reaction Initiation: Prepare a reaction mix containing assay buffer, GDH developer, and glutamate. Add the reaction mix to each well.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the optical density (OD) at 450 nm at an initial time point (A0) and after a specific incubation period (e.g., 30 minutes to 2 hours) (A1).

  • Calculation: The GDH activity is proportional to the change in OD over time (A1 - A0).

Modulation of Intracellular Calcium Signaling

This compound has been reported to influence intracellular calcium ([Ca2+]i) homeostasis in various cell types, including vascular smooth muscle cells and cardiac fibroblasts.[13] The precise mechanisms are still under investigation but may involve interactions with calcium channels and transporters.

Quantitative Data: Effects on Calcium Signaling

Cell TypeConditionThis compound TreatmentObserved EffectReference
Human Cardiac Fibroblasts High glucose100 nMAmeliorated disrupted Ca2+ homeostasis[13]

Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

  • Cell Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBS for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells with HBS to remove extracellular dye.

  • De-esterification: Allow 15-30 minutes for intracellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.

  • Imaging/Measurement: Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-free) and measure the emission at ~510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio upon treatment with this compound indicate a modulation of [Ca2+]i.

Conclusion

The SGLT2-independent effects of this compound represent a paradigm shift in our understanding of this class of antidiabetic drugs. Its ability to target fundamental cellular processes such as mitochondrial respiration, energy sensing, and ion homeostasis provides a plausible mechanistic basis for its observed clinical benefits beyond glycemic control. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate these off-target mechanisms and explore their therapeutic potential in a broader range of diseases. A thorough understanding of these SGLT2-independent actions is crucial for optimizing the clinical use of this compound and for the development of next-generation therapies with improved efficacy and safety profiles.

References

Off-target effects of Canagliflozin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Off-Target Effects of Canagliflozin in Cellular Models

Executive Summary

This compound, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, is a widely prescribed therapeutic for type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to glycosuria and a reduction in blood glucose levels[1][2][3]. However, large-scale clinical trials have revealed significant cardiovascular and renal protective benefits that are not fully explained by its glucose-lowering effects alone[4][5]. This has spurred extensive research into the SGLT2-independent, or "off-target," effects of this compound. This technical guide provides a comprehensive overview of the key off-target mechanisms of this compound identified in cellular models, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways. The primary off-target effects discussed include the inhibition of mitochondrial complex I, subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of mitochondrial glutamate dehydrogenase (GDH)[6][7].

Inhibition of Mitochondrial Respiratory Chain Complex I

A primary off-target effect of this compound is the direct inhibition of mitochondrial complex I, a key component of the electron transport chain (ETC)[8][9][10]. This action is independent of its SGLT2 inhibitory activity and has been observed in various cancer and non-cancer cell lines[11][12]. Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased ATP production and an increase in the cellular AMP/ATP and ADP/ATP ratios[6][9]. This metabolic shift is a critical upstream event for several other off-target effects. Notably, this inhibitory effect is not a class effect, as other SGLT2 inhibitors like dapagliflozin and empagliflozin do not inhibit complex I to the same extent at clinically relevant concentrations[6][10][11].

Quantitative Data: Inhibition of Mitochondrial Respiration
Cellular ModelThis compound ConcentrationObserved EffectReference
PC3 (Prostate Cancer)5 µMDose-dependent reduction in oxygen consumption through complex-I[11]
PC3 (Prostate Cancer)30 µMIncreased extracellular acidification rate (ECAR)[11][12]
HEK-293 Cells> 1 µmol/lActivation of AMPK, downstream of complex I inhibition[13]
RPTEC/TERT1 (Renal Proximal Tubule)Clinically relevant concentrationsInhibition of mitochondrial electron transport chain complex I[7]
Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XFe96)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function using a Seahorse XFe96 Extracellular Flux Analyzer[14][15].

  • Cell Seeding : Seed cells (e.g., PC3 cells) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 3-24 hours) before the assay.

  • Assay Medium : One hour before the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO₂ incubator.

  • Cartridge Hydration & Loading : Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator. Load the injection ports of the sensor cartridge with mitochondrial stress test compounds:

    • Port A: Oligomycin (e.g., 1.0 µM), an ATP synthase inhibitor.

    • Port B: FCCP (e.g., 1.0 µM), a protonophore that uncouples the ETC.

    • Port C: Rotenone/Antimycin A (e.g., 0.5 µM), inhibitors of complex I and III, respectively.

  • Seahorse Analyzer Operation : Calibrate the sensor cartridge in the Seahorse XFe96 Analyzer. After calibration, replace the calibrant plate with the cell culture plate.

  • Data Acquisition : The instrument measures OCR at baseline and after the sequential injection of the inhibitors. The data are used to calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity[16].

Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial complex I by this compound leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[6][9][17][18]. This compound-induced AMPK activation is observed at clinically relevant concentrations and is dependent on the presence of AMP/ADP-sensitive γ-subunits, confirming the mechanism is linked to cellular energy stress[6]. Once activated, AMPK phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), to switch off anabolic pathways (e.g., lipogenesis) and switch on catabolic pathways to restore energy balance[9].

Signaling Pathway: this compound-Induced AMPK Activation

Canagliflozin_AMPK_Pathway Cana This compound ComplexI Mitochondrial Complex I Cana->ComplexI Inhibits ATP ATP Production ↓ ComplexI->ATP AMP_Ratio AMP/ATP Ratio ↑ ATP->AMP_Ratio AMPK AMPK Activation AMP_Ratio->AMPK ACC ACC Phosphorylation AMPK->ACC Phosphorylates Other Other Metabolic Effects AMPK->Other Lipogenesis Lipogenesis ↓ ACC->Lipogenesis

Caption: this compound inhibits Complex I, increasing the AMP/ATP ratio and activating AMPK.

Quantitative Data: AMPK Activation and Downstream Effects
Cellular ModelThis compound ConcentrationObserved EffectReference
HEK-293 Cells> 1 µmol/lIncreased phosphorylation of AMPK and ACC[13]
Mouse Hepatocytes10 µMInhibition of lipid synthesis (absent in AMPK knockout cells)[6]
PC3 & H460 (Cancer Cells)Clinically achievable concentrationsIncreased activating phosphorylation of AMPK[8][12]
Rat & Human Aortic SMCs50 µMNo significant effect on AMPK phosphorylation[19]
Experimental Protocol: ADP-Glo™ Kinase Assay for AMPK Activity

This non-radioactive assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction[20][21].

  • Reaction Setup : In a 96-well plate, prepare a reaction mixture containing:

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Recombinant active AMPK enzyme.

    • AMPK substrate peptide (e.g., SAMStide).

    • AMP (as an allosteric activator, e.g., 100 µM).

    • The test compound (this compound) or vehicle.

  • Initiate Reaction : Add ATP to the wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for the enzyme.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

  • Terminate and Deplete ATP : Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion : Add Kinase Detection Reagent to the wells. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

  • Luminescence Measurement : Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and reflects the AMPK activity.

Other Notable Off-Target Effects

Beyond Complex I and AMPK, this compound has been shown to interact with other cellular targets.

  • Mitochondrial Glutamate Dehydrogenase (GDH) Inhibition : In human renal proximal tubule epithelial cells (RPTEC/TERT1), this compound was found to inhibit GDH at clinically relevant concentrations. This dual inhibition of GDH and complex I disrupts glutamine anaplerosis, which is critical for proliferating cells, potentially contributing to both therapeutic and adverse renal effects[7].

  • Inhibition of Glucose Uptake (SGLT2-Independent) : this compound can inhibit cellular glucose uptake in cells that do not express SGLT2, such as HEK-293 cells[6]. While this effect was observed, studies suggest it does not directly account for AMPK activation[9].

  • Induction of Heme Oxygenase-1 (HO-1) : In vascular smooth muscle cells (SMCs), this compound—but not other gliflozins—inhibited cell proliferation and migration. This effect was linked to the induction of the antioxidant enzyme HO-1, suggesting a potential mechanism for its cardiovascular benefits[19].

  • Impairment of T Cell Function : this compound has been shown to impair the activation, proliferation, and effector functions of human T cells. This is mediated by inhibiting T cell receptor signaling and impacting ERK and mTORC1 activity, suggesting a potential role for this compound in T cell-mediated autoimmune disorders[22][23].

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to validate the direct binding of a drug to its target protein within intact cells[24][25][26]. The principle is that ligand binding increases the thermal stability of the target protein. While specific CETSA data for this compound's off-target effects are emerging, the workflow is crucial for confirming these interactions.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Quantification cluster_result 5. Data Analysis A1 Treat intact cells with This compound B Heat cell suspensions across a temperature gradient (e.g., 37°C to 67°C) A1->B A2 Treat intact cells with Vehicle (Control) A2->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble (non-denatured) proteins from precipitated (denatured) proteins C->D E Collect supernatant (soluble fraction) D->E F Quantify target protein amount (e.g., Western Blot, Mass Spec) E->F G Plot protein abundance vs. temperature to generate a 'melting curve' F->G H A rightward shift in the curve for drug-treated cells indicates target engagement G->H

Caption: CETSA workflow to confirm drug-target binding in cells.

Conclusion

The evidence from numerous studies in cellular models demonstrates that this compound possesses significant off-target activities that are distinct from its primary SGLT2 inhibitory function. The key SGLT2-independent mechanisms include the inhibition of mitochondrial complex I and glutamate dehydrogenase, leading to the activation of the critical energy sensor AMPK. These actions result in profound metabolic reprogramming, affecting processes such as lipogenesis, cell proliferation, and immune cell function. These off-target effects provide a plausible molecular basis for the unexpected clinical benefits observed with this compound, particularly in the cardiovascular and renal systems. For researchers and drug development professionals, understanding these multifaceted actions is crucial for elucidating the full therapeutic potential of this compound and for designing next-generation metabolic modulators with improved target specificity and efficacy.

References

Canagliflozin's Imprint on Cellular Energetics and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated profound effects on cellular metabolism and signaling that extend beyond its primary mechanism of action. This technical guide provides an in-depth exploration of this compound's impact at the cellular level, with a focus on its SGLT2-independent mechanisms. It has been established that this compound directly inhibits mitochondrial complex I, leading to a cascade of downstream effects including the activation of AMP-activated protein kinase (AMPK) and modulation of interconnected signaling pathways.[1][2][3][4] This guide synthesizes key quantitative data, details experimental methodologies for investigating these effects, and presents visual representations of the core signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic disease.

Core Mechanism of Action: Beyond SGLT2 Inhibition

While this compound is clinically approved for its role in promoting urinary glucose excretion through the inhibition of SGLT2 in the kidneys[5][6], a growing body of evidence highlights its significant off-target effects on fundamental cellular processes. A primary SGLT2-independent mechanism of this compound is the inhibition of mitochondrial respiratory chain complex I.[1][2][3][4] This action disrupts the electron transport chain, leading to decreased mitochondrial respiration and a subsequent increase in the cellular AMP/ATP and ADP/ATP ratios.[1][3][7][8] This shift in the cellular energy state serves as a critical trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]

Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP, such as lipogenesis.[1][3] This multifaceted mechanism of action positions this compound as a modulator of key cellular metabolic and signaling hubs, with implications for various cell types and disease states, including cancer and non-alcoholic fatty liver disease.[2][4][9]

Quantitative Impact on Cellular Metabolism

The following tables summarize the quantitative effects of this compound on key cellular metabolic parameters as reported in various in vitro and in vivo studies.

Table 1: Effect of this compound on Mitochondrial Respiration

ParameterCell TypeThis compound ConcentrationObserved EffectReference
Oxygen Consumption Rate (OCR)PC3 prostate cancer cells5 µM (starting concentration)Dose-dependent reduction[2]
Complex I-supported RespirationPermeabilized PC3 cellsDose-dependentInhibition[2]
Basal RespirationHuman renal proximal tubule epithelial cells (RPTEC/TERT1)50 µMSignificant decrease[10]
Mitochondrial ATP ProductionHuman renal proximal tubule epithelial cells (RPTEC/TERT1)50 µMSignificant decrease[10]
Oxygen Consumption Rate (OCR)Human umbilical vein endothelial cells (HUVECs)100 µM~60% decrease[11]

Table 2: Effect of this compound on Cellular Energy Status and AMPK Signaling

ParameterCell TypeThis compound ConcentrationObserved EffectReference
AMPK ActivationHEK-293 cells> 1 µmol/lActivation[1]
ADP:ATP RatioHEK-293 cells10 and 30 µmol/LSignificant increase[7][8]
AMPK Phosphorylation (Thr172)Mouse Embryonic Fibroblasts (WT)> 1 µmol/lIncreased phosphorylation[1]
ACC PhosphorylationMouse Embryonic Fibroblasts (WT)> 1 µmol/lIncreased phosphorylation[1]
AMPK ActivationMouse liver (in vivo)Oral administrationActivation[1][3]
ADP/ATP RatioCRL1927 mesangial cells2, 5, 10 µMConcentration-dependent increase[12]

Table 3: Effect of this compound on Lipogenesis and Glucose Metabolism

ParameterCell Type/ModelThis compound ConcentrationObserved EffectReference
Lipid SynthesisHepatocytes10 µmol/LInhibition (AMPK-dependent)[7]
LipogenesisPC3-pMXS and PC3-NDI1 cells30 µMInhibition[2]
Glucose UptakeHEK-293 cells and MEFsNot specifiedInhibition (independent of SGLT2)[1]
Fatty Acid SynthesisNot specifiedNot specifiedPotent inhibition[13]
Hepatic LipogenesisApoE-/- mice30 mg/kgSuppression[14]

Key Signaling Pathways Modulated by this compound

This compound's influence extends to several critical signaling pathways that govern cellular growth, proliferation, and survival.

AMPK-mTOR Signaling Pathway

The activation of AMPK by this compound has an inhibitory effect on the mammalian target of rapamycin (mTOR) signaling pathway.[12][15] mTOR is a central regulator of cell growth and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. This interplay between AMPK and mTOR is a key area of investigation for the anti-proliferative effects of this compound observed in cancer cells.[2][4][13]

Canagliflozin_AMPK_mTOR_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK mTOR mTOR AMPK->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

This compound's inhibitory effect on mTOR via AMPK activation.
Oxidative Stress and Inflammatory Signaling

This compound has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[11][16][17][18][19] It can also modulate inflammatory signaling pathways, including the NF-κB and JNK pathways, contributing to its protective effects in various tissues.[20]

Canagliflozin_Oxidative_Stress_Pathway This compound This compound ROS_Production ↓ Reactive Oxygen Species (ROS) This compound->ROS_Production Antioxidant_Defense ↑ Antioxidant Enzymes This compound->Antioxidant_Defense Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB, JNK) This compound->Inflammatory_Pathways Cellular_Damage ↓ Oxidative Stress & Inflammation ROS_Production->Cellular_Damage Antioxidant_Defense->Cellular_Damage Inflammatory_Pathways->Cellular_Damage

Modulation of oxidative stress and inflammation by this compound.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cellular effects of this compound.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

Principle: The Seahorse XF Analyzer is a widely used platform to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.

Protocol Outline:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.

  • Assay Preparation: A day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant. On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

  • Seahorse XF Analysis: Load the prepared cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will perform a series of mix, wait, and measure cycles to determine baseline OCR and ECAR.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors through the drug ports of the sensor cartridge to assess different parameters of mitochondrial function:

    • Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Seahorse_OCR_Workflow cluster_prep Preparation cluster_analysis Analysis Seed_Cells 1. Seed cells in XF microplate Treat_Cells 2. Treat with This compound Seed_Cells->Treat_Cells Prepare_Assay 3. Prepare assay medium & hydrate sensor Treat_Cells->Prepare_Assay Load_Analyzer 4. Load plate & sensor into XF Analyzer Prepare_Assay->Load_Analyzer Baseline 5. Measure baseline OCR & ECAR Load_Analyzer->Baseline Inject_Inhibitors 6. Inject mitochondrial stress test compounds Baseline->Inject_Inhibitors Analyze_Data 7. Analyze data to assess mitochondrial function Inject_Inhibitors->Analyze_Data

Workflow for measuring oxygen consumption rate (OCR).
Assessment of AMPK Activation by Western Blotting

Principle: Western blotting is used to detect the phosphorylation status of AMPK at Threonine 172 (Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.

Protocol Outline:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Measurement of Cellular Adenine Nucleotides (ATP, ADP, AMP)

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a sensitive method for separating and quantifying ATP, ADP, and AMP in cell extracts.

Protocol Outline:

  • Cell Extraction: Rapidly quench cellular metabolism and extract nucleotides by treating cells with a cold acid solution (e.g., perchloric acid) followed by neutralization.

  • Sample Preparation: Centrifuge the extracts to remove precipitated proteins and filter the supernatant.

  • HPLC Analysis: Inject the prepared samples into an RP-HPLC system equipped with a C18 column.

  • Separation: Separate the adenine nucleotides using a gradient of a suitable mobile phase (e.g., a mixture of potassium phosphate buffer and methanol).

  • Detection: Detect the eluted nucleotides using a UV detector at a wavelength of 254 nm.

  • Quantification: Determine the concentrations of ATP, ADP, and AMP by comparing the peak areas of the samples to those of known standards. Calculate the ATP/ADP and AMP/ATP ratios to assess the cellular energy charge.

Conclusion

This compound exerts significant and complex effects on cellular metabolism and signaling, largely independent of its SGLT2 inhibitory action. Its ability to inhibit mitochondrial complex I and subsequently activate AMPK places it at a critical node of cellular energy regulation. This technical guide provides a framework for understanding and investigating these multifaceted effects. The presented data and experimental protocols offer a valuable resource for researchers aiming to further elucidate the molecular mechanisms of this compound and explore its therapeutic potential in a broader range of diseases. The continued exploration of these SGLT2-independent actions is crucial for a comprehensive understanding of the clinical benefits observed with this class of drugs.

References

The Off-Target Actions of Canagliflozin: A Deep Dive into its Effects on Non-Diabetic Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of drugs, has garnered significant attention for its therapeutic benefits in type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels.[1][2][3] However, a growing body of evidence from preclinical and clinical studies has unveiled a fascinating and complex landscape of "off-target" effects, where this compound exerts significant cellular actions independent of its SGLT2 inhibitory activity and in non-diabetic contexts.[4][5][6] These discoveries have opened new avenues for its potential therapeutic application in a range of non-diabetic conditions, including cardiovascular and renal diseases, and even cancer.[7][8][9]

This technical guide provides a comprehensive overview of the known effects of this compound on non-diabetic cells. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms, experimental evidence, and potential implications of these non-canonical actions. We will delve into the quantitative data from key studies, outline the experimental protocols used to generate this data, and visualize the intricate signaling pathways involved.

Core Cellular Mechanism: Inhibition of Mitochondrial Complex I and AMPK Activation

A central and recurring theme in the non-diabetic cellular effects of this compound is its ability to inhibit Complex I of the mitochondrial electron transport chain.[4][10][11][12][13] This action is distinct from its SGLT2 inhibition and is not observed with other SGLT2 inhibitors like dapagliflozin and empagliflozin.[4][5] The inhibition of mitochondrial respiration leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ADP to ATP ratio. This shift in the cellular energy state serves as a potent activator for AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism and stress responses.[4][5][14]

The activation of AMPK by this compound has been demonstrated in a variety of non-diabetic cell types, including human embryonic kidney (HEK-293) cells, mouse embryonic fibroblasts (MEFs), human aortic endothelial cells (HAECs), and human vascular smooth muscle cells (VSMCs).[4][15] This SGLT2-independent mechanism is a cornerstone of many of this compound's downstream effects.

Data Presentation: Quantitative Effects of this compound on Non-Diabetic Cells

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various non-diabetic cell lines.

Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
A549 (Lung Cancer)Cell Growth Inhibition1–50 µMSignificant, dose-dependent suppression[16]
A549 (Lung Cancer)Cell Cycle1–50 µMIncreased number of cells in G0/G1 phase, decreased in S phase[16]
A549 (Lung Cancer)ERK and MAPK PhosphorylationNot specifiedSignificantly decreased[16]
Rat Aortic SMCsHO-1 Protein Expression0–50 µM (24h)Concentration-dependent increase[17]
Rat Aortic SMCsHO-1 mRNA Expression50 µMTime-dependent increase[17]
Rat Aortic SMCsHO Activity50 µM (24h)Significant increase (not seen with dapagliflozin or empagliflozin)[17]
Human Aortic SMCsHO-1 Protein Expression50 µM (24h)Increased expression[17]
Rat Aortic SMCsCell CycleNot specifiedArrested cells in the G0/G1 phase[17]
PC3 (Prostate Cancer)Oxygen Consumption (Complex I)Starting at 5 µMDose-dependent reduction[12]
Prostate and Lung Cancer CellsCellular Proliferation & Clonogenic SurvivalClinically achievable concentrationsInhibition[13]
HUVECsAMPK Activity10-30 µMStimulation[15]
HAECsAMPK Activity10 µMStimulation (not seen with empagliflozin up to 100 µM)[15]
HAoVSMCsAMPK Activation (pACC)Not specifiedStimulated within 30 minutes[15]
RPTEC/TERT1 (Renal Proximal Tubule)Cytotoxicity (proliferating cells)"Low concentrations"Induced cytotoxicity[18]

Experimental Protocols

This section provides a detailed look at the methodologies employed in the key experiments that have defined our understanding of this compound's effects on non-diabetic cells.

Cell Culture and Treatment
  • Cell Lines: A variety of human and rodent cell lines have been utilized, including:

    • HEK-293: Human embryonic kidney cells.

    • MEFs: Mouse embryonic fibroblasts (including wild-type and AMPK-α1/α2 double knockout).

    • A549: Human lung carcinoma cells.

    • PC3: Human prostate cancer cells.

    • HUVECs: Human umbilical vein endothelial cells.

    • HAECs: Human aortic endothelial cells.

    • HAoVSMCs: Human aortic vascular smooth muscle cells.

    • RPTEC/TERT1: Human renal proximal tubule epithelial cells.

  • Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations for treating the cells. Control cells are treated with an equivalent volume of DMSO.

Key Experimental Assays
  • Western Blotting: This technique is widely used to assess the phosphorylation status and total protein levels of key signaling molecules.

    • Primary Antibodies: Antibodies specific for phosphorylated forms of AMPK (Thr172), ACC (Ser79), S6K (Thr389), and total AMPK, ACC, and S6K are used.

    • Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the primary antibodies, followed by incubation with secondary antibodies and detection using chemiluminescence.

  • Cell Proliferation and Viability Assays:

    • BrdU Assay: To measure DNA synthesis and cell proliferation.

    • Clonogenic Survival Assay: To assess the ability of single cells to grow into colonies after treatment.

    • Lactate Dehydrogenase (LDH) Assay: To measure cell viability by quantifying the release of LDH from damaged cells.

  • Metabolic Assays:

    • Oxygen Consumption Rate (OCR): Measured using instruments like the Seahorse XF Analyzer to assess mitochondrial respiration. Specific substrates for different mitochondrial complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II) are used to pinpoint the site of inhibition.

    • Extracellular Acidification Rate (ECAR): Also measured using a Seahorse XF Analyzer to assess glycolysis.

    • Cellular ATP Levels: Measured using commercially available kits.

    • Lipogenesis Assay: Cells are incubated with radiolabeled acetate ([14C]acetate), and the incorporation of the label into lipids is measured.

  • Cell Cycle Analysis: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Heme Oxygenase-1 (HO-1) Activity Assay: The conversion of hemin to bilirubin is measured spectrophotometrically in cell lysates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

Canagliflozin_AMPK_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ATP_Ratio Increased AMP/ADP:ATP Ratio Mito_Complex_I->ATP_Ratio Leads to AMPK AMPK Activation ATP_Ratio->AMPK Activates ACC ACC Phosphorylation (Inhibition) AMPK->ACC Phosphorylates mTOR mTOR Inhibition AMPK->mTOR Inhibits Lipid_Synthesis Inhibition of Lipid Synthesis ACC->Lipid_Synthesis Cell_Growth Decreased Cell Proliferation mTOR->Cell_Growth Promotes

Caption: this compound's AMPK activation pathway.

Canagliflozin_VSMC_Pathway This compound This compound ROS_Nrf2 ROS-Nrf2 Pathway This compound->ROS_Nrf2 Activates HO1 HO-1 Expression and Activity ROS_Nrf2->HO1 Induces Proliferation_Migration Inhibition of VSMC Proliferation & Migration HO1->Proliferation_Migration Contributes to

Caption: this compound's effect on VSMCs.

Experimental_Workflow_AMPK cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Lines Select Cell Line (e.g., HEK-293, MEFs) Treatment Treat with this compound (various concentrations) Cell_Lines->Treatment Western_Blot Western Blot for p-AMPK, p-ACC Treatment->Western_Blot Metabolic_Assay Measure OCR & ATP levels Treatment->Metabolic_Assay Functional_Assay Assess Lipogenesis or Cell Proliferation Treatment->Functional_Assay

Caption: Workflow for studying AMPK activation.

Diverse Cellular Effects Beyond AMPK Activation

While AMPK activation is a central hub, this compound's influence extends to other cellular processes in non-diabetic cells.

Inhibition of Cancer Cell Growth and Metabolism

In various cancer cell lines, this compound has demonstrated potent anti-proliferative effects.[9][12][13][16] This is attributed not only to AMPK-mediated inhibition of mTOR and lipogenesis but also to a more direct impact on cancer cell metabolism. By inhibiting mitochondrial complex I, this compound disrupts the primary energy source for many cancer cells, which rely heavily on oxidative phosphorylation.[12][13] Some studies suggest that this compound can also downregulate glucose transporter-1 (GLUT1) and lactate dehydrogenase A (LDHA), further impeding the glycolytic pathway in cancer cells.[19]

Cardiovascular and Renal Protection

The observed cardiorenal benefits of this compound in non-diabetic individuals in large clinical trials are underpinned by its effects on various cell types within these organ systems.[7][8][20][21] In vascular smooth muscle cells, this compound inhibits proliferation and migration through the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[17] In endothelial cells, the activation of AMPK can lead to improved endothelial function. In renal proximal tubule cells, this compound has been shown to inhibit glutamate dehydrogenase (GDH) in addition to Complex I, which may have implications for renal cell metabolism and function.[11][18] Furthermore, this compound has been found to inhibit the sodium-hydrogen exchanger 3 (NHE3) in proximal tubule cells, independent of SGLT2 activity, which can reduce sodium reabsorption and tubular workload.[10]

Anti-inflammatory Effects

This compound has also been reported to exert anti-inflammatory effects in immune cells. In lipopolysaccharide (LPS)-stimulated macrophages, this compound can inhibit the production and release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[22] This effect is linked to the modulation of intracellular glucose metabolism and the promotion of autophagy.

Conclusion and Future Directions

The discovery of this compound's effects on non-diabetic cells, primarily through the SGLT2-independent mechanism of mitochondrial complex I inhibition and subsequent AMPK activation, has fundamentally expanded our understanding of this drug's therapeutic potential. The consistent observation of these effects across a range of cell types, coupled with compelling clinical data on its cardiorenal protective benefits in non-diabetic populations, strongly suggests that this compound is more than just a glucose-lowering agent.

For researchers and drug development professionals, these findings present exciting opportunities. Further investigation into the nuanced downstream effects of this compound in specific non-diabetic disease models is warranted. Elucidating the precise molecular interactions with mitochondrial complex I and other potential off-target proteins will be crucial for optimizing its therapeutic use and for the development of new drugs that can selectively harness these beneficial cellular actions. The journey into the non-diabetic world of this compound is far from over, and the insights gained will undoubtedly shape the future of metabolic and cardiovascular medicine.

References

Canagliflozin's Role in Cancer Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Canagliflozin, an inhibitor of the sodium-glucose cotransporter-2 (SGLT2) approved for the treatment of type 2 diabetes, has demonstrated significant anti-neoplastic properties in a multitude of preclinical studies. Its mechanisms of action in cancer cells are multifaceted, extending beyond its canonical role in glucose transport inhibition. This technical guide delineates the core molecular pathways affected by this compound, focusing on both SGLT2-dependent and, more critically, SGLT2-independent mechanisms. Key among these is the inhibition of mitochondrial complex-I, leading to energetic stress and subsequent activation of AMP-activated protein kinase (AMPK). This event triggers a cascade of downstream effects, including the suppression of the mTOR signaling pathway, induction of cell cycle arrest, and promotion of apoptosis. Furthermore, this compound has been shown to modulate glutamine metabolism and suppress the master regulator of tumor metabolism, HIF-1α. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a dualistic approach, involving both the direct inhibition of glucose uptake in certain cancers and a more widespread mechanism involving the disruption of cellular metabolism at the mitochondrial level.

SGLT2-Independent Mechanisms: A Paradigm of Metabolic Rewiring

A substantial body of evidence indicates that this compound's primary anti-proliferative effects in many cancer types are independent of its action on SGLT2 and are not solely reliant on glucose availability.[1][2] These off-target effects converge on the mitochondria, the central hub of cellular metabolism.

1.1.1 Inhibition of Mitochondrial Complex-I

Similar to the biguanide metformin, this compound directly inhibits complex-I of the mitochondrial electron transport chain.[3][4][5] This action curtails NADH oxidation, leading to a reduction in oxidative phosphorylation (OXPHOS), decreased oxygen consumption, and a significant drop in cellular ATP production.[3][4][6] The inhibition of complex-I is a critical event, as demonstrated by experiments where overexpression of the this compound-resistant yeast NADH dehydrogenase (NDI1) rescued cancer cells from the drug's anti-proliferative effects.[3][4]

1.1.2 Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration and subsequent decrease in the cellular ATP-to-AMP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][6][7] this compound treatment leads to a rapid and robust increase in the phosphorylation of AMPK at its activating site (Thr172).[5][8] Once activated, AMPK orchestrates a shutdown of anabolic processes to conserve energy while promoting catabolism. Key downstream effects include:

  • Inhibition of the mTOR Pathway: Activated AMPK directly phosphorylates and inhibits key components of the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][9][10] This leads to the dephosphorylation and inactivation of downstream effectors like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis.[7][11][12]

  • Inhibition of Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby halting de novo lipogenesis.[5]

1.1.3 Modulation of Glutamine Metabolism

Beyond its effects on glucose and electron transport, this compound has been shown to impair glutamine metabolism.[1][2] It reduces the utilization of glutamine to fuel the citric acid (TCA) cycle, a process known as anaplerosis.[2] This effect is linked to the inhibition of glutamine dehydrogenase (GLDH) and contributes to the overall reduction in cellular respiration and proliferation.[13] In hepatocellular carcinoma, this compound-mediated disruption of glutamine metabolism has been shown to induce ferroptosis, a form of iron-dependent cell death, thereby re-sensitizing resistant cells to chemotherapy.[14][15]

1.1.4 Suppression of Hypoxia-Inducible Factor-1α (HIF-1α)

This compound treatment leads to the downregulation of HIF-1α, a transcription factor that is a master regulator of the hypoxic response and promotes tumor growth by upregulating genes involved in glycolysis, angiogenesis, and cell survival.[7][10] This suppression is, at least in part, a consequence of mTORC1 inhibition, as mTORC1 is a critical activator of HIF-1α signaling.[7][10]

SGLT2-Dependent Mechanisms

In cancers that express SGLT2, such as certain types of liver, lung, and pancreatic cancer, this compound can directly inhibit the co-transport of sodium and glucose into the cell.[13][16] This action directly limits the glucose supply available for glycolysis (the Warburg effect), thereby reducing lactate production and intracellular ATP levels, which contributes to the drug's anti-proliferative and anti-angiogenic effects.[16] However, many studies emphasize that the anti-proliferative effects persist even in cancer cells with low or no SGLT2 expression, highlighting the primacy of the SGLT2-independent mechanisms.[2][5]

This compound's Core Signaling Pathways in Cancer Cells cluster_input cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Consequences cluster_outcomes Cellular Outcomes CANA This compound SGLT2 SGLT2 Inhibition CANA->SGLT2 Complex1 Mitochondrial Complex-I Inhibition CANA->Complex1 GlucoseUptake ↓ Glucose Uptake & Glycolysis SGLT2->GlucoseUptake ATP ↓ OXPHOS ↓ ATP / ↑ AMP Complex1->ATP Glutamine ↓ Glutamine Metabolism Complex1->Glutamine Proliferation ↓ Proliferation GlucoseUptake->Proliferation AMPK AMPK Activation ATP->AMPK mTOR mTORC1 Inhibition AMPK->mTOR CellCycle Cell Cycle Arrest AMPK->CellCycle Apoptosis ↑ Apoptosis AMPK->Apoptosis HIF1a ↓ HIF-1α mTOR->HIF1a mTOR->Proliferation ↓ Protein Synthesis ↓ Lipogenesis HIF1a->Proliferation Glutamine->Proliferation

Caption: Core signaling pathways affected by this compound in cancer cells.

Quantitative Anti-Cancer Effects

The anti-proliferative and cytotoxic effects of this compound have been quantified across a wide range of cancer cell lines and in vivo models.

In Vitro Proliferation and Survival Inhibition

This compound inhibits cancer cell proliferation and clonogenic survival in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) varies across different cancer types.

Cancer TypeCell Line(s)Assay TypeIC50 Value (µM)Reference
Prostate CancerPC3, 22RV1, LNCap, DU145Clonogenic Survival15.0 - 20.8[7]
Prostate CancerDu-145MTT (48h)41.97 - 69.49[17]
Lung CancerA-549MTT (48h)41.97 - 69.49[17]
Colon CancerCaco-2MTT (48h)41.97 - 69.49[17]
Breast CancerMCF-7MTT (48h)41.97 - 69.49[17]
Pancreatic CancerPanc-1MTT (48h)41.97 - 69.49[17]
GlioblastomaU251MG, U87MG, GL261Cell Viability49.5 - 62.5[18]
Oral Cancer(Not specified)MTT (24h)~600 (250 µg/ml)[19]
In Vivo Tumor Growth Inhibition

In animal models, oral administration of this compound has been shown to significantly suppress tumor growth.

Cancer TypeAnimal ModelDosageKey FindingReference
Prostate CancerPC3 Xenograft (Nude Mice)Not specified45% tumor growth inhibition at endpoint.[7]
Liver CancerHuh7 & HepG2 Xenografts (Nude Mice)10 mg/kg/day (oral)Significantly reduced subcutaneous tumor burden.[16]
GlioblastomaGL261 Allograft (Mice)100 mg/kg/day (oral)Significantly suppressed tumor volume.[11][20]
Cellular and Molecular Effects
  • Cell Cycle Arrest: this compound induces G0/G1 phase arrest in lung cancer and cholangiocarcinoma cells[21][22] and G2/M arrest in hepatocellular carcinoma cells.[16][23] In HepG2 cells, treatment with 10 µM this compound significantly reduced the protein expression of Cyclin D and CDK4.[24]

  • Apoptosis: In Du-145 prostate cancer cells, treatment with this compound at its IC50 and 2x IC50 concentrations resulted in a significant increase in early and late apoptosis, reaching 78.7% at the higher dose.[17] In HepG2 cells, 10 µM this compound promoted apoptosis via activation of caspase-3.[24][25]

  • Sensitization to Therapy: this compound enhances the anti-proliferative effects of radiotherapy in prostate and non-small cell lung cancer models.[7][10] It also re-sensitizes chemoresistant hepatocellular carcinoma cells to cisplatin.[14][15]

Key Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on cancer cells.

Cell Proliferation and Viability (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, PC3, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

Analysis of Mitochondrial Respiration (Seahorse XF Assay)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding: Seed cancer cells onto a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Treatment: Treat cells with this compound for a specified period (e.g., 3-24 hours) prior to the assay.

  • Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors through the instrument's ports to measure key parameters:

    • Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.

    • FCCP: A protonophore that uncouples the proton gradient to reveal maximal respiration capacity.

    • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The instrument software calculates OCR and ECAR in real-time. Data is normalized to cell number or protein content.[26]

In Vitro Experimental Workflow Start Cancer Cell Culture (e.g., PC3, A549) Treatment Treatment with this compound (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Seahorse Metabolic Analysis (Seahorse XF) Treatment->Seahorse Western Protein Analysis (Western Blot) Treatment->Western Flow Cell Cycle / Apoptosis (Flow Cytometry) Treatment->Flow

Caption: A typical workflow for in vitro analysis of this compound's effects.
Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-cleaved caspase-3, anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.[22]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NRG mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 PC3 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound). Administer this compound via oral gavage daily at a specified dose (e.g., 10-100 mg/kg).[16][20]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Conclusion and Future Directions

This compound demonstrates potent anti-cancer activity across a range of malignancies, primarily through SGLT2-independent mechanisms that disrupt mitochondrial function and activate the AMPK energy-sensing pathway. This leads to the inhibition of critical growth signaling pathways like mTOR, suppression of anabolism, and the induction of cell cycle arrest and apoptosis. Its ability to inhibit proliferation, suppress in vivo tumor growth, and enhance the efficacy of conventional therapies positions it as a compelling candidate for further oncological investigation.

Future research should focus on clinical trials to validate these preclinical findings, particularly in combination with standard-of-care radiotherapy and chemotherapy.[7] Identifying predictive biomarkers, such as the expression of mitochondrial complex-I subunits or dependence on glutamine metabolism, will be crucial for selecting patient populations most likely to benefit from this compound treatment. Further exploration of its role in modulating the tumor microenvironment and inducing ferroptosis could uncover novel therapeutic strategies.

References

Canagliflozin's Effect on Endothelial Cell Function and Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular benefits in clinical trials.[1][2] Beyond its glucose-lowering effects, this compound exerts direct and complex effects on the vascular endothelium. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on endothelial cell (EC) function and angiogenesis, targeted at researchers, scientists, and drug development professionals. The document synthesizes in vitro and in vivo data, detailing the dual nature of this compound: it improves certain aspects of endothelial health, such as reducing inflammation and oxidative stress, while simultaneously inhibiting EC proliferation and angiogenesis.[3][4] This dichotomy may explain both its cardiovascular protective effects and concerns raised in clinical trials regarding an increased risk of limb amputations.[3][5][6] This guide details the underlying signaling pathways, presents quantitative data in structured tables, and provides methodologies for key experimental assays.

Effects on Endothelial Cell Function

This compound directly modulates endothelial cell physiology through various mechanisms, largely independent of its SGLT2 inhibitory action. These effects range from anti-inflammatory and anti-oxidative to the inhibition of cell growth and migration.

Anti-proliferative and Anti-migratory Effects

A unique characteristic of this compound, not observed with other SGLT2 inhibitors like empagliflozin or dapagliflozin, is its robust inhibition of endothelial cell proliferation.[3][5][7] This anti-proliferative action is observed at clinically relevant concentrations (10 μM), reducing EC proliferation by approximately 45%.[3][5][7] The mechanism involves a reduction in DNA synthesis and cell cycle arrest, which is partly due to a significant decrease in cyclin A expression.[3][5] At higher concentrations (50 μM), this compound also modestly inhibits HUVEC migration by about 20%.[3][5] These effects are concerning as they may impair the reendothelialization of arteries and could exacerbate peripheral artery disease by limiting angiogenesis.[8]

Modulation of Endothelial Vasodilator Function

This compound has been shown to improve endothelial dysfunction in diabetic animal models.[4][9] Treatment for 8 weeks in diabetic ApoE-deficient mice significantly ameliorated acetylcholine-dependent vasodilation, a key indicator of improved endothelial function.[4][10] This is attributed to its ability to stimulate the AMP-activated protein kinase (AMPK)–Akt–endothelial nitric oxide synthase (eNOS) pathway.[11][12] Activation of this cascade increases the phosphorylation of eNOS at its activating site (Ser1177) and decreases phosphorylation at an inhibitory site (Thr495), ultimately enhancing the bioavailability of nitric oxide (NO), a critical vasodilating and vasoprotective molecule.[4][13][14]

Anti-inflammatory Effects

Vascular inflammation is a critical driver of endothelial dysfunction and atherosclerosis.[2][4] this compound exhibits potent anti-inflammatory properties in endothelial cells. It inhibits the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are crucial for leukocyte adhesion to the endothelium.[2][4] This effect has been observed in the aortas of diabetic mice and in cultured human endothelial cells exposed to diabetic-like conditions (high glucose and oxidized LDL).[2][4] One key mechanism is the induction of the vasoprotective protein Heme Oxygenase-1 (HO-1) via the ROS-Nrf2 signaling pathway.[2][8] The anti-inflammatory action of this compound is at least partially mediated by bilirubin, a product of HO-1 activity.[8] Furthermore, this compound's activation of AMPK contributes to the reduction of inflammatory cytokine and chemokine secretion.[15][16]

Reduction of Oxidative Stress

Oxidative stress is a major contributor to endothelial dysfunction in diabetes.[17] this compound effectively mitigates oxidative stress in the vasculature. In diabetic mice, it reduces the expression of NADPH oxidase subunits like NOX2 and p22phox in the aorta and lowers urinary excretion of the oxidative damage marker 8-OHdG.[9][10] In vitro studies using HUVECs treated with palmitic acid, a model for lipotoxicity, show that this compound significantly reduces levels of reactive oxygen species (ROS) and lipid ROS.[18][19] This antioxidant effect is linked to the downregulation of the p38/JNK signaling pathway and the preservation of mitochondrial function.[20][21]

Data Summary: Effects on Endothelial Cell Function Markers
Marker / ProcessExperimental ModelThis compound Conc.Observed EffectReference
Cell Proliferation HUVECs10-50 µMInhibited (approx. 45% at 10 µM)[3][5][7]
Cell Migration HUVECs50 µMInhibited (approx. 20%)[3][5]
Cyclin A Expression HUVECs10 µMDecreased [3][5]
eNOS Phosphorylation HUVECs / Diabetic MiceN/AIncreased (Ser1177), Decreased (Thr495)[4][11]
ICAM-1/VCAM-1 Expression HUVECs / Diabetic Mice Aorta3-10 µMDecreased [2][4][9]
Heme Oxygenase-1 (HO-1) HUVECs3-10 µMIncreased [2][8]
Reactive Oxygen Species (ROS) HUVECs / Diabetic Mice Aorta0.1-0.5 µMDecreased [9][18][19]
Endothelial Barrier Function HMECs / Mice3 µMProtected / Stabilized [22][23]
Acetylcholine Vasodilation Diabetic ApoE-/- Mice Aorta30 mg/kg/dayImproved [4][9]

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tissue repair and development but also contributes to pathologies like tumor growth and diabetic retinopathy.[3] this compound's impact on angiogenesis is predominantly inhibitory.

Inhibition of In Vitro Tube Formation

The tube formation assay is a standard in vitro method to assess angiogenesis. This compound markedly attenuates the ability of endothelial cells to form capillary-like tubular structures on an extracellular matrix.[3][7] This inhibitory effect is concentration-dependent and significant, with a high concentration (50 μM) reducing tube formation by 65%.[3][5] This effect is specific to this compound, as it was not observed with empagliflozin or dapagliflozin.[3][5]

Inhibition of Ex Vivo Sprouting Angiogenesis

The aortic ring assay provides an ex vivo model that more closely mimics the in vivo environment. Consistent with in vitro findings, this compound significantly inhibits endothelial cell sprouting from mouse aortic rings.[3] At a concentration of 50 μM, this compound inhibited sprouting by a striking 80%.[3][5]

In Vivo Evidence of Anti-Angiogenic Effects

The anti-angiogenic properties of this compound have been confirmed in vivo. In a diabetic mouse model (db/db) of hindlimb ischemia, this compound treatment significantly decreased blood perfusion and reduced microvessel density in the ischemic muscle.[6] These findings suggest that by impairing angiogenesis, this compound could hinder the natural compensatory response to ischemia, providing a potential mechanism for the increased risk of limb amputations observed in some patients.[3][6][8]

Data Summary: Effects on Angiogenesis
AssayExperimental ModelThis compound Conc.Observed EffectReference
Tube Formation HUVECs20-50 µMInhibited (65% at 50 µM)[3][5][24]
Aortic Ring Sprouting Mouse Aortic Rings50 µMInhibited (80% at 50 µM)[3][5]
Ischemic Hindlimb Perfusion db/db Mice200mg/kg chowDecreased [6]
Ischemic Muscle Angiogenesis db/db Mice200mg/kg chowDecreased Microvessel Density[6]

Key Signaling Pathways

This compound's diverse effects on the endothelium are mediated by several interconnected signaling pathways.

The AMPK-Dependent Pathway

AMPK is a central regulator of cellular energy and metabolism. This compound is a known activator of AMPK in endothelial cells.[16][22] This activation triggers downstream signaling that contributes to both vasoprotection and endothelial barrier stabilization. Activated AMPK can phosphorylate and activate Akt and subsequently eNOS, leading to increased NO production.[11][12][25] Additionally, this compound-induced AMPK activation stimulates the p38 MAPK/HSP27 pathway, which reorganizes the actin cytoskeleton to stabilize inter-endothelial junctions and preserve VE-Cadherin integrity, thus protecting the endothelial barrier.[22][23]

G cluster_0 Vasodilator Function cluster_1 Barrier Integrity CANA This compound AMPK AMPKα1 Activation CANA->AMPK Activates Akt Akt Phosphorylation AMPK->Akt Activates p38 p38 MAPK AMPK->p38 Activates eNOS eNOS Phosphorylation (Ser1177) Akt->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Increases HSP27 HSP27 p38->HSP27 Activates Actin Actin Cytoskeleton Reorganization HSP27->Actin Stabilizes

This compound's AMPK-dependent signaling pathways.
The ROS-Nrf2-HO-1 Anti-inflammatory Pathway

Paradoxically, this compound can increase reactive oxygen species (ROS), which in turn activates a protective antioxidant and anti-inflammatory response.[2][8] This ROS signal promotes the nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the antioxidant responsive element in the promoter region of the heme oxygenase-1 (HO-1) gene, stimulating its expression.[2][8] The induction of HO-1 and its product, bilirubin, contributes significantly to this compound's ability to suppress the expression of inflammatory adhesion molecules like ICAM-1 and VCAM-1.[2][8]

G CANA This compound ROS ROS Generation CANA->ROS Induces Nrf2 Nrf2 Activation & Translocation ROS->Nrf2 HO1 HO-1 Gene Expression Nrf2->HO1 Promotes Bilirubin Bilirubin HO1->Bilirubin Produces Inflammation Endothelial Inflammation (ICAM-1, VCAM-1) Bilirubin->Inflammation Inhibits

This compound's ROS-Nrf2-HO-1 anti-inflammatory pathway.
Inhibition of Cell Proliferation

The anti-proliferative effect of this compound is distinct from its other vascular actions. Studies have identified that this effect is associated with cell cycle arrest and a marked reduction in the expression of Cyclin A, a key protein for cell cycle progression.[3][5] Restoring Cyclin A expression partially rescues the proliferative response, confirming its role in this compound's mechanism of action.[3][5] This pathway appears to be a primary driver of the observed inhibition of angiogenesis.

G CANA This compound CyclinA Cyclin A Expression CANA->CyclinA Inhibits Arrest Cell Cycle Arrest Proliferation EC Proliferation & Angiogenesis Arrest->Proliferation Inhibits

This compound's anti-proliferative pathway.

Detailed Experimental Protocols

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures.[26][27]

  • Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C. Pre-chill a 96-well plate and pipette tips.

  • Coating: Add 50 µL of the cold liquid matrix to each well of the 96-well plate. Ensure the entire surface is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate growth medium at a density of 2-4 x 10^5 cells/mL.

  • Treatment: Add this compound or vehicle control (DMSO) to the cell suspension at desired final concentrations.

  • Plating: Gently add 100 µL of the cell suspension onto the surface of the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging & Analysis: Visualize the tube networks using a light microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using software like ImageJ with an angiogenesis analysis plugin.

Ex Vivo Aortic Ring Sprouting Assay

This assay measures angiogenesis from a segment of intact tissue, providing a more physiologically relevant model.[3][28]

  • Aorta Dissection: Euthanize a mouse (e.g., C57BL/6) and dissect the thoracic aorta under sterile conditions. Place the aorta in cold, serum-free medium (e.g., Opti-MEM).

  • Cleaning & Sectioning: Carefully remove periadventitial fibro-adipose tissue. Cross-section the aorta into 1 mm thick rings.

  • Embedding: Place a 100 µL drop of fibrinogen solution (e.g., 3 mg/mL in Opti-MEM) in the center of a 24-well plate well. Place one aortic ring into the fibrinogen drop. Add thrombin (0.5 µL of 50 U/mL) to initiate clotting.

  • Culture: After the fibrin gel solidifies, add 1 mL of culture medium containing VEGF-A (to stimulate sprouting) and the desired concentrations of this compound or vehicle control.

  • Incubation: Culture the rings for 5-7 days at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Staining & Imaging: Fix the rings with 3% paraformaldehyde. Stain endothelial sprouts with an EC-specific marker, such as FITC-conjugated isolectin B4.[3] Acquire Z-stack images using a fluorescence confocal microscope.

  • Quantification: Reconstruct 3D images and quantify the total volume or length of the sprouting networks using imaging software (e.g., Imaris).[3]

Western Blotting for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and eNOS.

  • Cell Lysis: Treat cultured endothelial cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-eNOS Ser1177).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping & Reprobing: To normalize data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-eNOS). Quantify band intensity using densitometry software.

Discussion and Future Directions

The effects of this compound on endothelial cells are multifaceted and present a compelling dichotomy. On one hand, its ability to improve endothelial function by reducing inflammation and oxidative stress and by increasing NO bioavailability provides a strong rationale for its observed cardiovascular benefits.[1][2][4] These actions likely contribute to the slowing of atherosclerosis progression and the stabilization of existing plaques.[4][15]

On the other hand, the potent, off-target inhibition of endothelial cell proliferation, migration, and angiogenesis is a significant finding with direct clinical relevance.[3][5] This anti-angiogenic effect offers a plausible biological mechanism for the increased risk of lower-limb amputations seen in the CANVAS trial, particularly in patients with pre-existing peripheral artery disease where a robust angiogenic response is critical for tissue viability.[6][8]

Future Directions:

  • Mechanism of Proliferation Inhibition: Further investigation is needed to fully elucidate the molecular mechanism by which this compound, but not other SGLT2 inhibitors, downregulates Cyclin A and inhibits EC proliferation.

  • Clinical Stratification: Research should focus on identifying patients who are most likely to benefit from the vasoprotective effects of this compound versus those who may be at higher risk due to its anti-angiogenic properties.

  • Therapeutic Applications: The anti-angiogenic action of this compound could be therapeutically beneficial in conditions characterized by excessive angiogenesis, such as proliferative diabetic retinopathy or cancer.[3][24] This potential therapeutic avenue warrants further exploration.

References

In Vitro Anti-inflammatory Properties of Canagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Beyond its glucose-lowering effects, this compound has demonstrated significant anti-inflammatory capabilities in various preclinical studies. This document outlines the key signaling pathways involved, detailed experimental protocols for investigation, and a summary of quantitative data from relevant studies.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. In vitro studies have predominantly highlighted its impact on the NF-κB, NLRP3 inflammasome, and AMPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the activation of this pathway.[1][2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB  Phosphorylation  & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines IL-6, TNF-α, IL-1β Gene->Cytokines This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

NLRP3 Inflammasome Pathway

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome.[1][3]

NLRP3_Inflammasome_Pathway Signal1 Signal 1 (e.g., LPS) NFkB NF-κB Pathway Signal1->NFkB pro_IL1b Pro-IL-1β & Pro-IL-18 NFkB->pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Upregulation IL1b Mature IL-1β & IL-18 pro_IL1b->IL1b NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Signal2 Signal 2 (e.g., ATP) Signal2->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 Cleavage pro_Casp1 Pro-Caspase-1 pro_Casp1->Casp1 Casp1->IL1b Cleavage This compound This compound This compound->NFkB Inhibits This compound->NLRP3_active Inhibits Assembly

Caption: this compound suppresses NLRP3 inflammasome activation.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, often exhibits anti-inflammatory effects. This compound has been shown to activate AMPK, which in turn can suppress inflammatory signaling.[4][5]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK Phospho-AMPK (Active) AMPK->pAMPK Phosphorylation Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) pAMPK->Inflammatory_Pathways Inhibits Inflammation Inflammation Inflammatory_Pathways->Inflammation

Caption: this compound activates the anti-inflammatory AMPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound in vitro.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of this compound in a cell-based model.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Endothelial Cells) start->cell_culture pre_treatment Pre-treatment with this compound (Various Concentrations) cell_culture->pre_treatment stimulation Inflammatory Stimulation (e.g., LPS, TNF-α, High Glucose) pre_treatment->stimulation harvest Harvest Supernatant and Cell Lysates stimulation->harvest elisa ELISA for Cytokine Quantification (IL-6, TNF-α, IL-1β) harvest->elisa western Western Blot for Protein Expression (p-p65, NLRP3, p-AMPK) harvest->western qpcr qPCR for Gene Expression (IL6, TNF, NLRP3) harvest->qpcr data_analysis Data Analysis and Interpretation elisa->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro anti-inflammatory studies.

Cell Culture and Treatment
  • Cell Lines:

    • Macrophages: J774A.1 or RAW264.7 murine macrophage cell lines are commonly used.[1] Human monocyte-derived macrophages (THP-1) are also relevant.

    • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs) are suitable models for studying vascular inflammation.[5]

    • Microglia: BV-2 murine microglial cells can be used to investigate neuroinflammation.[6]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1][7]

  • Treatment Protocol:

    • Seed cells in multi-well plates at a suitable density and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1-40 µM) for a specified period (e.g., 2-16 hours).[5][8]

    • Introduce an inflammatory stimulus such as:

      • Lipopolysaccharide (LPS): 100 ng/mL - 1 µg/mL for 4-24 hours.[1][5]

      • Tumor Necrosis Factor-alpha (TNF-α): 10 ng/mL for 6-24 hours.

      • High Glucose: 25-50 mM for 24-72 hours.[6]

      • For NLRP3 inflammasome activation, a two-signal protocol is often used: LPS priming (e.g., 500 ng/mL for 6 hours) followed by ATP (e.g., 5 mM for 30 minutes).[1]

    • After the incubation period, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Principle: ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokine of interest (e.g., mouse or human IL-6, TNF-α, IL-1β).

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and collected supernatant samples to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

      • Measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve.[1]

Western Blotting for Protein Expression and Phosphorylation
  • Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins within key signaling pathways (e.g., p-p65, total p65, NLRP3, p-AMPK).

  • Procedure:

    • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-NF-κB p65, anti-NLRP3) overnight at 4°C. Dilutions will be as per the manufacturer's recommendations (typically 1:1000).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometry analysis is performed using software like ImageJ, normalizing the target protein expression to a loading control such as GAPDH or β-actin.[6][9]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Principle: qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • RNA Extraction: Isolate total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Reaction: Perform the qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., IL6, TNF, NLRP3) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
Cell TypeInflammatory StimulusThis compound Conc. (µM)Cytokine% Reduction (approx.)Reference
HCAECsLPS (1 µg/mL)10IL-665%[5]
HUVECsIL-1β (10 ng/mL)10IL-650%[10]
HUVECsIL-1β (10 ng/mL)10MCP-170%[10]
BV-2 MicrogliaHigh Glucose (50 mM)10IL-1β40%[6]
BV-2 MicrogliaHigh Glucose (50 mM)20IL-1β60%[6]
BV-2 MicrogliaHigh Glucose (50 mM)10TNF-α35%[6]
BV-2 MicrogliaHigh Glucose (50 mM)20TNF-α55%[6]
J774A.1 MacrophagesLPS (500 ng/mL) + ATP (5 mM)10IL-1β75%[1]
J774A.1 MacrophagesLPS (500 ng/mL) + ATP (5 mM)10IL-1860%[1]
Table 2: Effect of this compound on Inflammatory Signaling Proteins
Cell TypeInflammatory StimulusThis compound Conc. (µM)Protein% Reduction in Expression/Activation (approx.)Reference
BV-2 MicrogliaHigh Glucose (100 mM)10p-NF-κB p6545%[6]
BV-2 MicrogliaHigh Glucose (100 mM)20p-NF-κB p6565%[6]
J774A.1 MacrophagesLPS (500 ng/mL) + ATP (5 mM)10NLRP350%[1]
J774A.1 MacrophagesLPS (500 ng/mL) + ATP (5 mM)10Cleaved Caspase-180%[1]
HCAECsLPS (1 µg/mL)10p-ERK1/250%[5]
Table 3: Effect of this compound on Inflammatory Gene Expression
Cell TypeInflammatory StimulusThis compound Conc. (µM)GeneFold Change Reduction (approx.)Reference
Aortic RingsIschemia/ReperfusionNot SpecifiedIl61.75-fold[11]
Aortic RingsIschemia/ReperfusionNot SpecifiedIl1a1.5-fold[11]
J774A.1 MacrophagesLPS (500 ng/mL) + ATP (5 mM)10Nlrp32.5-fold[1]
J774A.1 MacrophagesLPS (500 ng/mL) + ATP (5 mM)10Il1b4-fold[1]

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. It effectively mitigates inflammatory responses in various cell types by inhibiting key pro-inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, and by activating the protective AMPK pathway. This technical guide provides researchers with a foundational understanding and practical protocols to further investigate the therapeutic potential of this compound in inflammatory diseases. The presented data underscores the importance of exploring the non-glycemic effects of SGLT2 inhibitors in drug development.

References

Preliminary Studies on Canagliflozin in Neurodegenerative Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for type 2 diabetes, is emerging as a promising therapeutic candidate for neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert pleiotropic effects beyond glycemic control has spurred investigations into its neuroprotective potential. Preclinical studies in various animal models of neurodegeneration—including Alzheimer's disease, Parkinson's disease, and cerebral ischemia—demonstrate that this compound mitigates key pathological hallmarks through diverse mechanisms. These include the activation of AMP-activated protein kinase (AMPK), reduction of neuroinflammation and oxidative stress, and modulation of autophagy and cholinergic pathways. This technical guide provides a comprehensive overview of these preliminary studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to support further research and development in this area.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. The search for effective therapies has led to the exploration of repurposing existing drugs. This compound, an SGLT2 inhibitor, lowers blood glucose by promoting urinary glucose excretion[1][2]. However, recent evidence reveals its engagement with cellular pathways central to neuronal survival and function, independent of its primary target. Studies confirm that this compound is lipid-soluble and can cross the blood-brain barrier, allowing it to directly act on the central nervous system[3].

This compound in Alzheimer's Disease (AD) Models

Preliminary research indicates that this compound can ameliorate cognitive deficits and pathological markers in AD models. The primary models used are the scopolamine-induced amnesia model in mice, which mimics cholinergic dysfunction, and the 5xFAD transgenic mouse model, which recapitulates amyloid pathology[4][5][6][7][8].

Data Presentation: Alzheimer's Disease Models
Parameter MeasuredAnimal ModelTreatment DetailsKey Quantitative ResultReference
Cognitive Function Scopolamine-induced Mice21-day treatmentSignificantly improved Novelty Preference Index in Novel Object Recognition Test.[4][7][8]
Anxiety-like Behavior Scopolamine-induced Mice21-day treatmentSignificantly increased time spent in open arms in the Elevated Plus Maze test.[4][7][8]
Cholinergic Activity Scopolamine-induced Mice21-day treatmentDecreased Acetylcholinesterase (AChE) activity.[4][8]
Neuroinflammation Scopolamine-induced Mice (Males)21-day treatmentReduced microgliosis and astrogliosis (GFAP expression) in the hippocampus.[4][7]
mTOR Signaling Scopolamine-induced Mice21-day treatmentDecreased expression of the mammalian target of rapamycin (mTOR).[4][8]
Amyloid Pathology 5xFAD Mice (Males)Chronic treatmentReduced amyloid plaque burden.[5]
Cognitive Function 5xFAD Mice (Males)Chronic treatmentImproved hippocampal-dependent learning and memory.[5]

Note: Some effects of this compound in AD models have been observed to be sex-specific, with more pronounced benefits in male mice[5][7].

Signaling Pathways in AD Models

This compound's effects in AD models appear to be mediated by the inhibition of acetylcholinesterase and the suppression of neuroinflammatory pathways.

Cana This compound AChE Acetylcholinesterase (AChE) Cana->AChE inhibits Microglia Microglia / Astrocytes Cana->Microglia suppresses activation ACh Acetylcholine AChE->ACh degrades Cognition Improved Cognition ACh->Cognition promotes GFAP GFAP Expression Microglia->GFAP increases Neuroinflammation Neuroinflammation Microglia->Neuroinflammation GFAP->Neuroinflammation

This compound's dual action on cholinergic and inflammatory pathways in AD models.
Experimental Protocols: Scopolamine-Induced AD Model

  • Animal Model: CD1 mice[4][6][8].

  • Disease Induction: Learning and memory deficits were induced by intraperitoneal injections of scopolamine (a muscarinic receptor antagonist)[7].

  • Treatment Regimen: this compound was administered orally daily for 21 days[4][8]. In some studies, it was compared or combined with Donepezil, a standard AD therapy[4][6][8].

  • Behavioral Assessments:

    • Novel Object Recognition Test (NORT): Used to evaluate visual recognition memory. The test consists of a familiarization phase with two identical objects and a test phase where one object is replaced with a novel one. A preference for the novel object indicates intact memory[7][8].

    • Elevated Plus Maze (EPM): Used to assess anxiety-like behavior. The apparatus consists of two open and two closed arms. Increased time spent in the open arms suggests an anxiolytic effect[7][8].

  • Biochemical and Histological Analysis: Following behavioral tests, brain tissue (specifically the hippocampus and cortex) was collected for analysis. Techniques included immunohistochemistry to measure the expression of markers for astrogliosis (Glial Fibrillary Acidic Protein, GFAP) and Western blotting to quantify levels of mTOR and AChE activity[4][7][8].

This compound in Parkinson's Disease (PD) Models

In a rat model of Parkinson's disease induced by the neurotoxin rotenone, this compound demonstrated significant neuroprotective effects, improving motor function and preserving dopaminergic neurons[9].

Data Presentation: Parkinson's Disease Models
Parameter MeasuredAnimal ModelTreatment DetailsKey Quantitative ResultReference
Motor Function Rotenone-lesioned Rats20 mg/kg, daily oral admin.Significantly improved neurobehavioral assessments and declined dyskinesia scores.[9]
Dopaminergic Neurons Rotenone-lesioned Rats20 mg/kg, daily oral admin.Upregulation of Tyrosine Hydroxylase (a marker for dopamine neurons).[9]
Neurotransmitters Rotenone-lesioned Rats20 mg/kg, daily oral admin.Prominent elevation in dopamine levels.[9]
Inflammasome Rotenone-lesioned Rats20 mg/kg, daily oral admin.Downregulation of NLRP3 and Caspase-1 in the substantia nigra.[9]
Signaling Proteins Rotenone-lesioned Rats20 mg/kg, daily oral admin.Upregulation of Nurr1, PGC-1α, SIRT3, beclin-1. Downregulation of mTOR, GSK-3β.[9]
Signaling Pathways in PD Models

This compound's neuroprotection in the PD model involves a complex interplay between anti-inflammatory, metabolic, and autophagy-related pathways, converging to reduce neurodegeneration.

Cana This compound NLRP3 NLRP3 Inflammasome Cana->NLRP3 inhibits Nurr1 Nurr1 Cana->Nurr1 activates GSK3b GSK-3β Cana->GSK3b inhibits SIRT3 SIRT3 Cana->SIRT3 activates mTOR mTOR Cana->mTOR inhibits Beclin1 Beclin-1 Cana->Beclin1 activates Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation Neuroprotection Neuroprotection Nurr1->Neuroprotection GSK3b->Neuroprotection SIRT3->Neuroprotection Autophagy Autophagy mTOR->Autophagy Beclin1->Autophagy Autophagy->Neuroprotection Neuroinflammation->Neuroprotection

Key pathways modulated by this compound in a Parkinson's disease model.
Experimental Protocols: Rotenone-Induced PD Model

  • Animal Model: The PD rat model was induced in male Wistar rats[9].

  • Disease Induction: Neurodegeneration was induced by eleven subcutaneous injections of rotenone (1.5 mg/kg), an inhibitor of mitochondrial complex I, administered every other day[9].

  • Treatment Regimen: this compound (20 mg/kg) was administered orally on a daily basis throughout the experimental period[9].

  • Behavioral Assessments: Dyskinesia was scored to assess the severity of motor complications, a key feature of both PD and its treatment with L-dopa[9].

  • Biochemical and Histological Analysis: After the treatment period, the substantia nigra pars compacta (SNpc) was analyzed. Immunohistochemistry was used to quantify the expression of Tyrosine Hydroxylase (TH), β-catenin, NLRP3, and caspase-1. Western blotting or ELISA was used to measure levels of dopamine and key signaling proteins including Nurr1, PGC-1α, SIRT3, beclin-1, mTOR, and GSK-3β[9].

This compound in Cerebral Ischemia Models

In models of stroke, this compound reduces brain swelling and neuronal injury, demonstrating its potential in acute neuronal insults.

Data Presentation: Cerebral Ischemia Models
Parameter MeasuredAnimal ModelTreatment DetailsKey Quantitative ResultReference
Brain Edema Mouse MCAo/RPre-reperfusion gavageSignificantly reduced hemispheric swelling.[10][11][12]
Neurological Deficit Mouse MCAo/RPre-reperfusion gavageSignificantly improved neurological function scores.[10][11]
Infarct Volume Mouse MCAo/RPre-reperfusion gavageReduced infarct volumes in moderate, but not severe, ischemic insults.[10][11][12]
Apoptosis Mouse MCAo/RPre-reperfusion gavageReduced neuronal apoptosis.[12]
SGLT1 Expression Mouse MCAo/RPre-reperfusion gavageReduced the MCAO-induced elevation of SGLT1 expression in cortex and hippocampus.[12]
Cell Viability (in vitro)OGD/R in HT-22 cellsCo-treatmentIncreased cell viability and attenuated lactate dehydrogenase (LDH) release.[12]
Signaling Pathways in Ischemia Models

In cerebral ischemia, this compound's protective effects are linked to the inhibition of SGLT1 (in addition to SGLT2) and subsequent activation of the energy-sensing AMPK pathway, which helps to suppress apoptosis.

Ischemia Cerebral Ischemia (MCAo/R) SGLT1 SGLT1 Expression Ischemia->SGLT1 upregulates GlucoseUptake Neuronal Glucose Uptake SGLT1->GlucoseUptake ADPATP Increased ADP/ATP Ratio SGLT1->ADPATP Cana This compound Cana->SGLT1 inhibits Cana->ADPATP AMPK AMPK Activation ADPATP->AMPK Apoptosis Apoptosis AMPK->Apoptosis inhibits NeuronalInjury Neuronal Injury Apoptosis->NeuronalInjury

Proposed SGLT1/AMPK signaling pathway for this compound in cerebral ischemia.
Experimental Protocols: Middle Cerebral Artery Occlusion (MCAo) Model

  • Animal Model: Non-diabetic and type 2 diabetic mice[10][11]. Sprague Dawley rats[12].

  • Disease Induction: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAo) using an intraluminal filament. The filament was typically left in place for 1-2 hours before being withdrawn to allow for reperfusion (MCAo/R)[10][12].

  • Treatment Regimen: this compound was administered by oral gavage before the onset of reperfusion[12].

  • Outcome Assessments:

    • Neurological Deficit Scoring: A graded scale was used to assess motor and neurological function 24 hours after MCAo.

    • Infarct Volume and Edema Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volumes of the infarct, ipsilateral hemisphere, and contralateral hemisphere were calculated to determine infarct size and the degree of swelling[12].

  • In Vitro Model: An oxygen-glucose deprivation/reoxygenation (OGD/R) model was established in the HT-22 mouse hippocampal neuronal cell line to mimic ischemic conditions in vitro. Cell viability was assessed using assays like MTT, and cell death was measured by lactate dehydrogenase (LDH) release[12].

Core Neuroprotective Mechanisms of this compound

Across different neurodegenerative models, several core mechanisms of this compound consistently emerge. The activation of AMPK appears to be a central event that orchestrates downstream anti-inflammatory and metabolic benefits.

Cana This compound Mito Mitochondrial Complex I Inhibition Cana->Mito SGLT1 SGLT1 Inhibition Cana->SGLT1 AMPK AMPK Activation Mito->AMPK SGLT1->AMPK NFkB NF-κB Pathway AMPK->NFkB inhibits NLRP3 NLRP3 Inflammasome AMPK->NLRP3 inhibits mTOR mTOR Inhibition AMPK->mTOR inhibits Inflammation Reduced Neuroinflammation NFkB->Inflammation NLRP3->Inflammation Autophagy Enhanced Autophagy mTOR->Autophagy inhibits Neuroprotection NEUROPROTECTION Inflammation->Neuroprotection OxidativeStress Reduced Oxidative Stress OxidativeStress->Neuroprotection Autophagy->Neuroprotection

Integrative overview of this compound's primary neuroprotective mechanisms.
  • AMPK Activation: this compound activates AMPK, a master regulator of cellular energy homeostasis. This is proposed to occur through mild inhibition of mitochondrial respiratory complex I, which increases the cellular AMP/ADP ratio, a direct activator of AMPK[13][14][15].

  • Anti-Neuroinflammatory Action: this compound suppresses neuroinflammation by inhibiting key pro-inflammatory pathways. It has been shown to reduce the activation of the NLRP3 inflammasome and downregulate signaling through NF-κB, JNK, and p38 in microglia[9][16][17][18].

  • Reduction of Oxidative Stress: The drug mitigates neuro-oxidative stress, a common pathology in neurodegeneration[9][18][19]. This is likely linked to its effects on mitochondrial function and AMPK-mediated antioxidant responses.

  • Modulation of Autophagy: By inhibiting mTOR, a negative regulator of autophagy, this compound can enhance the cellular process of clearing damaged organelles and misfolded proteins, which is often impaired in neurodegenerative diseases[9].

Gaps in Research and Future Directions

The preliminary data are promising, but significant gaps in our understanding remain.

  • Huntington's Disease (HD): To date, there is a notable absence of published studies investigating this compound in animal models of Huntington's disease. Given the metabolic dysregulation observed in HD, this is a critical area for future research. Relevant models for such studies would include the R6/2 or zQ175 knock-in mouse models, which are widely used in preclinical HD research[20][21][22][23].

  • Sex-Specific Effects: Several studies have reported that the neuroprotective benefits of this compound are more robust in male mice[5][7]. The mechanisms underlying this sexual dimorphism are unknown and warrant dedicated investigation.

  • Chronic vs. Acute Effects: Most studies have focused on relatively short-term administration. Long-term studies are needed to understand the sustained efficacy and potential side effects of chronic this compound treatment in the context of progressive neurodegeneration.

  • Target Engagement: While SGLT1 and SGLT2 are expressed in the brain, and AMPK activation is a clear outcome, the precise molecular targets and off-target effects of this compound within the CNS require further elucidation.

Conclusion

Preliminary preclinical evidence strongly suggests that this compound possesses significant neuroprotective properties relevant to a range of neurodegenerative conditions. Its multifaceted mechanism of action—targeting cellular energy metabolism, inflammation, and protein quality control—positions it as a compelling candidate for drug repurposing. The data summarized in this guide highlight the need for continued investigation to translate these promising findings from animal models into potential therapeutic strategies for human neurodegenerative diseases.

References

Canagliflozin's Engagement with the AMPK Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, has demonstrated a range of metabolic benefits beyond its primary glucose-lowering effect. A significant body of research now indicates that many of these pleiotropic effects are mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the AMPK signaling pathway. It details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows. The primary mechanism of AMPK activation by this compound is independent of its SGLT2 inhibitory action and involves the inhibition of mitochondrial respiratory chain Complex I. This leads to an increase in the cellular AMP/ATP and ADP/ATP ratios, triggering the phosphorylation and subsequent activation of AMPK. This activation, in turn, influences a multitude of downstream processes, including the inhibition of lipid synthesis and the promotion of catabolic pathways, contributing to the broader therapeutic profile of this compound.

Core Mechanism of Action: Mitochondrial Inhibition

This compound activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain.[1][2][3][4][5] This action disrupts cellular respiration, leading to a decrease in ATP synthesis and a corresponding increase in the cellular concentrations of AMP and ADP. The elevated AMP/ATP and ADP/ATP ratios are the critical triggers for the activation of AMPK.[1][2][5][6] This mechanism is distinct from its well-established role as an SGLT2 inhibitor and positions this compound as a mitochondrial-targeting agent, similar in some respects to the biguanide metformin.[3][7] Notably, other SGLT2 inhibitors like dapagliflozin and empagliflozin do not activate AMPK to a significant extent at clinically relevant concentrations, suggesting a unique property of this compound.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on the AMPK signaling pathway and related metabolic parameters.

Table 1: Effect of this compound on AMPK Activation and Cellular Nucleotide Ratios

Cell TypeThis compound ConcentrationOutcome MeasureFold Change/EffectReference
HEK-293 Cells1-30 µmol/LAMPK ActivityConcentration-dependent increase[1]
HEK-293 Cells10 µmol/LADP:ATP RatioSignificant increase[1][6]
HEK-293 Cells30 µmol/LADP:ATP RatioEffect similar to 10 mmol/L phenformin[1][6]
Mouse Embryonic Fibroblasts (WT)>1 µmol/LAMPK ActivitySignificant activation[8]
CRL1927 Mesangial CellsNot specifiedADP/ATP RatioConcentration-dependent increase[9]
HK-2 Cells10 µmol/L (with 20 µM cisplatin)AMPK Phosphorylation2.56-fold increase vs. control[10]

Table 2: Downstream Effects of this compound-Mediated AMPK Activation

Cell/Tissue TypeThis compound Concentration/DoseDownstream Target/ProcessObserved EffectReference
Mouse Hepatocytes (WT)10-30 µmol/LAcetyl-CoA Carboxylase (ACC) PhosphorylationSignificant increase[8]
Mouse Hepatocytes (WT)≤10 µmol/LLipid SynthesisProgressive inhibition[1]
Mouse Embryonic Fibroblasts (DKO)Not specifiedLipid SynthesisInhibition abolished[1]
Mouse Liver (in vivo)Not specifiedAMPK ActivationActivated in liver, not in muscle, adipose, or spleen[1][2]
HK-2 Cells10 µmol/L (with 20 µM cisplatin)mTOR Phosphorylation0.30-fold decrease vs. control[10]
Human Atrial Myocardium10 µMACC Ser79 PhosphorylationIncreased[11]

Table 3: Comparative Effects of SGLT2 Inhibitors on AMPK Activation

DrugCell TypeConcentrationAMPK ActivationReference
This compoundHEK-293 Cells1-30 µmol/LSignificant[1]
DapagliflozinHEK-293 Cells>30 µmol/LModest[1]
EmpagliflozinHEK-293 Cells>30 µmol/LModest[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Canagliflozin_AMPK_Pathway This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio ↑ ADP/ATP Ratio Mitochondria->AMP_ATP_Ratio Disrupts Respiration AMPK AMPK AMP_ATP_Ratio->AMPK pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic_Pathways Activates mTORC1 mTORC1 pAMPK->mTORC1 Inhibits pACC p-ACC (Inactive) ACC->pACC Lipid_Synthesis Lipid Synthesis pACC->Lipid_Synthesis Inhibits

Caption: this compound-AMPK Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Biochemical & Functional Analysis Cell_Culture Culture Cells (e.g., HEK-293, Hepatocytes) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Nucleotide_Assay LC-MS/MS for ADP:ATP Ratio Treatment->Nucleotide_Assay Mito_Respiration Oxygen Consumption Assay (Seahorse) Treatment->Mito_Respiration Metabolic_Assay Metabolic Flux Assay (e.g., Lipid Synthesis) Treatment->Metabolic_Assay Western_Blot Western Blot (p-AMPK, p-ACC) Lysis->Western_Blot

Caption: Experimental Workflow for Investigating this compound's Effect on AMPK.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the interaction between this compound and the AMPK signaling pathway.

Cell Culture and Treatment
  • Cell Lines: Human embryonic kidney (HEK-293) cells, primary mouse hepatocytes, or mouse embryonic fibroblasts (MEFs) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are incubated with varying concentrations of this compound (e.g., 1-30 µmol/L) or vehicle (DMSO) for specified durations (e.g., 1 hour for signaling studies).

Western Blotting for Protein Phosphorylation
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing a detergent (e.g., Triton X-100), protease, and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.

Measurement of Cellular ADP:ATP Ratio
  • Nucleotide Extraction: Cells are treated as described, and the medium is rapidly removed. Nucleotides are extracted using a perchloric acid-based method.

  • Quantification: The concentrations of ADP and ATP in the extracts are determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of ADP to ATP is then calculated.

Mitochondrial Respiration Assay
  • Instrumentation: Oxygen consumption rates (OCR) are measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Cell Seeding: Cells are seeded in specialized microplates.

  • Assay Protocol: After baseline measurements, this compound is injected, and the OCR is monitored in real-time. To specifically assess Complex I-dependent respiration, cells can be permeabilized, and substrates for Complex I (e.g., pyruvate, glutamate, malate) are provided. Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Lipid Synthesis Assay
  • Metabolic Labeling: Cells are incubated with a radiolabeled precursor for lipid synthesis, such as [¹⁴C]acetate or [³H]palmitate.

  • Lipid Extraction: After the incubation period, cells are washed, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Quantification: The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting. The results are normalized to the total protein content of the cell lysate.

Conclusion and Future Directions

The activation of the AMPK signaling pathway by this compound, through the inhibition of mitochondrial Complex I, represents a significant, SGLT2-independent mechanism that likely contributes to its observed cardiovascular and renal benefits. This off-target effect distinguishes this compound from other members of the SGLT2 inhibitor class and opens up new avenues for therapeutic applications. Future research should focus on further elucidating the tissue-specific effects of this compound-mediated AMPK activation and exploring its potential in clinical settings beyond diabetes, such as in non-alcoholic fatty liver disease (NAFLD), heart failure, and certain cancers where metabolic reprogramming is a key feature. A deeper understanding of the structure-activity relationship among SGLT2 inhibitors concerning mitochondrial effects could also inform the design of next-generation metabolic modulators.

References

Whitepaper: Initial Screening of Canagliflozin in Novel Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is an established therapy for type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves inhibiting SGLT2 in the proximal renal tubules, which reduces glucose reabsorption and increases urinary glucose excretion.[2][3] Beyond glycemic control, a growing body of preclinical and clinical evidence highlights the pleiotropic effects of this compound, suggesting therapeutic potential in a range of non-diabetic disease models. These benefits are increasingly attributed to mechanisms independent of its glucose-lowering effects.[4] This technical guide provides an in-depth overview of the initial screening of this compound in novel disease areas, focusing on cardiovascular, neurodegenerative, and renal models. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows to support further research and development.

Cardiovascular Disease Models

The cardiovascular benefits of SGLT2 inhibitors are now widely recognized, with evidence showing significant reductions in cardiovascular mortality and hospitalizations for heart failure in patients with and without T2DM.[5][6] Preclinical studies have been crucial in elucidating the mechanisms behind these protective effects, which extend beyond simple hemodynamic and metabolic changes.

Preclinical Evidence and Data

In non-diabetic animal models, this compound has demonstrated direct cardioprotective effects. Intravenous administration in non-diabetic rats was shown to increase the phosphorylation of key cardioprotective signaling mediators, including AMP-activated protein kinase (AMPK), endothelial nitric-oxide synthase (eNOS), and Akt.[5] Furthermore, studies in swine models of chronic myocardial ischemia revealed that this compound treatment improved cardiac function.[7] In models of hypertension, such as the Dahl salt-sensitive rat, this compound was found to antagonize salt-sensitive hypertension by modulating vascular calcium handling through the TRPC3/NCX1 signaling pathway.[8]

Table 1: Summary of Quantitative Data in Cardiovascular Models

ParameterDisease ModelThis compound EffectSource
Primary Composite Endpoint Patients with T2DM and CKD (CREDENCE Trial)30% risk reduction in progression to ESKD, doubling of serum creatinine, or renal/CV death.[9]
Major Adverse CV Events (MACE) Patients with T2DM and CKD (CREDENCE Trial)20% risk reduction.[9]
Hospitalization for Heart Failure Patients with T2DM and CKD (CREDENCE Trial)39% risk reduction.[9]
Cardiac Index Swine model of chronic myocardial ischemiaSignificant increase vs. control (p=0.003).[7]
Blood Pressure (SBP/DBP) Patients with T2DMSignificant reductions in SBP and DBP compared to placebo and sitagliptin.[6]
Experimental Protocol: Swine Model of Chronic Myocardial Ischemia

This protocol is based on methodologies used to assess the effects of SGLT2 inhibitors on cardiac function and molecular pathways.

  • Animal Model: Yorkshire swine are typically used. Chronic myocardial ischemia is induced by placing an ameroid constrictor on the left circumflex artery.

  • Grouping and Treatment:

    • Control Group: Swine with induced ischemia receive a placebo.

    • This compound (CAN) Group: Swine with induced ischemia receive daily oral this compound.

  • Functional Assessment: After a period of treatment (e.g., 7 weeks), cardiac function is assessed. Cardiac index and other hemodynamic parameters are measured using methods like cardiac magnetic resonance imaging (cMRI) or invasive pressure-volume loop analysis.

  • Tissue Collection: Following functional assessments, animals are euthanized, and heart tissue is collected from the ischemic and non-ischemic regions.

  • Molecular Analysis:

    • Proteomics: High-sensitivity proteomic analyses (e.g., mass spectrometry) are performed on tissue lysates to identify and quantify protein expression changes between the CAN and control groups.

    • Pathway Analysis: Bioinformatic tools (e.g., KEGG pathway analysis) are used to identify the molecular pathways significantly affected by this compound treatment.[7]

Visualized Signaling Pathways

Canagliflozin_Cardioprotection cluster_sglt2i This compound cluster_pathways Cardioprotective Signaling cluster_outcomes Cellular Effects Cana This compound AMPK AMPK Phosphorylation Cana->AMPK eNOS eNOS Phosphorylation Cana->eNOS Akt Akt Phosphorylation Cana->Akt Outcome Improved Endothelial Function Reduced Oxidative Stress Cardioprotection AMPK->Outcome eNOS->Outcome Akt->Outcome

This compound's direct cardioprotective signaling cascade.

Canagliflozin_Hypertension Cana This compound TRPC3 TRPC3 Cana->TRPC3 Modulates NCX1 NCX1 (Sodium/Calcium Exchanger 1) TRPC3->NCX1 Interacts with Ca_Handling Modulates Vascular Calcium Handling NCX1->Ca_Handling Hypertension Antagonizes Salt-Sensitive Hypertension Ca_Handling->Hypertension

Mechanism of this compound in salt-sensitive hypertension.

Neurodegenerative Disease Models

Emerging preclinical data suggest that SGLT2 inhibitors may have neuroprotective properties.[10] Studies are beginning to explore their efficacy in models of neuroinflammation and Alzheimer's disease (AD), proposing mechanisms that involve anti-inflammatory actions, reduction of oxidative stress, and modulation of key signaling pathways implicated in neurodegeneration.[10][11]

Preclinical Evidence and Data

In vitro studies using BV-2 microglia have shown that this compound can alleviate high glucose-induced inflammatory toxicity.[10] It was found to reduce the phosphorylation of JNK and p38 and modulate Akt activity.[10] In vivo studies using a scopolamine-induced mouse model of AD demonstrated that this compound treatment improved memory, as measured by the novel object recognition test.[11][12] The therapy also led to a decrease in acetylcholinesterase (AChE) activity, reduced expression of the mammalian target of rapamycin (mTOR), and attenuated microgliosis and astrogliosis in the hippocampus of male mice.[11][13] Further studies in AD mouse models showed this compound reduced the burden of beta-amyloid plaques in the hippocampus of males.[14]

Table 2: Summary of Quantitative Data in Neurodegenerative Models

ParameterDisease ModelThis compound EffectSource
Novelty Preference Index Scopolamine-induced AD miceSignificantly improved vs. scopolamine-only group (p < 0.0001).[11]
AChE Activity Scopolamine-induced AD miceDecreased activity compared to the scopolamine group.[12]
mTOR Expression Scopolamine-induced AD miceReduced expression in the cortical area and hippocampus.[11]
Microgliosis & Astrogliosis Scopolamine-induced AD miceReduced in the hippocampus of male mice.[11][13]
JNK and p38 Phosphorylation High glucose-treated BV-2 microgliaEffectively reduced phosphorylation.[10]
Experimental Protocol: Scopolamine-Induced Alzheimer's Disease Mouse Model

This protocol is adapted from preclinical studies evaluating this compound for AD-relevant pathologies.[11]

  • Animal Model: Adult mice (e.g., C57BL/6) are used.

  • Grouping and Treatment (21-day study):

    • Control Group: Treated daily with vehicle (e.g., 0.5% CMC-Na).

    • Scopolamine Group (SG): Treated with vehicle for 21 days and injected with scopolamine (3 mg/kg, i.p.) for the last 9 days to induce cognitive deficits.

    • Donepezil Group (DG): Positive control. Treated daily with Donepezil (0.65 mg/kg, gavage) and injected with scopolamine for the last 9 days.

    • This compound Group (CanG): Treated daily with this compound (10 mg/kg, gavage) and injected with scopolamine for the last 9 days.

  • Behavioral Testing:

    • Novel Object Recognition Test (NORT): Performed between days 19-21 to assess learning and memory. The novelty preference index is calculated.

    • Elevated Plus Maze (EPM): Performed between days 10-12 to assess anxiety-like behavior.

  • Biochemical and Histological Analysis:

    • At the end of the study, animals are euthanized. Brains are collected and fixed in 10% formalin.

    • Immunohistochemistry (IHC): Brain sections are stained for markers of astrogliosis (GFAP), microgliosis (Iba1), and other relevant proteins (e.g., mTOR, COX2).

    • Biochemistry: Serum samples are analyzed for AChE activity and other biochemical parameters.

Visualized Workflow and Pathways

AD_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen (21 Days) cluster_testing Behavioral Assessment cluster_analysis Post-Mortem Analysis A1 Animal Grouping (N=4) Control, Scopolamine (SG) Donepezil (DG), this compound (CanG) B1 Daily Gavage: Vehicle, Donepezil, or this compound A1->B1 B2 Days 13-21: Scopolamine Injection (i.p.) in SG, DG, and CanG groups B1->B2 C1 Days 10-12: Elevated Plus Maze (Anxiety) B2->C1 C2 Days 19-21: Novel Object Recognition (Memory) C1->C2 D1 Euthanasia & Tissue Collection (Brain, Blood) C2->D1 D2 Immunohistochemistry (IHC) (GFAP, Iba1, mTOR) D1->D2 D3 Biochemical Assays (AChE Activity) D1->D3

Experimental workflow for a preclinical AD mouse model.

Neuroinflammation_Pathway HG High Glucose (HG) Stimulus Microglia Microglia Activation HG->Microglia MAPK MAPK Signaling (JNK, p38) Microglia->MAPK Phosphorylation Inflammation Neuroinflammation (iNOS, COX-2 production) MAPK->Inflammation Cana This compound Cana->MAPK Reduces Phosphorylation

This compound's effect on neuroinflammatory signaling.

Renal Disease Models

While this compound's renoprotective effects are well-established in the context of diabetic kidney disease (DKD), preclinical studies are exploring its utility in non-diabetic models of chronic kidney disease (CKD).[4] These investigations aim to confirm that the mechanisms of renoprotection—such as reducing glomerular hyperfiltration, inflammation, and fibrosis—are applicable beyond the diabetic state.

Preclinical and Clinical Evidence

The landmark CREDENCE trial, although conducted in T2DM patients, provided compelling evidence of this compound's potent renal benefits, showing a 30% reduction in the primary composite renal outcome.[9][15] These results have spurred investigation into non-diabetic CKD. Preclinical work has shown that in a rat model of adenine-induced CKD, this compound treatment for five weeks attenuated the disease progression.[4] The proposed mechanisms for these benefits include improved renal hemodynamics, reduced albuminuria, and anti-inflammatory effects within the kidney.[4][16]

Table 3: Summary of Quantitative Data in Renal Models

ParameterDisease Model/TrialThis compound EffectSource
Primary Renal Endpoint (ESKD, doubling of serum creatinine, or renal death)Patients with T2DM and CKD (CREDENCE)34% risk reduction.[15]
End-Stage Kidney Disease (ESKD) Patients with T2DM and CKD (CREDENCE)32% risk reduction.[9]
Albuminuria Patients with T2DM and CKD (CANVAS Program)Led to less macroalbuminuria vs. placebo.[15]
eGFR Decline Patients with T2DM (104-week study)Associated with an acute eGFR decrease that attenuated over time, while eGFR progressively declined with glimepiride.[16]
Experimental Protocol: Adenine-Induced Chronic Kidney Disease Rat Model

This protocol describes a common method for inducing non-diabetic CKD to screen therapeutic agents.

  • Animal Model: Male Wistar rats are often used.

  • Induction of CKD: Rats are fed a diet containing adenine (e.g., 0.75% w/w) for a period of several weeks (e.g., 4 weeks) to induce chronic tubulointerstitial nephritis, fibrosis, and renal dysfunction.

  • Grouping and Treatment:

    • Control Group: Rats receive a standard diet and vehicle.

    • Adenine Group: Rats receive an adenine-rich diet and vehicle.

    • This compound Groups: Rats receive an adenine-rich diet and are treated with this compound at various doses (e.g., 10 and 25 mg/kg/day) via oral gavage.

  • Monitoring and Endpoint Analysis:

    • Renal Function: Blood and urine samples are collected periodically to measure serum creatinine, blood urea nitrogen (BUN), and urinary albumin-to-creatinine ratio (UACR).

    • Histopathology: At the end of the study, kidneys are harvested, fixed, and sectioned. Stains such as Masson's trichrome and Periodic acid-Schiff (PAS) are used to assess the degree of fibrosis, tubular injury, and glomerulosclerosis.

    • Biomarker Analysis: Kidney tissue can be analyzed for markers of inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, collagen I).

Conclusion and Future Directions

The initial screening of this compound in novel, non-diabetic disease models reveals a significant therapeutic potential that extends beyond its primary indication. In cardiovascular models, it exerts direct cardioprotective effects and mitigates hypertension through distinct signaling pathways. In neurodegenerative models, it demonstrates promising anti-inflammatory and neuroprotective activity, reducing key pathological markers associated with Alzheimer's disease. Finally, its profound renoprotective effects, validated in large clinical trials for DKD, are now being mechanistically explored in non-diabetic CKD.

For drug development professionals, these findings underscore the value of screening existing therapeutics for new indications. Future research should focus on:

  • Elucidating SGLT2-independent mechanisms to fully understand how this compound confers these benefits.

  • Conducting long-term studies in a wider range of non-diabetic animal models to confirm efficacy and safety.

  • Identifying specific patient populations without diabetes who are most likely to benefit from this compound therapy.

The continued investigation of this compound and other SGLT2 inhibitors is a promising frontier that could yield novel treatments for some of the most challenging cardiovascular, neurodegenerative, and renal diseases.

References

Canagliflozin's Impact on Gene Expression in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on gene expression across various cell lines. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways. The information presented is intended to support further research into the therapeutic applications of this compound, particularly in oncology and cardiovascular disease.

Quantitative Analysis of Gene Expression Changes

This compound has been shown to induce significant changes in the expression of genes involved in critical cellular processes, including cell cycle regulation, metabolism, and inflammation. The following tables summarize the quantitative data from studies on different cell lines.

Cancer Cell Lines

Prostate Cancer Cells

Treatment of prostate cancer cell lines with this compound has been shown to alter the expression of genes involved in cell cycle progression and survival pathways.

Cell LineGeneRegulationFold Change / Percentage ChangeExperimental Method
PC3MultipleDownregulated929 genes significantly downregulatedRNA-seq
PC3MultipleUpregulated1324 genes significantly upregulatedRNA-seq
PC3p27kip1UpregulatedNot specifiedImmunoblotting
PC3p21cip1UpregulatedNot specifiedImmunoblotting
22RV1Multiple (in irradiated cells)Downregulated-RNA-seq
22RV1Multiple (in irradiated cells)Upregulated-RNA-seq
DU-145SGLT2DownregulatedConcentration-dependent decreaseqPCR
DU-145Bcl-2DownregulatedConcentration-dependent decreaseqPCR
DU-145VEGFDownregulatedConcentration-dependent decreaseqPCR
C4-2BAndrogen Receptor (AR)DownregulatedNot specifiedWestern Blot

Hepatocellular Carcinoma (HCC) Cells

In liver cancer cells, this compound affects genes related to metabolic pathways and cell proliferation.

Cell LineGene / ProteinRegulationQuantitative ChangeExperimental Method
HepG2CCND1 (Cyclin D1)DownregulatedSignificant reductionqRT-PCR, Western Blot
HepG2cdk4DownregulatedSignificant reductionWestern Blot
HepG2Cleaved caspase 3UpregulatedAugmented expressionWestern Blot
Huh7, HepG2SGLT2-DetectedRT-PCR, Western Blot
Huh7, HepG2p-ERKDownregulatedInhibited phosphorylationWestern Blot
Huh7, HepG2p-p38DownregulatedInhibited phosphorylationWestern Blot
Huh7, HepG2p-AKTDownregulatedInhibited phosphorylationWestern Blot
-ATP synthase F1 subunit alphaDownregulatedCON 297.28±20.63 vs. CANA 251.83±22.83 fmol/10 μg proteiniMPAQT
-Nucleoside diphosphate kinase 1DownregulatedCON 110.30±11.37 vs. CANA 89.14±8.39 fmol/10 μg proteiniMPAQT

Cholangiocarcinoma (CCA) Cells

Studies on cholangiocarcinoma cells reveal concentration-dependent effects of this compound on cell cycle and metabolic pathway genes.

Cell LineGeneRegulationNature of ChangeExperimental Method
HuCCT1CDKN1A (p21)UpregulatedConcentration-dependent increaseqRT-PCR
HuCCT1CDK1DownregulatedConcentration-dependent decreaseqRT-PCR
HuCCT1CDK2DownregulatedConcentration-dependent decreaseqRT-PCR
HuCCT1CCNB1 (Cyclin B1)DownregulatedConcentration-dependent decreaseqRT-PCR
HuCCT1CCNE1 (Cyclin E1)UpregulatedConcentration-dependent increaseqRT-PCR
HuCCT1SLC5A1 (SGLT1)UpregulatedConcentration-dependent increaseqRT-PCR
HuCCT1SLC5A2 (SGLT2)UpregulatedConcentration-dependent increaseqRT-PCR
HuCCT1HDAC6DownregulatedConcentration-dependent decreaseqRT-PCR
HuCCT1NAMPTUpregulatedConcentration-dependent increaseqRT-PCR
HuCCT1SIRT1UpregulatedConcentration-dependent increaseqRT-PCR

Lung Cancer Cells

In lung cancer cell lines, this compound has been observed to suppress proliferation by affecting cell cycle progression.

Cell LineGene / ProcessRegulationObservationExperimental Method
A549S phase entryDownregulatedAttenuatedCell cycle analysis
A549p-ERKDownregulatedSignificantly decreasedWestern Blot
A549p-MAPKDownregulatedSignificantly decreasedWestern Blot
H1975, H520SGLT2-DetectedRT-PCR
Non-Cancer Cell Lines

Human Umbilical Vein Endothelial Cells (HUVECs)

In vascular endothelial cells, this compound demonstrates anti-inflammatory effects by modulating the expression of cytokines and chemokines.

Cell LineGeneRegulationObservationExperimental Method
HUVECMCP-1Downregulated (IL-1β-stimulated)Inhibited secretion and mRNA expressionELISA, qPCR
HUVECIL-6Downregulated (IL-1β-stimulated)Inhibited secretion and mRNA expressionELISA, qPCR

Human Cardiomyocytes (hCM)

This compound exerts cardioprotective effects by suppressing inflammatory and apoptotic pathways in human cardiomyocytes.

Cell LinePathwayRegulationObservationExperimental Method
hCMApoptotic pathwaysSuppressedTranscriptomic effects-
hCMInflammatory pathwaysSuppressedTranscriptomic effects-

Human Kidney 2 (HK2) Cells

In human kidney cells, this compound has been shown to reverse molecular processes related to inflammation and fibrosis under high-glucose conditions.[1]

Cell LineConditionGene RegulationExperimental Method
HK2High GlucoseDeregulation of 11 genesGene expression study

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to assess the impact of this compound on gene expression.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines were utilized, including prostate (PC3, 22RV1, DU-145, C4-2B), hepatocellular carcinoma (HepG2, Huh7), cholangiocarcinoma (HuCCT1), and lung (A549, H1975, H520). Non-cancer cell lines included Human Umbilical Vein Endothelial Cells (HUVECs), primary human cardiomyocytes (hCM), and human kidney proximal tubular cells (HK2).

  • Culture Conditions: Cells were typically cultured in standard media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For specific experiments, cells were serum-starved prior to treatment.

  • This compound Treatment: this compound was dissolved in DMSO to create stock solutions. Cells were treated with a range of concentrations, from clinically relevant levels (e.g., 0.5 µM, 10 µM) up to higher doses (e.g., 50 µM), for various durations (e.g., 15 minutes to 48 hours) depending on the experimental endpoint.[2][3] Control cells were treated with equivalent concentrations of DMSO.

Gene Expression Analysis
  • RNA Isolation: Total RNA was extracted from cultured cells using commercially available kits, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry (e.g., NanoDrop) and/or microfluidic analysis (e.g., Agilent Bioanalyzer).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse Transcription: First-strand cDNA was synthesized from total RNA using reverse transcriptase enzymes (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

    • PCR Amplification: qRT-PCR was performed using a thermal cycler with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers were designed or obtained from validated sources.

    • Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[4][5]

  • RNA Sequencing (RNA-seq):

    • Library Preparation: RNA-seq libraries were prepared from high-quality total RNA. This process typically involves poly(A) selection or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.

    • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis: Raw sequencing reads were subjected to quality control, aligned to a reference genome, and gene expression levels were quantified (e.g., as FPKM or TPM). Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon this compound treatment.[2][6]

Protein Expression Analysis
  • Western Blotting:

    • Protein Extraction: Cells were lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The effects of this compound on gene expression are mediated through its influence on several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for gene expression analysis.

Canagliflozin_Signaling_Pathways cluster_upstream Upstream Effects cluster_downstream Downstream Pathways This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I Inhibits SGLT2 SGLT2 This compound->SGLT2 Inhibits AMPK AMPK AMP_ATP_ratio AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio Increases AMP_ATP_ratio->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Cycle_Progression Cell Cycle Progression AMPK->Cell_Cycle_Progression Inhibits Inflammation Inflammation (NF-κB) AMPK->Inflammation Inhibits HIF1a HIF-1α mTORC1->HIF1a Inhibits Degradation Gene_Expression_Changes Gene Expression (Cell Cycle, Metabolism) HIF1a->Gene_Expression_Changes Cell_Cycle_Progression->Gene_Expression_Changes

Caption: this compound signaling pathways affecting gene expression.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_analysis Molecular Analysis start Seed Cells treatment Treat with this compound (or Vehicle Control) start->treatment incubation Incubate for Specified Time treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rnaseq RNA-seq rna_extraction->rnaseq qpcr qPCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt or Differential Expression) qpcr->data_analysis rnaseq->data_analysis

Caption: Experimental workflow for gene expression analysis.

Logical_Relationship This compound This compound Treatment Metabolic_Stress Induces Metabolic Stress (AMPK Activation) This compound->Metabolic_Stress Signaling_Alteration Alters Signaling (mTOR, HIF-1α) Metabolic_Stress->Signaling_Alteration Transcriptional_Reprogramming Leads to Transcriptional Reprogramming Signaling_Alteration->Transcriptional_Reprogramming Cellular_Response Results in Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Transcriptional_Reprogramming->Cellular_Response

Caption: Logical flow of this compound's cellular effects.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is an orally administered small molecule that inhibits the sodium-glucose co-transporter 2 (SGLT2), primarily in the proximal renal tubules.[1] This inhibition leads to a reduction in the reabsorption of filtered glucose from the tubular fluid and an increase in urinary glucose excretion, thereby lowering plasma glucose levels in patients with type 2 diabetes mellitus.[2] Beyond its primary mechanism of action, the cellular uptake and distribution of this compound are critical determinants of its overall pharmacokinetic and pharmacodynamic profile, as well as its pleiotropic effects. This guide provides a comprehensive overview of the current understanding of this compound's cellular transport, tissue and subcellular distribution, and its interaction with key signaling pathways.

Cellular Uptake and Efflux Mechanisms

The cellular entry and exit of this compound are mediated by a variety of transporters, which influences its concentration at the site of action and in other tissues.

Transporters Involved in this compound Cellular Transport

This compound's interaction with cellular transporters is complex, involving both uptake and efflux proteins. It is a substrate for several ATP-binding cassette (ABC) transporters, which actively pump the drug out of cells. These include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2).[3] In contrast, this compound is not a significant substrate for the major uptake transporters of the organic anion transporter (OAT), organic cation transporter (OCT), and organic anion transporting polypeptide (OATP) families.[3]

The primary targets of this compound, SGLT1 and SGLT2, also play a role in its cellular transport. This compound competitively inhibits both SGLT1 and SGLT2, with a significantly higher potency for SGLT2.[4] Interestingly, it has been suggested that this compound may be transported by SGLT2, which could contribute to its long duration of action.[4]

The following diagram illustrates the key transporters involved in the cellular uptake and efflux of this compound.

cluster_cell Cell cluster_transporters Transporters Canagliflozin_in This compound (intracellular) Pgp P-gp (ABCB1) Canagliflozin_in->Pgp Efflux BCRP BCRP (ABCG2) Canagliflozin_in->BCRP Efflux MRP2 MRP2 (ABCC2) Canagliflozin_in->MRP2 Efflux SGLT2 SGLT2 SGLT2->Canagliflozin_in SGLT1 SGLT1 Canagliflozin_out This compound (extracellular) Pgp->Canagliflozin_out BCRP->Canagliflozin_out MRP2->Canagliflozin_out Canagliflozin_out->SGLT2 Uptake/Inhibition Canagliflozin_out->SGLT1 Inhibition

Cellular uptake and efflux transporters for this compound.

Quantitative Data on Transporter Interactions

The following table summarizes the available quantitative data on the interaction of this compound with key transporters.

TransporterParameterValueSpeciesReference
SGLT1Ki770.5 nMHuman[4]
SGLT2Ki4.0 nMHuman[4]
P-glycoprotein (P-gp)IC5019.3 µMHuman[3]
BCRP-SubstrateHuman[3]
MRP2IC5021.5 µMHuman[3]

Tissue Distribution

This compound exhibits extensive tissue distribution, which is a key factor in its overall pharmacological profile.

Preclinical and Clinical Findings

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations reached within 1-2 hours.[5] It has an absolute oral bioavailability of approximately 65%.[5] this compound is highly bound to plasma proteins (around 99%), primarily albumin.[5]

Studies in rats have shown that this compound distributes to various tissues, with the highest concentrations found in the kidney and intestinal tract.[4] The tissue-to-plasma concentration ratio in the kidney was found to be significantly high, which is consistent with its primary site of action.[4] this compound can also cross the blood-brain barrier, with a brain-to-serum concentration ratio of approximately 0.3 reported in mice.[6] Furthermore, ex vivo human placenta perfusion studies have demonstrated that this compound can cross the placental barrier.[7]

The steady-state volume of distribution in healthy individuals is approximately 83.5 L, indicating significant distribution into tissues.[5]

Subcellular Distribution

Direct studies on the subcellular localization of this compound are limited. However, based on its known interactions, some inferences can be made. As an inhibitor of SGLT2, which is located on the apical membrane of proximal tubule cells, a significant portion of this compound is expected to be localized to the plasma membrane. Its interaction with intracellular signaling molecules like AMPK suggests that it also enters the cytoplasm. Further research, potentially using high-resolution microscopy or subcellular fractionation techniques, is needed to fully elucidate the subcellular distribution of this compound.

Effects on Cellular Signaling Pathways

This compound has been shown to modulate several key intracellular signaling pathways, which may contribute to its pleiotropic effects beyond SGLT2 inhibition.

AMP-Activated Protein Kinase (AMPK) Pathway

This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This activation is thought to occur, in part, through the inhibition of mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio.[1] Activated AMPK can then phosphorylate downstream targets to inhibit anabolic pathways, such as lipid synthesis, and stimulate catabolic pathways.

This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I Inhibits AMP_ATP_ratio Increased AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio Leads to AMPK AMPK Activation AMP_ATP_ratio->AMPK Downstream_Effects Downstream Effects (e.g., decreased lipid synthesis) AMPK->Downstream_Effects

This compound's effect on the AMPK signaling pathway.
Serum/Glucocorticoid-Regulated Kinase 1 (Sgk1) Pathway

This compound has also been shown to reduce the abundance of Serum/Glucocorticoid-regulated Kinase 1 (Sgk1).[8] Sgk1 is involved in the regulation of various ion transporters, including the epithelial sodium channel (ENaC). By reducing Sgk1 levels, this compound may indirectly affect sodium transport in tissues like the kidney, which could contribute to its diuretic and blood pressure-lowering effects.

This compound This compound Sgk1 Sgk1 Abundance This compound->Sgk1 Reduces ENaC ENaC Activity Sgk1->ENaC Regulates Sodium_Transport Decreased Sodium Transport ENaC->Sodium_Transport Mediates Start Start Radiolabeling Synthesis of [18F]this compound Start->Radiolabeling Animal_Prep Animal Preparation (e.g., fasting) Radiolabeling->Animal_Prep Injection IV Injection of Radiotracer Animal_Prep->Injection PET_Scan Dynamic PET/CT Scanning Injection->PET_Scan Image_Reconstruction Image Reconstruction and Analysis PET_Scan->Image_Reconstruction Data_Analysis Quantification of Tissue Distribution Image_Reconstruction->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols: Canagliflozin In Vitro Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action has established it as an effective therapeutic agent for the management of type 2 diabetes mellitus.[2] Beyond its primary function, in vitro studies have revealed that this compound may exert effects on various cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5][6][7][8][9]

These application notes provide detailed protocols for the development and validation of in vitro assays to characterize the activity of this compound. The described methods are essential for researchers and drug development professionals engaged in the study of SGLT2 inhibitors and their cellular effects.

Mechanism of Action: SGLT2 Inhibition

This compound competitively inhibits SGLT2, which is predominantly expressed in the proximal renal tubules. This inhibition prevents the reabsorption of filtered glucose from the tubular lumen back into the bloodstream, leading to increased urinary glucose excretion.

SGLT2_Inhibition cluster_tubule Proximal Tubule Lumen Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption Urinary_Excretion Urinary Glucose Excretion SGLT2->Urinary_Excretion Increased This compound This compound This compound->SGLT2 Inhibition

Caption: this compound inhibits SGLT2, blocking glucose reabsorption and increasing urinary excretion.

Key In Vitro Assays

SGLT2 Inhibition Assay

This assay quantifies the inhibitory activity of this compound on SGLT2-mediated glucose uptake in a cell-based system.

Experimental Protocol:

a. Cell Culture and Seeding:

  • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 in an appropriate growth medium.

  • Seed the cells into 96-well plates at a density of 5 x 104 to 1 x 105 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure:

  • Wash the cells twice with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Prepare serial dilutions of this compound in the uptake buffer.

  • Add the this compound solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiate glucose uptake by adding a solution containing a non-metabolizable, radiolabeled glucose analog, such as 14C-alpha-methylglucoside (14C-AMG), to each well.

  • Incubate for 30-60 minutes at 37°C.

  • Terminate the uptake by aspirating the solution and washing the cells rapidly three times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Validation Parameters:

ParameterMethodAcceptance Criteria
Linearity A series of this compound concentrations are tested to generate a dose-response curve.Correlation coefficient (r²) > 0.99 for the linear range of the curve.[10][11]
Accuracy The percentage recovery of a known amount of this compound spiked into the assay system is determined.Recovery between 98% and 102%.[11][12]
Precision Assessed by determining the relative standard deviation (%RSD) of replicate measurements at different concentrations.%RSD < 15% for intra- and inter-day assays.
Specificity The assay is performed in parental cells not expressing SGLT2 to ensure the observed inhibition is specific to the transporter.Minimal inhibition observed in parental cells.

Quantitative Data Summary:

Assay SystemGlucose AnalogThis compound IC50 (nM)Reference
CHO-K1 cells expressing human SGLT214C-AMG2.7 - 4.4[13]
HEK293 cells expressing human SGLT214C-AMG4.2 ± 1.5[14]
Glucose Uptake Assay using 2-NBDG

This non-radioactive assay utilizes a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells.

Experimental Protocol:

a. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HK-2, which endogenously expresses SGLT2) in 96-well plates as described for the SGLT2 inhibition assay.[15]

b. Assay Procedure:

  • Wash the cells with a glucose-free buffer.

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.

  • Remove the 2-NBDG solution and wash the cells with ice-cold buffer.

  • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

c. Data Analysis:

  • Calculate the percentage of inhibition of 2-NBDG uptake for each this compound concentration.

  • Determine the IC50 value as described previously.

Validation Parameters: Similar to the SGLT2 Inhibition Assay.

Quantitative Data Summary:

Assay SystemThis compound ConcentrationInhibition of 2-NBDG Uptake (%)Reference
HK-2 cells500 nM (Dapagliflozin)43.7[13][15]

Signaling Pathway Analysis

This compound has been shown to modulate key cellular signaling pathways. Western blotting is a common technique to assess these effects by measuring the phosphorylation status of key proteins.

PI3K/Akt/mTOR and MAPK/ERK Pathway Analysis

Signaling_Workflow cluster_workflow Experimental Workflow Start Seed Cells Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Akt, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: A typical workflow for analyzing the effects of this compound on signaling pathways via Western blot.

Experimental Protocol (Western Blot):

  • Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations and time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary (Illustrative):

Cell LineTreatmentTarget ProteinObservationReference
HepG2This compoundp-Akt, p-mTORConcentration-dependent decrease[6]
Vascular Endothelial CellsThis compound (0.1, 0.5 µM)p-ERK/ERKSignificant decrease[4][16]

Assay Validation and Development Logic

The development and validation of these in vitro assays follow a logical progression to ensure they are reliable, reproducible, and fit for purpose.

Validation_Logic cluster_validation Assay Validation Flow Assay_Dev Assay Development (Cell line, Reagents, Conditions) Specificity Specificity (Target vs. Non-target) Assay_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Intra- & Inter-assay) Accuracy->Precision Robustness Robustness (Minor variations) Precision->Robustness Assay_Ready Validated Assay Robustness->Assay_Ready

Caption: Logical flow for the development and validation of in vitro assays for this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data on the inhibitory activity of this compound against SGLT2 and its effects on cellular signaling pathways, thereby contributing to a deeper understanding of its pharmacological profile.

References

Application Note: Protocol for Long-Term Canagliflozin Treatment of Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canagliflozin is a medication primarily used to treat type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which leads to the excretion of excess glucose in the urine.[1][2] Beyond its anti-diabetic effects, accumulating evidence from in vitro studies has demonstrated that this compound exhibits anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, including those from breast, liver, prostate, and lung cancers.[3][4][5] Interestingly, these anti-neoplastic actions are often independent of SGLT2 expression and glucose availability, pointing towards alternative mechanisms.[3][5]

Key mechanisms of action include the inhibition of mitochondrial respiratory chain complex I, leading to reduced cellular ATP levels and metabolic stress.[4][5] This metabolic shift activates critical signaling pathways such as AMP-activated protein kinase (AMPK) while inhibiting pro-survival pathways like mTOR and MAPK.[5][6] this compound has also been shown to induce cell cycle arrest and apoptosis.[7]

Studying the effects of long-term exposure to this compound is crucial for understanding its potential as a chronic therapeutic agent. Unlike short-term assays, long-term treatment protocols, involving continuous exposure over multiple cell passages, can better model clinical scenarios and reveal cumulative effects, adaptive responses, and stable changes in cellular signaling and metabolism.[8][9] This document provides detailed protocols for the long-term treatment of adherent cell lines with this compound and for assessing its effects on cell viability, cell cycle progression, and key signaling pathways.

Data Presentation

The effects of this compound can vary significantly depending on the cell line and experimental conditions. The following tables summarize quantitative data reported in the literature to serve as a reference for expected outcomes.

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell Line Cancer Type IC50 Value (µM) Assay Duration
HepG2 Hepatocellular Carcinoma 111 Not Specified
Huh7 Hepatocellular Carcinoma ~10-20 (Significant Inhibition) Not Specified
Hep3B Hepatocellular Carcinoma ~10-20 (Significant Inhibition) Not Specified
HUVEC Endothelial (non-cancer) ~25-30 3 days

| 22RV1 | Prostate Cancer | ~10 (Significant Inhibition) | 24 hours |

Note: IC50 values are highly dependent on the assay used and the duration of treatment. Significant anti-proliferative effects are widely reported at concentrations of 10-50 µM.[5][10][11]

Table 2: Summary of Expected Cellular and Molecular Effects of Long-Term this compound Treatment

Parameter Assay Expected Outcome Key Protein Markers
Cell Viability MTT, Crystal Violet, Cell Counting Concentration-dependent decrease N/A
Cell Proliferation BrdU Incorporation, Ki-67 Staining Inhibition N/A
Cell Cycle Flow Cytometry Arrest in G0/G1 or G2/M phase[4][7] Cyclin D1, Cdk4, p-Rb ↓[7][11]
Apoptosis TUNEL, Annexin V, Caspase Activity Induction of apoptosis Cleaved Caspase-3 ↑[7]
Cellular Metabolism Seahorse Analyzer, ATP Assay Inhibition of mitochondrial respiration, decreased ATP[4][5] N/A

| Signaling Pathways | Western Blot | AMPK activation; mTORC1 inhibition[5] | p-AMPK ↑, p-mTOR ↓, p-p70S6K ↓, p-4EBP1 ↓[5] |

Experimental Protocols

Materials and Reagents
  • Cell Lines: Selected adherent cell line (e.g., HepG2, MCF-7, PC-3).

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Powder form (e.g., Selleck Chemicals S2113).

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Propidium Iodide (PI) and RNase A for flow cytometry.

    • Ethanol (70%, ice-cold).

    • RIPA buffer with protease and phosphatase inhibitors.

    • Primary and secondary antibodies for Western Blotting.

    • BCA Protein Assay Kit.

  • Equipment:

    • Laminar flow hood, CO2 incubator (37°C, 5% CO2).

    • Microplate reader, Flow cytometer, Western Blot imaging system.

    • Microcentrifuge, Hemocytometer or automated cell counter.

Protocol 1: Long-Term this compound Treatment of Adherent Cells

This protocol describes the continuous treatment of cells over several passages to assess long-term effects.

  • Preparation of this compound Stock:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 20 mM).

    • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preliminary Dose-Response (IC50 Determination):

    • Before starting long-term treatment, perform a short-term (e.g., 72 hours) dose-response experiment to determine the IC50 for your specific cell line.

    • This helps in selecting appropriate sub-lethal concentrations for the long-term study (e.g., IC25 or a concentration known to induce metabolic stress without causing massive cell death, typically 5-20 µM).[11]

  • Initiation of Long-Term Culture:

    • Seed cells in T-25 or T-75 flasks at a low density (e.g., 20-30% confluency) to allow for growth.

    • Prepare culture medium containing the desired final concentration of this compound and a vehicle-only (DMSO) control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Allow cells to adhere overnight, then replace the medium with the this compound-containing or vehicle control medium.

  • Cell Line Maintenance and Passaging:

    • Culture the cells under standard conditions (37°C, 5% CO2).

    • Change the medium containing fresh this compound or vehicle every 2-3 days to maintain a consistent drug concentration.[9]

    • When cells reach 80-90% confluency, passage them.

    • To passage, wash cells with PBS, detach with trypsin, neutralize, and centrifuge.

    • Resuspend the cell pellet in fresh this compound-containing or vehicle medium and seed new flasks at a lower density.

    • Maintain this cycle for the desired duration (e.g., 2 to 6 weeks).[9][12]

  • Endpoint Analysis:

    • At the end of the treatment period, harvest cells for downstream analyses as described in the following protocols.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Seed long-term treated cells (both this compound and vehicle groups) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of their respective media.

  • Incubate for 24 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Express viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Harvest approximately 1x10^6 cells from the long-term culture flasks.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.[7]

Protocol 4: Western Blot Analysis of Signaling Pathways
  • Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-Actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., Actin or Tubulin).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_culture Long-Term Treatment cluster_analysis Endpoint Analysis prep_stock Prepare this compound Stock (20 mM in DMSO) ic50_det Determine IC50 (72h Dose-Response) prep_stock->ic50_det seed_cells Seed Cells at Low Density ic50_det->seed_cells treat Treat with this compound or Vehicle (DMSO) seed_cells->treat culture Culture (37°C, 5% CO2) treat->culture passage Passage and Re-treat (Every 2-3 days, for 2-6 weeks) culture->passage passage->culture Repeat Cycle harvest Harvest Cells passage->harvest viability Cell Viability (MTT Assay) harvest->viability flow Cell Cycle Analysis (Flow Cytometry) harvest->flow wb Protein Analysis (Western Blot) harvest->wb

Caption: Workflow for long-term this compound cell culture treatment.

Key Signaling Pathways Affected by this compound

G Cana This compound Mito Mitochondrial Complex I Cana->Mito ATP ATP ↓ AMP/ATP Ratio ↑ Mito->ATP AMPK AMPK ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis CellCycle Cell Cycle Arrest AMPK->CellCycle p70S6K p70S6K / 4EBP1 mTORC1->p70S6K Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation p70S6K->Proliferation

Caption: this compound's impact on AMPK/mTOR signaling pathways.

References

Application Notes and Protocols for Preparing Canagliflozin Stock Solutions in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Canagliflozin is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3] Developed for the treatment of type 2 diabetes mellitus, it lowers blood glucose levels by promoting the excretion of glucose in the urine.[2][4] In the context of in vitro research, this compound is a valuable tool for studying glucose transport, cellular metabolism, and the broader effects of SGLT2 inhibition. However, this compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by low aqueous solubility and permeability, which necessitates careful preparation of stock solutions for reliable and reproducible experimental results.[4][5]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for various in vitro studies.

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical properties is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₄H₂₅FO₅S[6][7]
Molecular Weight 444.52 g/mol [6][7]
CAS Number 842133-18-0[2][7]
Appearance Crystalline solid[8]
BCS Class IV (Low Solubility, Low Permeability)[4][5]

Solubility Data

This compound is sparingly soluble in aqueous buffers but exhibits good solubility in several organic solvents commonly used in laboratories. Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions.

SolventSolubilityNotes
DMSO ≥ 50 mg/mL (112.48 mM)[7] Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1][9]
Ethanol ~30 mg/mLPurge with an inert gas.
Dimethylformamide (DMF) ~30 mg/mLPurge with an inert gas.
Aqueous Buffers Sparingly solubleFor aqueous solutions, first dissolve in an organic solvent like ethanol then dilute with buffer.[8]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to various working concentrations.

Materials:

  • This compound powder (FW: 444.52 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock, weigh out 22.23 mg of this compound. Calculation: 0.050 mol/L * 444.52 g/mol * 0.001 L = 0.02223 g = 22.23 mg

  • Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of fresh DMSO. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[10]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1][10]

  • Storage: Store the aliquots as recommended in the storage table below.

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

This protocol outlines the serial dilution of the high-concentration DMSO stock solution into a cell culture medium or experimental buffer to achieve a final working concentration.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock to facilitate accurate final dilutions. For example, dilute the 50 mM stock 1:100 in culture medium to create a 500 µM intermediate solution.

    • Add 2 µL of the 50 mM stock to 198 µL of pre-warmed culture medium.

  • Final Dilution: Dilute the intermediate stock to the final working concentration. To achieve a 10 µM final concentration from the 500 µM intermediate, perform a 1:50 dilution.

    • Add 10 µL of the 500 µM intermediate solution to 490 µL of culture medium in your experimental vessel (e.g., a well in a 24-well plate).

  • Mixing: Mix thoroughly by gentle pipetting or swirling immediately after adding the this compound solution to the aqueous medium to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the this compound-treated samples. In the example above, the final DMSO concentration is 0.02%.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureStability PeriodSource
Powder -20°C≥ 3 years[1][7]
Stock Solution in DMSO -80°C≥ 1 year[1][9]
Stock Solution in DMSO -20°C~ 1 month[1][2][9]
Aqueous Working Solution 2-8°CNot recommended for more than one day[8]

Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][10]

Visualizations

Workflow for Stock and Working Solution Preparation

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw 6. Thaw One Aliquot of Stock Solution store_stock->thaw For Experiment dilute 7. Serially Dilute into Pre-warmed Medium/Buffer thaw->dilute mix 8. Mix Thoroughly dilute->mix use 9. Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

Mechanism of Action: SGLT2 Inhibition

G cluster_cell Renal Proximal Tubule Cell sglt2 SGLT2 Transporter glucose_in Glucose Reabsorption sglt2->glucose_in Transports glucose_out Glucose in Renal Tubule glucose_out->sglt2 Binds to cana This compound cana->sglt2 Inhibits

Caption: this compound inhibits SGLT2-mediated glucose reabsorption.

References

Application of Canagliflozin in 3D Cell Culture and Organoid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a well-established therapeutic for type 2 diabetes. Beyond its glucose-lowering effects, emerging research suggests pleiotropic actions in various tissues, including the kidneys, liver, and intestines. Three-dimensional (3D) cell culture and organoid models offer a physiologically relevant platform to investigate the direct effects of this compound on these tissues, bridging the gap between traditional 2D cell culture and in vivo studies. This document provides detailed application notes and protocols for utilizing this compound in 3D cell culture and organoid systems, with a focus on cancer models where most current data exists, and provides a framework for extending these studies to non-cancerous models.

While research on this compound in non-cancerous organoid models is still nascent, the methodologies presented here, derived from cancer spheroid and general organoid drug testing protocols, provide a robust starting point for investigating its effects on kidney, liver, and intestinal organoids.

Data Presentation: this compound Effects on 3D Cancer Models

Current research on this compound in 3D cell culture has predominantly focused on cancer spheroids. The following tables summarize the quantitative data from these studies.

Cell Line 3D Model This compound Concentration Treatment Duration Observed Effects Reference
Hepatocellular Carcinoma (HCC) - ACSL4-low cells Spheroid20 µM60 hoursSignificantly increased spheroid cell death.[1]
Prostate Cancer (PC3) SpheroidNot specified (part of combination therapy)Not specifiedSuppressed growth kinetics of non-irradiated tumors (45% inhibition at endpoint).[2]
Prostate Cancer (22RV1) SpheroidNot specified (part of combination therapy)Not specifiedEqually effective in suppressing tumor growth as in PC3 spheroids.[2]
Non-Small Cell Lung Cancer (NSCLC) SpheroidWithin therapeutic windowNot specifiedInhibited proliferation and tumorigenic potential.[3]
Cholangiocarcinoma (CCA) Spheroid30 µM - 80 µM48 hoursDecreased cell viability in a concentration-dependent manner.[4]
Cell Line 3D Model This compound Concentration Parameter Measured Result Reference
Hepatocellular Carcinoma (HCC) - ACSL4-low cells Spheroid20 µMSpheroid VolumeSignificant decrease compared to control.[1]
Hepatocellular Carcinoma (HCC) - ACSL4-low cells Spheroid20 µMCell Death (PI/Calcein ratio)Significant increase compared to control.[1]
Cholangiocarcinoma (CCA) - HuCCT1 cells Spheroid30 µMS Phase of Cell CycleSignificant increase.[5]
Cholangiocarcinoma (CCA) - HuCCT1 cells Spheroid80 µMG0/G1 Phase of Cell CycleSignificant increase.[5]
Cholangiocarcinoma (CCA) - HuCCT1 cells Spheroid80 µMS and G2/M Phases of Cell CycleSignificant decrease.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Mitochondrial_Complex_I Mitochondrial Complex-I This compound->Mitochondrial_Complex_I Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits Glucose_Uptake Glucose Uptake SGLT2->Glucose_Uptake Mediates ATP_Production ATP Production Mitochondrial_Complex_I->ATP_Production Reduces Glycolysis Glycolysis Glucose_Uptake->Glycolysis Drives AMPK AMPK ATP_Production->AMPK Activates (via increased AMP/ATP ratio) mTOR mTOR AMPK->mTOR Inhibits Cell_Proliferation Cell Proliferation AMPK->Cell_Proliferation Inhibits HIF_1a HIF-1α mTOR->HIF_1a Activates mTOR->Cell_Proliferation Promotes HIF_1a->Glycolysis Promotes PI3K_AKT->mTOR Activates

Figure 1: this compound's multifaceted signaling pathways in cancer cells.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell types or organoid models.

Protocol 1: Generation and Treatment of 3D Spheroids

This protocol is suitable for established cell lines, including cancer and non-cancerous lines.

Start Start: Cell Culture Harvest Harvest & Count Cells Start->Harvest Seed Seed Cells in Ultra-Low Attachment Plate Harvest->Seed Incubate Incubate (3-5 days) to form spheroids Seed->Incubate Treat Treat with this compound (various concentrations) Incubate->Treat Incubate_Treat Incubate for Desired Duration Treat->Incubate_Treat Analyze Analyze Spheroids: - Size/Volume - Viability (e.g., CellTiter-Glo) - Imaging (e.g., Confocal) Incubate_Treat->Analyze

Figure 2: Workflow for 3D spheroid generation and this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment round-bottom 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • 3D cell viability assay (e.g., CellTiter-Glo® 3D)

  • Microplate reader

  • Imaging system (e.g., confocal microscope)

Procedure:

  • Cell Culture: Culture cells in 2D flasks until they reach 70-80% confluency.

  • Cell Harvest: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend the cell pellet in fresh medium.

  • Cell Seeding: Count the cells and adjust the concentration to 2,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation: Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation. Incubate the plate at 37°C and 5% CO2 for 3-5 days, or until spheroids of the desired size have formed.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the spheroids with this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Analysis:

    • Spheroid Size: Image the spheroids at various time points and measure the diameter to calculate the volume.

    • Cell Viability: Perform a 3D cell viability assay according to the manufacturer's instructions.

    • Imaging: For more detailed analysis, spheroids can be fixed, permeabilized, and stained for markers of interest (e.g., apoptosis markers like cleaved caspase-3, proliferation markers like Ki-67) and imaged using confocal microscopy.

Protocol 2: Establishment and Treatment of Patient-Derived Organoids (General Framework)

This protocol provides a general framework for establishing and treating patient-derived organoids (PDOs) from tissues such as the kidney, liver, or intestine. Specific media formulations and growth factors will vary depending on the tissue of origin.

Tissue Obtain Patient Tissue (Biopsy or Resection) Mince Mince Tissue & Enzymatic Digestion Tissue->Mince Isolate Isolate Crypts/Ducts/ Single Cells Mince->Isolate Embed Embed in Extracellular Matrix (e.g., Matrigel) Isolate->Embed Culture Culture in Organoid Growth Medium Embed->Culture Expand Expand and Passage Organoids Culture->Expand Plate Plate Organoids for Drug Screening Expand->Plate Treat Treat with this compound Plate->Treat Analyze Analyze Organoid Response: - Viability - Function (e.g., transport) - Gene/Protein Expression Treat->Analyze

Figure 3: General workflow for patient-derived organoid culture and drug testing.

Materials:

  • Fresh patient tissue (kidney, liver, intestine)

  • Digestion buffer (e.g., Collagenase, Dispase)

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid growth medium (tissue-specific)

  • This compound stock solution

  • Assay-specific reagents (e.g., for viability, transport assays)

Procedure:

  • Tissue Processing: Mince the tissue into small pieces and digest with an appropriate enzyme cocktail to isolate tissue fragments (e.g., intestinal crypts, liver ducts) or single cells.

  • Organoid Seeding: Resuspend the isolated cells/fragments in a basement membrane matrix and plate as droplets in a multi-well plate. Allow the matrix to solidify.

  • Organoid Culture: Overlay the matrix domes with tissue-specific organoid growth medium. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Organoid Expansion: Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in a fresh matrix.

  • Drug Treatment: Once a stable organoid culture is established, plate organoids for drug screening. Treat with a range of this compound concentrations for a defined period.

  • Functional Assays:

    • Kidney Organoids: Assess nephrotoxicity by measuring markers like KIM-1 or by evaluating changes in transporter function.

    • Liver Organoids: Evaluate hepatotoxicity by measuring albumin secretion, CYP450 activity, or bile acid transport.

    • Intestinal Organoids: Measure glucose uptake using fluorescent glucose analogs (e.g., 2-NBDG) to assess the direct impact of this compound on SGLT1/2 function. Forskolin-induced swelling assays can be used to assess general intestinal function.

Conclusion and Future Directions

The application of this compound in 3D cell culture and organoid models is a promising area of research. While current data is largely confined to cancer models, the established protocols and observed signaling pathways provide a strong foundation for future investigations into the direct effects of this compound on non-cancerous kidney, liver, and intestinal organoids. Such studies will be invaluable for elucidating the mechanisms behind the clinical benefits of this compound and for developing novel therapeutic strategies. Future research should focus on establishing and validating this compound's effects in these non-tumorigenic organoid systems, including patient-derived models to explore personalized responses.

References

Application Notes and Protocols for Studying Glucose Transport in Cancer Cells Using Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, an inhibitor of sodium-glucose cotransporter 2 (SGLT2), is a medication approved for the treatment of type 2 diabetes.[1] Emerging evidence suggests that this compound also exhibits anti-cancer properties by targeting the metabolic vulnerabilities of cancer cells.[2][3] Malignant cells often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation. This compound has been shown to interfere with glucose transport and cellular metabolism in various cancer types, making it a valuable tool for cancer research and a potential candidate for anti-cancer therapy.

These application notes provide an overview of the mechanisms of action of this compound in cancer cells and detailed protocols for studying its effects on glucose transport and related cellular processes.

Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms:

  • Inhibition of SGLT1 and SGLT2: this compound is a potent inhibitor of SGLT2 and also shows activity against SGLT1.[2] While SGLT2 is primarily expressed in the kidneys, aberrant expression has been reported in various cancers, including prostate, lung, and pancreatic cancer. By inhibiting SGLT-mediated glucose uptake, this compound can deprive cancer cells of a crucial energy source.[4]

  • Inhibition of Mitochondrial Complex-I: this compound has been shown to inhibit complex-I of the mitochondrial electron transport chain, independent of its SGLT2 inhibitory activity.[2][5] This leads to decreased oxidative phosphorylation, reduced ATP production, and activation of AMP-activated protein kinase (AMPK).[2][6]

  • Modulation of Signaling Pathways: The activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[3][7] this compound has also been shown to affect other signaling pathways implicated in cancer, such as the PI3K/AKT pathway.[8][9]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Duration of TreatmentReference
Prostate Cancer PC3~1572 hours[10]
22RV-1~16.672 hours[10]
LNCaP~16.972 hours[10]
DU145~20.872 hours[10]
Lung Cancer A54916.4Not Specified[11]
SK-MES-125.4Not Specified[11]
H129925.0Not Specified[11]
H197521.9Not Specified[11]
H460>30Not Specified[11]
Pancreatic Cancer Capan-17748 hours[8]
PANC-16848 hours[8]
Oral Cancer Not Specified250 µg/ml24 hours[12]
Glioblastoma U251MG59.372 hours[13]
U87MG62.572 hours[13]
GL26149.572 hours[13]
Cholangiocarcinoma HuCCT150Not Specified[14]
Table 2: Effects of this compound on Cellular Processes
Cancer Cell LineParameter MeasuredEffect of this compoundQuantitative ChangeReference
PC3 2-Deoxy-d-glucose (2-DG) UptakeDecreasedDose-dependent decrease[2]
PC3 Intracellular ATPDecreasedDose-dependent decrease[2]
PC3 Oxygen Consumption (Complex-I)DecreasedDose-dependent decrease[5][6]
HepG2, Huh7 Intracellular ATPDecreasedNot specified[15]
HepG2 Extracellular GlucoseDecreasedSignificant decrease with 100 µM CoCl2[9]
HepG2 Extracellular LactateDecreasedSignificant decrease with 100 µM CoCl2[9]
HepG2 Extracellular ATPDecreasedSignificant decrease with 100 µM CoCl2[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • The next day, treat the cells with various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Glucose Uptake Assay (using 2-NBDG)

This protocol measures the uptake of glucose by cancer cells treated with this compound using the fluorescent glucose analog 2-NBDG.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Glucose-free medium

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Flow cytometer or fluorescence microplate reader

Protocol:

  • Seed cells in a suitable format (e.g., 6-well plate for flow cytometry or 96-well black plate for plate reader).

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Wash the cells with PBS and incubate them in glucose-free medium for 30-60 minutes.[18]

  • Add 2-NBDG to the medium at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[19]

  • Stop the uptake by washing the cells with ice-cold PBS.[18]

  • For flow cytometry, harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity in the FITC channel.[19]

  • For a plate reader, measure the fluorescence intensity directly in the wells (Excitation/Emission ~485/535 nm).

Western Blot Analysis of Signaling Pathways (AMPK/mTOR)

This protocol is for assessing the activation state of key proteins in the AMPK and mTOR signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-β-actin)[17][20]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Canagliflozin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SGLT1_2 SGLT1/2 Glucose_in Glucose SGLT1_2->Glucose_in Transports GLUTs GLUTs GLUTs->Glucose_in Transports Glycolysis Glycolysis Glucose_in->Glycolysis AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ComplexI Complex I OxPhos Oxidative Phosphorylation ComplexI->OxPhos ATP ATP OxPhos->ATP ATP->AMPK Inhibits This compound This compound This compound->SGLT1_2 Inhibits This compound->GLUTs Inhibits This compound->ComplexI Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability glucose_uptake Glucose Uptake (2-NBDG Assay) treatment->glucose_uptake metabolism Metabolic Analysis (Seahorse Assay) treatment->metabolism signaling Signaling Pathway (Western Blot) treatment->signaling data_analysis Data Analysis and Interpretation viability->data_analysis glucose_uptake->data_analysis metabolism->data_analysis signaling->data_analysis conclusion Conclusion: Elucidation of This compound's Anti-Cancer Effects data_analysis->conclusion AMPK_mTOR_Signaling This compound This compound Mito_ComplexI Mitochondrial Complex I This compound->Mito_ComplexI Inhibits ATP_decrease ↓ ATP/AMP Ratio Mito_ComplexI->ATP_decrease AMPK AMPK ATP_decrease->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates S6 S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Application Notes: Assessing the Anti-Proliferative Effects of Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, an inhibitor of the sodium-glucose cotransporter-2 (SGLT2), is primarily used for the management of type 2 diabetes. However, emerging evidence reveals its potent anti-proliferative effects across a variety of cancer cell lines, including prostate, lung, liver, and glioblastoma, as well as non-cancerous cells like endothelial cells.[1][2][3][4] These effects are attributed to several mechanisms, most notably the inhibition of mitochondrial complex-I and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4] Activation of AMPK by this compound leads to the downstream inhibition of the mTOR pathway, a key signaling cascade involved in cell growth and proliferation.[5] Furthermore, this compound has been shown to induce cell cycle arrest, typically at the G0/G1 phase, and promote apoptosis.[2][6]

These application notes provide a comprehensive guide with detailed protocols for researchers to effectively assess the impact of this compound on cell proliferation.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several critical signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.

Canagliflozin_AMPK_mTOR_Pathway CANA This compound MITO Mitochondrial Complex-I CANA->MITO inhibits ATP Cellular ATP MITO->ATP reduction AMPK AMPK (Activation) ATP->AMPK activates mTORC1 mTORC1 Pathway (p70S6K / S6) AMPK->mTORC1 inhibits LIPO Lipogenesis AMPK->LIPO inhibits PROLIF Cell Proliferation & Growth mTORC1->PROLIF promotes

Caption: this compound's inhibition of mitochondrial complex-I leads to AMPK activation and mTORC1 suppression.

Canagliflozin_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression G1 G0/G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2M G2/M Phase S->G2M CANA This compound Cyclins Cyclin D / Cdk4 Cyclin A CANA->Cyclins downregulates Arrest G0/G1 Arrest CANA->Arrest Cyclins->S promotes transition Arrest->G1 induces

Caption: this compound induces G0/G1 cell cycle arrest by downregulating key cyclins and CDKs.

Experimental Design and Workflow

A typical workflow for assessing the anti-proliferative effects of this compound involves a series of assays to measure cell viability, DNA synthesis, and changes in cell cycle distribution.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Proliferation Assessment cluster_analysis Data Analysis & Interpretation CULTURE 1. Cell Culture (Select appropriate cell line) TREAT 2. Treatment (Dose-response with this compound) CULTURE->TREAT VIABILITY 3a. Viability/Metabolism (MTT Assay) TREAT->VIABILITY DNA_SYNTH 3b. DNA Synthesis (BrdU Assay) TREAT->DNA_SYNTH CELL_CYCLE 3c. Cell Cycle (Flow Cytometry) TREAT->CELL_CYCLE IC50 4. Calculate IC50 (from MTT data) VIABILITY->IC50 STATS 5. Statistical Analysis (Compare treated vs. control) DNA_SYNTH->STATS CELL_CYCLE->STATS CONCLUSION 6. Conclusion (Summarize effects on proliferation) IC50->CONCLUSION STATS->CONCLUSION

Caption: General workflow for assessing this compound's effect on cell proliferation.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated varied IC50 values across different cancer cell lines.

Cell LineCancer TypeAssay TypeIC50 (µM)Citation
PC3 Prostate CancerClonogenic Survival15.0[5]
22RV1 Prostate CancerClonogenic Survival16.62[5]
LNCaP Prostate CancerClonogenic Survival16.90[5]
DU145 Prostate CancerClonogenic Survival20.81[5]
A-549 Lung CancerMTT69.49 (48h)[6]
Caco-2 Colorectal CancerMTT41.97 (48h)[6]
MCF-7 Breast CancerMTT61.21 (48h)[6]
Panc-1 Pancreatic CancerMTT53.68 (48h)[6]
U251MG GlioblastomaCell Viability59.3[7]
U87MG GlioblastomaCell Viability62.5[7]
GL261 GlioblastomaCell Viability49.5[7]
KB Cell Line Oral CancerMTT~565 (250µg/ml)[8]

Note: IC50 values can vary based on the assay duration, cell density, and specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[9]

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9][10]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[11]

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in culture medium from your stock solution. A common concentration range to test is 1 µM to 100 µM.[2][6] b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a blank control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation: a. After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10] b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or detach adherent cells. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9][11] c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] d. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100. c. Plot the percentage of cell viability against the this compound concentration and use non-linear regression to calculate the IC50 value.[4]

Protocol 2: DNA Synthesis Assessment using BrdU Assay

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[13] It is a direct measure of cell proliferation.

Materials:

  • Cell line of interest and culture reagents

  • 96-well plate

  • This compound

  • BrdU Labeling Reagent (typically 10X or 100X stock)

  • Fixing/Denaturing Solution

  • Anti-BrdU detection antibody (e.g., HRP-conjugated)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Typical incubation times are 24-72 hours.[14]

  • BrdU Labeling: a. Following this compound treatment, add BrdU labeling solution to each well at a final concentration of 1X (e.g., add 10 µL of 10X BrdU to 100 µL of medium).[15] b. Incubate the plate for 2-24 hours at 37°C to allow for BrdU incorporation. The optimal time depends on the cell cycle length of your cell line.[16]

  • Fixation and Denaturation: a. Carefully remove the culture medium. b. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[14][15] This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Detection: a. Remove the fixing solution and wash the wells 2-3 times with Wash Buffer. b. Add 100 µL of diluted anti-BrdU detection antibody to each well. c. Incubate for 1 hour at room temperature with gentle shaking.[14] d. Remove the antibody solution and wash the wells 3 times with Wash Buffer.[15] e. If using a secondary antibody, incubate with it for 30-60 minutes, then wash again.

  • Measurement: a. Add 100 µL of TMB substrate to each well and incubate at room temperature until color develops (typically 15-30 minutes).[15] b. Add 100 µL of Stop Solution to each well to stop the reaction.[14] c. Measure the absorbance at 450 nm within 30 minutes.

  • Data Analysis: a. Subtract blank readings from all samples. b. Express the results as a percentage of the vehicle control to determine the inhibition of DNA synthesis.

Protocol 3: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been shown to cause an accumulation of cells in the G0/G1 phase.[2]

Materials:

  • Cell line of interest and culture reagents (6-well plates recommended)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)[17]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed approximately 1 x 10⁶ cells per well in 6-well plates.[17] b. Allow cells to attach overnight. c. Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: a. Harvest both floating (if any) and adherent cells. For adherent cells, wash with PBS, then detach using Trypsin-EDTA. b. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifuging at 300 x g for 5 minutes.[17] c. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: a. Resuspend the cell pellet in 400 µL of cold PBS.[17] b. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[17][18] c. Incubate the cells on ice for at least 30 minutes or store at 4°C for up to several weeks.[17][18]

  • Staining: a. Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). b. Carefully decant the ethanol and wash the pellet twice with PBS.[17] c. Resuspend the cell pellet in 400-500 µL of PI Staining Solution (containing RNase A to degrade RNA, which PI also binds).[17] d. Incubate for 15-30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[18] c. Collect at least 10,000 events per sample.[17] d. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and cell aggregates.

  • Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms. b. Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each sample. c. Compare the cell cycle distribution of this compound-treated cells to the vehicle control to identify cell cycle arrest.

Protocol 4: Western Blotting for Key Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in pathways modulated by this compound, such as AMPK and mTOR.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors[20]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20]

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)[4][20]

  • HRP-conjugated secondary antibodies[20]

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Lyse cell pellets in ice-cold RIPA buffer. b. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[20] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[20] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[21] c. Wash the membrane 3 times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] e. Wash the membrane 3 times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels, and total protein levels to a loading control (e.g., β-actin).

References

Application Notes and Protocols for Canagliflozin Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in primary cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound.

Introduction

This compound is an orally active inhibitor of sodium-glucose cotransporter 2 (SGLT2), primarily used for the treatment of type 2 diabetes.[1][2] Beyond its glucose-lowering effects, this compound has been shown to have pleiotropic effects on various cell types, including anti-proliferative, anti-inflammatory, and metabolic reprogramming activities.[3][4][5][6] These effects are often independent of its SGLT2 inhibitory action and involve pathways such as AMP-activated protein kinase (AMPK) activation.[4][6][7] Understanding the direct cellular effects of this compound is crucial for exploring its full therapeutic potential. These protocols are designed for investigating these effects in primary cell cultures.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line/TypeAssayIC50 ValueTreatment DurationReference
Human SGLT2 (CHO cells)[14C]AMG uptake2.2 nM (cell-free), 6.7 nM120 mins[8]
Human SGLT1 (CHO cells)[14C]AMG uptake265 nM120 mins[8]
Cholangiocarcinoma (HuCCT1)MTS Assay52.9 µM48 hours[1]
Cholangiocarcinoma (Huh28)MTS Assay42.6 µM48 hours[1]
Cholangiocarcinoma (TFK-1)MTS Assay46.1 µM48 hours[1]
Prostate Cancer (PC3)Clonogenic Survival15.0 µMNot Specified[9]
Prostate Cancer (22RV1)Clonogenic Survival16.62 µMNot Specified[9]
Prostate Cancer (LNCap)Clonogenic Survival16.90 µMNot Specified[9]
Prostate Cancer (DU145)Clonogenic Survival20.81 µMNot Specified[9]
Various Cancer Cell LinesCell Viability41.97 µM to 69.49 µM48 hours[3]

Table 2: Effective Concentrations and Observed Effects of this compound

Cell TypeConcentrationDurationObserved EffectReference
Primary Mouse Hepatocytes1-30 µM1 hourIncreased AMPK activity and phosphorylation of ACC.[7]
Human Umbilical Vein ECs (HUVECs)5 µM3 daysSignificant inhibition of cell proliferation.[5]
Human Umbilical Vein ECs (HUVECs)50 µM24 hoursArrested cells in the G0/G1 phase of the cell cycle.[5]
Human Aortic ECs (HAECs)10-50 µM24 hoursInhibition of DNA synthesis.[5]
Human Atrial Myocardium10 µM1 hourReduced NADPH oxidase activity and improved NOS coupling.[6]
H9C2 & Primary Human Cardiomyocytes10 µmol/L60 mins or 24 hoursSuppressed myocardial NADPH oxidase activity.[6]
Cholangiocarcinoma Cells30 µM48 hoursPromoted cell proliferation in HuCCT1 cells.[1]
Cholangiocarcinoma Cells80 µMNot SpecifiedDecreased S and G2/M phases and increased the G0/G1 phase.[1]
PC3 Prostate Cancer Cells30 µM30 minsIncreased phosphorylation of AMPK and ACC.[4]

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment of Primary Adherent Cells

This protocol provides a general framework for treating primary adherent cells with this compound. Specific parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each cell type and experimental endpoint.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture primary cells in appropriate flasks until they reach 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight in a cell culture incubator.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. This compound is soluble in DMSO at ≥83.4 mg/mL.[10]

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[10]

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM to 50 µM).

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 1, 24, or 48 hours) in a cell culture incubator.

  • Downstream Analysis:

    • After incubation, the cells can be harvested for various downstream analyses such as cell viability assays (e.g., MTS, MTT), western blotting for protein expression and phosphorylation, real-time PCR for gene expression, or cell cycle analysis.

Protocol 2: Cell Viability Assessment using MTS Assay

This protocol describes how to assess the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

  • Cells treated with this compound as described in Protocol 1 (in a 96-well plate)

  • MTS solution

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Following the treatment period with this compound, add 20 µL of MTS solution to each well of the 96-well plate.[1]

  • Incubate the plate for 2 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blotting for AMPK Pathway Activation

This protocol outlines the steps to analyze the activation of the AMPK pathway by assessing the phosphorylation of AMPK and its downstream target, ACC.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Visualization of Pathways and Workflows

This compound's Proposed Signaling Pathway

Canagliflozin_Signaling This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits SGLT1 SGLT1 This compound->SGLT1 Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK ACC ACC Phosphorylation AMPK->ACC Rac1 Rac1 AMPK->Rac1 Inhibits Lipid_Synthesis Inhibition of Lipid Synthesis ACC->Lipid_Synthesis Leads to SGLT1->AMPK NADPH_Oxidase NADPH Oxidase Activity Rac1->NADPH_Oxidase Activates

Caption: Proposed signaling pathways of this compound leading to AMPK activation.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Primary Cell Culture Seeding 2. Seed Cells in Plates Cell_Culture->Seeding Cana_Prep 3. Prepare this compound Working Solutions Seeding->Cana_Prep Treatment 4. Treat Cells with this compound Cana_Prep->Treatment Incubation 5. Incubate for Desired Duration Treatment->Incubation Viability Cell Viability Assay (e.g., MTS) Incubation->Viability Western Western Blotting (e.g., p-AMPK) Incubation->Western qPCR RT-qPCR (Gene Expression) Incubation->qPCR Cell_Cycle Cell Cycle Analysis Incubation->Cell_Cycle

References

Application Notes: Canagliflozin's Impact on Cellular Metabolism via Seahorse Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Canagliflozin, an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a therapeutic agent primarily used for managing type 2 diabetes.[1][2][3] Its mechanism of action involves reducing renal glucose reabsorption, thereby increasing urinary glucose excretion.[2] Beyond its systemic effects on glucose homeostasis, emerging research indicates that this compound directly modulates cellular metabolism, independent of its SGLT2 inhibitory action.[4][5] This has significant implications for its therapeutic applications in other diseases, including cancer and cardiovascular conditions.[6][7][8]

The Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[9][10] This technology has been instrumental in elucidating the off-target metabolic effects of this compound. These application notes provide a comprehensive overview and detailed protocols for utilizing the Seahorse XF Analyzer to study the metabolic effects of this compound.

Key Metabolic Effects of this compound

Studies have revealed that this compound impacts cellular bioenergetics through several mechanisms:

  • Inhibition of Mitochondrial Complex I: this compound has been shown to directly inhibit Complex I of the electron transport chain, leading to a reduction in mitochondrial respiration.[5][11][12] This effect is independent of SGLT2 inhibition.

  • Activation of AMP-Activated Protein Kinase (AMPK): By inhibiting mitochondrial function and consequently increasing cellular AMP/ATP and ADP/ATP ratios, this compound activates AMPK, a central regulator of cellular energy homeostasis.[4][5][13]

  • Modulation of Glycolysis: this compound has been observed to decrease glycolytic metabolism.[14][15] In some cancer cells under hypoxic conditions, it can reduce glycolysis by inhibiting HIF-1α protein synthesis via the AKT/mTOR pathway.[6]

  • Induction of Mitochondrial Biogenesis: In adipocytes, this compound can promote mitochondrial biogenesis and enhance mitochondrial oxidative phosphorylation and fatty acid oxidation through an AMPK-Sirt1-Pgc-1α signaling pathway.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound on SGLT1 and SGLT2

TransporterSpeciesIC50 (nM)Reference
SGLT1Human663
SGLT2Human4.2

Table 2: Effects of this compound on Cellular Respiration and Glycolysis

Cell TypeThis compound ConcentrationEffect on OCREffect on ECARReference
C2C12 myotubesNot specifiedDecreasedDecreased[14][15]
PC3 (prostate cancer)30 µMDecreasedIncreased[12]
HepG2 (hepatocellular carcinoma)0-20 µMNot specifiedReduced under hypoxia[6]
HUVECs10-100 µMDecreasedDecreased[16]

Table 3: this compound's Effect on Renal Oxygenation

ParameterTreatment DurationChange in Renal Cortex R2Change in Renal Medulla R2Reference
R2* Value (inversely proportional to oxygen content)24 weeks-22.3% (p=0.005)-29.2% (p=0.0002)[17]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis using a Seahorse XF Analyzer.

cluster_inhibition This compound Effects cluster_downstream Downstream Consequences This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio HIF1a HIF-1α Synthesis AKT_mTOR->HIF1a inhibits synthesis AMPK AMPK Activation AMP_ATP_Ratio->AMPK Sirt1_Pgc1a Sirt1-Pgc-1α Pathway AMPK->Sirt1_Pgc1a Mito_Biogenesis Mitochondrial Biogenesis Sirt1_Pgc1a->Mito_Biogenesis Glycolysis Glycolysis HIF1a->Glycolysis regulates

Caption: this compound's metabolic signaling pathways.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Seahorse Analysis cluster_data Data Interpretation A 1. Seed cells in Seahorse XF microplate B 2. Allow cells to adhere and grow overnight A->B D 4. Treat cells with this compound (e.g., 1-24 hours) B->D C 3. Hydrate sensor cartridge overnight G 7. Load injector ports of cartridge with metabolic modulators C->G E 5. Prepare Seahorse assay medium D->E F 6. Wash and incubate cells in assay medium (1 hr, no CO2) E->F I 9. Run Mito Stress or Glycolysis Stress Test F->I H 8. Calibrate Seahorse XF Analyzer G->H H->I J 10. Measure OCR and ECAR I->J K 11. Normalize data (e.g., to cell number or protein) J->K L 12. Analyze metabolic parameters K->L

Caption: Seahorse experimental workflow for this compound.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol assesses the effect of this compound on mitochondrial function by measuring key parameters of cellular respiration.

Materials:

  • Seahorse XF Cell Culture Microplate[18]

  • Seahorse XF Calibrant[19]

  • Seahorse XF Base Medium (e.g., Agilent Cat# 103334-100) supplemented with glucose, pyruvate, and glutamine[18][20]

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)[18][21]

  • Cells of interest (e.g., C2C12, HUVEC, cancer cell lines)

Procedure:

Day 1: Cell Seeding and Cartridge Hydration

  • Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Ensure even cell distribution. Do not seed cells in the background correction wells.[22]

  • Culture cells overnight in a humidified 37°C CO2 incubator.

  • Hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[19][23]

Day 2: this compound Treatment and Seahorse Assay

  • Prepare a working solution of this compound in the appropriate cell culture medium.

  • Remove the cell culture medium from the wells and add the this compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the cells with this compound for the desired duration (e.g., 1 to 24 hours) in a 37°C CO2 incubator.

  • During the final hour of this compound treatment, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[20] Warm to 37°C and adjust pH to 7.4.

  • Remove the cell plate from the incubator. Gently wash the cells once with the pre-warmed Seahorse XF assay medium.

  • Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).[22]

  • Place the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.[20]

  • Prepare the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit according to the manufacturer's instructions, diluting them in the assay medium.[20]

  • Load the injector ports of the hydrated sensor cartridge with the prepared compounds.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[24]

  • After the assay, normalize the data, typically to cell count or protein concentration per well.[20]

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol evaluates the impact of this compound on the key parameters of glycolysis.

Materials:

  • All materials from Protocol 1, except for the Mito Stress Test Kit.

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG))[25][26]

Procedure:

Day 1 & 2 (Steps 1-7): Follow the same procedure as the Cell Mito Stress Test for cell seeding, cartridge hydration, this compound treatment, and cell plate preparation. The assay medium for the glycolysis stress test should be Seahorse XF Base Medium supplemented with 2 mM glutamine, but initially lacking glucose and pyruvate.[19]

Day 2: Seahorse Assay

  • Prepare the glycolysis stress test compounds (Glucose, Oligomycin, 2-DG) from the kit according to the manufacturer's instructions, diluting them in the glucose- and pyruvate-free assay medium.[25]

  • Load the injector ports of the hydrated sensor cartridge. Typically:

    • Port A: Glucose (to a final concentration of 10 mM)

    • Port B: Oligomycin (at an optimized concentration)

    • Port C: 2-DG (to a final concentration of 50-100 mM)[25][27]

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure basal ECAR, then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.[26]

  • After the assay, normalize the data.

The application of Seahorse XF technology is crucial for understanding the complex, SGLT2-independent metabolic effects of this compound. By directly inhibiting mitochondrial complex I and activating AMPK, this compound can significantly alter the balance between mitochondrial respiration and glycolysis in various cell types. The provided protocols offer a standardized approach for researchers to investigate these effects, contributing to a deeper understanding of this compound's mechanism of action and its potential for broader therapeutic applications.

References

Application Notes and Protocols for Investigating Canagliflozin's Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the off-target effects of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The protocols detailed below focus on key cellular pathways affected by this compound independent of its primary SGLT2 inhibition, particularly its effects on mitochondrial function and AMP-activated protein kinase (AMPK) signaling.

Introduction to this compound's Off-Target Effects

This compound has demonstrated cardiovascular benefits that may extend beyond its glucose-lowering effects.[1][2][3][4] A growing body of evidence suggests that these benefits are, in part, due to off-target effects on fundamental cellular processes. Unlike other SGLT2 inhibitors such as dapagliflozin and empagliflozin, this compound has been shown to directly inhibit mitochondrial complex I of the electron transport chain.[5][6][7][8][9][10][11][12] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP/ATP ratio, a key activator of AMP-activated protein kinase (AMPK).[10][12][13][14] The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream effects, including the inhibition of anabolic pathways like lipogenesis and the modulation of various signaling pathways involved in inflammation, apoptosis, and cellular proliferation.[6][15][16] Additionally, some studies have reported that this compound can inhibit glutamate dehydrogenase (GDH) and affect the function of other cellular transporters like the Na+/H+ exchanger 3 (NHE3).[7][8][9][17]

These off-target effects have significant implications, with studies demonstrating this compound's ability to reduce the proliferation of cancer cells[5][6][10][15], modulate immune cell function[17][18][19][20], and exert protective effects on cardiac cells.[1][16] The following protocols are designed to enable researchers to investigate these off-target mechanisms in a controlled laboratory setting.

Experimental Protocols

Assessment of Mitochondrial Respiration

This protocol utilizes extracellular flux analysis to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in response to this compound.

Objective: To determine the effect of this compound on mitochondrial respiration.

Materials:

  • Cell line of interest (e.g., prostate cancer cell line PC3, human embryonic kidney cell line HEK293, or cardiomyocyte cell line H9C2)

  • This compound (and other SGLT2 inhibitors like dapagliflozin as controls)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Cell culture plates compatible with the extracellular flux analyzer

Procedure:

  • Cell Seeding: Seed the cells in a compatible microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentrations of this compound or control compounds. Incubate for the desired treatment period (e.g., 3 hours).[6]

  • Assay Preparation: Prepare the mitochondrial stress test compounds in the assay medium. Load the sensor cartridge with these compounds.

  • Extracellular Flux Analysis: Place the cell plate in the extracellular flux analyzer and initiate the mitochondrial stress test protocol. This involves sequential injections of:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone/Antimycin A: Inhibit complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR data to the cell number. Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

Treatment GroupBasal Respiration (pmol O2/min/cell)ATP-linked Respiration (pmol O2/min/cell)Maximal Respiration (pmol O2/min/cell)Spare Respiratory Capacity (%)
Vehicle Control
This compound (10 µM)
This compound (30 µM)
Dapagliflozin (30 µM)
Measurement of Cellular ATP Levels

This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels following treatment with this compound.

Objective: To assess the impact of this compound on cellular ATP production.

Materials:

  • Cell line of interest

  • This compound

  • ATP assay kit (luciferase-based)

  • Luminometer

  • Opaque-walled multi-well plates

Procedure:

  • Cell Culture and Treatment: Seed cells in an opaque-walled multi-well plate and treat with this compound or vehicle control for the desired duration.

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • Luciferase Reaction: Add the luciferase reagent to the cell lysates. This enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

Data Presentation:

Treatment GroupCellular ATP (nmol/mg protein)
Vehicle Control
This compound (10 µM)
This compound (30 µM)
Western Blot Analysis of AMPK Activation

This protocol details the immunodetection of phosphorylated AMPK and its downstream target, acetyl-CoA carboxylase (ACC), to confirm the activation of the AMPK signaling pathway.

Objective: To determine if this compound treatment leads to the activation of AMPK.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 30 minutes, 1 hour, 4 hours). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatment Groupp-AMPKα (Thr172) / Total AMPKα Ratiop-ACC (Ser79) / Total ACC Ratio
Vehicle Control
This compound (30 µM) - 30 min
This compound (30 µM) - 1 hr
This compound (30 µM) - 4 hr

Visualizations

Canagliflozin_Off_Target_Signaling This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ETC Electron Transport Chain Mito_Complex_I->ETC Component of ATP_Production ATP Production Mito_Complex_I->ATP_Production Inhibition leads to ↓ ETC->ATP_Production Drives AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio Decrease leads to ↑ AMPK AMPK Activation AMP_ATP_Ratio->AMPK Activates Downstream Downstream Effects (e.g., ↓ Lipogenesis, ↓ Proliferation) AMPK->Downstream

Caption: this compound's off-target signaling pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation Start Seed Cells Treatment Treat with this compound / Vehicle Control Start->Treatment Mito_Resp Mitochondrial Respiration (Seahorse Assay) Treatment->Mito_Resp ATP_Assay Cellular ATP Levels (Luminescence Assay) Treatment->ATP_Assay Western_Blot AMPK Activation (Western Blot) Treatment->Western_Blot Data_Analysis Quantitative Data Analysis Mito_Resp->Data_Analysis ATP_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Off-Target Effects Data_Analysis->Conclusion

Caption: Workflow for investigating this compound's off-target effects.

References

Application Notes and Protocols: Canagliflozin in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in combination with other research compounds. The information is compiled from various preclinical and clinical studies, highlighting synergistic effects, potential therapeutic applications, and underlying mechanisms of action.

Combination with Metformin for Type 2 Diabetes Mellitus

The combination of this compound and metformin is a widely studied and clinically approved therapy for type 2 diabetes (T2DM).[1][2] This combination leverages two complementary mechanisms of action to improve glycemic control.[2] this compound increases urinary glucose excretion by inhibiting SGLT2 in the kidneys, an insulin-independent mechanism.[3][4] Metformin, a biguanide, primarily decreases hepatic glucose production.

Initial combination therapy with this compound and metformin has been shown to be more effective in reducing HbA1c levels compared to either agent alone in treatment-naive adults with T2DM.[5] Furthermore, this combination therapy results in significant reductions in body weight compared to metformin monotherapy.[6][5]

Quantitative Data Summary: this compound and Metformin
Study/ParameterThis compound 100 mg + Metformin XRThis compound 300 mg + Metformin XRThis compound 100 mg MonotherapyThis compound 300 mg MonotherapyMetformin XR Monotherapy
Baseline Mean HbA1c 8.8%8.8%8.8%8.8%8.8%
Mean HbA1c Reduction -1.77%-1.78%-1.30%-1.37%-1.42%
Body Weight Reduction Statistically significant vs. Metformin XRStatistically significant vs. Metformin XRGreater than Metformin XRGreater than Metformin XR-

Data from a Phase 3 study in treatment-naive adults with T2DM.[6][5]

Experimental Protocol: Preclinical Model of Diabetic Kidney Disease

A preclinical study investigated the renoprotective effects of this compound and metformin in a rat model of diabetic kidney disease (DKD).[7][8]

  • Animal Model: Male Wistar rats.

  • Induction of DKD: A combination of streptozotocin (STZ) and nicotinamide (NAD) along with daily oral N(ω)-Nitro-L-Arginine Methyl Ester (L-NAME) administration.[7]

  • Treatment Groups:

    • Vehicle control

    • Metformin

    • This compound

    • Metformin + this compound

    • Quercetin (as a comparator)

  • Duration: 12 weeks of daily oral gavage.[7]

  • Key Findings: Both metformin and this compound, alone or in combination, demonstrated similar renoprotective effects, including reduced tubular injury and collagen accumulation.[7] The study suggested that these effects might be mediated through the inhibition of the NF-κB pathway.[7][8] Interestingly, no synergistic effect was observed with the combination therapy in this model.[7][8]

Combination with Incretin-Based Therapies (DPP-4 Inhibitors and GLP-1 Receptor Agonists)

The combination of this compound with incretin-based therapies, such as dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists, offers a multi-faceted approach to managing T2DM by targeting different pathophysiological pathways.[9][10]

This compound and DPP-4 Inhibitors

Adding this compound to a treatment regimen that includes a DPP-4 inhibitor (like sitagliptin or teneligliptin) has been shown to further improve glycemic control and lead to beneficial effects on body weight and blood pressure.[9][10][11] Clinical studies have demonstrated that this combination is generally well-tolerated.[11][12]

A study in Japanese patients with T2DM showed that adding this compound (100 mg or 200 mg) to ongoing DPP-4 inhibitor therapy resulted in significant HbA1c reductions of -1.04% and -1.26%, respectively, over 52 weeks.[11]

Quantitative Data Summary: this compound and Sitagliptin (as add-on to Metformin)
ParameterThis compound 300 mg + Metformin + SulfonylureaSitagliptin 100 mg + Metformin + Sulfonylurea
Mean HbA1c Reduction (52 weeks) Superior to Sitagliptin-
Body Weight Reduction (52 weeks) -2.8 kg (statistically significant vs. Sitagliptin)-
Systolic Blood Pressure Reduction (52 weeks) Statistically significant vs. Sitagliptin-

Data from a head-to-head comparative trial.[13][14][15]

Experimental Protocol: Clinical Trial of this compound as Add-on to Metformin and Sitagliptin
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 study.[16]

  • Participants: Approximately 200 participants with T2DM with inadequate glycemic control on stable doses of metformin (>=1500 mg/day) and sitagliptin (100 mg/day).[16]

  • Treatment Arms:

    • This compound (100 mg once daily for 6 weeks, with a potential increase to 300 mg once daily)[16]

    • Placebo

  • Duration: 26 weeks.[16]

  • Primary Objective: To assess the efficacy of this compound compared to placebo in improving glycemic control.[16]

This compound and GLP-1 Receptor Agonists

The combination of this compound with a GLP-1 receptor agonist (like liraglutide) has demonstrated additive effects on weight loss and potentially synergistic effects on blood pressure reduction.[17][18] While one study indicated that the combination did not produce an additive reduction in HbA1c, it did result in greater weight loss than either agent alone.[18]

Quantitative Data Summary: this compound and GLP-1 Receptor Agonists
Study/ParameterThis compound + GLP-1 RAPlacebo + GLP-1 RA
Mean HbA1c Reduction -0.75%-0.58%
Systolic Blood Pressure Reduction (18 weeks) -7.0 mmHg-
Diastolic Blood Pressure Reduction (18 weeks) -2.6 mmHg-

Data from a post hoc analysis of the CANVAS program.[17][19]

Combination with Donepezil for Alzheimer's Disease (Preclinical)

Emerging preclinical research suggests a potential neuroprotective role for this compound, particularly in the context of Alzheimer's disease (AD). A study in a mouse model of AD investigated the effects of this compound alone and in combination with donepezil, an acetylcholinesterase inhibitor.[20][21][22]

The study found that this compound treatment significantly improved cognitive function in behavioral tests.[20][21][22] Mechanistically, this compound was observed to decrease acetylcholinesterase (AChE) activity, reduce mTOR and glial fibrillary acidic protein (GFAP) expression, and decrease microgliosis and astrogliosis in the hippocampus of male mice.[20][21][22]

Experimental Protocol: this compound and Donepezil in a Mouse Model of AD
  • Animal Model: Mice with AD-like pathology induced by scopolamine.[21]

  • Treatment Groups:

    • Control

    • Scopolamine only

    • This compound

    • Donepezil

    • This compound + Donepezil

  • Duration: 21-day treatment period.[20][21]

  • Behavioral Assessments:

    • Novel Object Recognition Test (NORT)[20][22]

    • Elevated Plus Maze (EPM)[20]

  • Biochemical and Histological Analyses:

    • AChE activity assays

    • Immunohistochemistry for mTOR, GFAP, MHC II, and CD68 expression in the brain (hippocampus and periventricular area).[20][21]

Signaling Pathways and Experimental Workflows

This compound and Metformin: Complementary Mechanisms in T2DM

This compound This compound SGLT2 SGLT2 in Kidney This compound->SGLT2 Inhibits Metformin Metformin Hepatic_Glucose Hepatic Glucose Production Metformin->Hepatic_Glucose Decreases Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose Urinary Glucose Excretion SGLT2->Urinary_Glucose Inhibition leads to Increased Blood_Glucose Blood Glucose Levels Hepatic_Glucose->Blood_Glucose Increases Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose->Blood_Glucose Decreases

Caption: Complementary mechanisms of this compound and Metformin.

This compound and Incretin-Based Therapies: Multi-Target Approach

This compound This compound SGLT2_Inhibition SGLT2 Inhibition This compound->SGLT2_Inhibition Incretin_Therapies Incretin-Based Therapies (DPP-4i / GLP-1 RA) Incretin_Effect Enhanced Incretin Effect Incretin_Therapies->Incretin_Effect Weight_Loss Weight Loss Incretin_Therapies->Weight_Loss BP_Reduction Blood Pressure Reduction Incretin_Therapies->BP_Reduction Glucose_Excretion Increased Urinary Glucose Excretion SGLT2_Inhibition->Glucose_Excretion SGLT2_Inhibition->BP_Reduction Insulin_Secretion Glucose-Dependent Insulin Secretion Incretin_Effect->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Incretin_Effect->Glucagon_Secretion Glycemic_Control Improved Glycemic Control Glucose_Excretion->Glycemic_Control Glucose_Excretion->Weight_Loss Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control

Caption: Multi-target approach of this compound and Incretin Therapies.

Preclinical Alzheimer's Disease Study Workflow

Animal_Model AD Mouse Model (Scopolamine-induced) Treatment 21-Day Treatment (Cana, Donepezil, Combo) Animal_Model->Treatment Behavioral Behavioral Testing (NORT, EPM) Treatment->Behavioral Biochemical Post-Mortem Analysis Treatment->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis AChE AChE Activity Biochemical->AChE IHC Immunohistochemistry (mTOR, GFAP, etc.) Biochemical->IHC AChE->Data_Analysis IHC->Data_Analysis

Caption: Workflow for preclinical Alzheimer's disease combination study.

References

Application Note: Unraveling Canagliflozin's Molecular Targets Using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitors, is a widely prescribed medication for type 2 diabetes.[1][2][3] Its primary mechanism of action involves the inhibition of SGLT2 in the renal tubules, leading to increased urinary glucose excretion and consequently lowering blood glucose levels.[1][2][3] However, a growing body of evidence suggests that this compound possesses pleiotropic effects that extend beyond SGLT2 inhibition, contributing to its observed cardiovascular and renal protective benefits.[4][5][6] These SGLT2-independent actions are thought to be mediated through various molecular targets and signaling pathways. This application note provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to investigate the molecular targets of this compound, focusing on its effects on AMP-activated protein kinase (AMPK) signaling and mitochondrial function.

Recent studies have highlighted that this compound can activate AMPK, a crucial energy sensor in cells, by inhibiting mitochondrial respiratory chain complex I.[7][8][9] This activation of AMPK is independent of SGLT2 inhibition and leads to downstream effects on lipid metabolism, cellular proliferation, and apoptosis.[7][10][11][12][13][14][15] Lentiviral shRNA technology offers a powerful and specific tool to dissect these complex signaling networks by silencing the expression of putative target genes, thereby allowing researchers to elucidate their role in mediating the pharmacological effects of this compound.

Experimental Rationale and Workflow

This protocol outlines a systematic approach to identify and validate the molecular targets of this compound. The workflow involves the knockdown of candidate genes in a suitable cell line, followed by treatment with this compound and subsequent analysis of cellular and molecular endpoints.

G cluster_0 Phase 1: shRNA Lentivirus Production cluster_1 Phase 2: Cell Transduction & Knockdown Validation cluster_2 Phase 3: Functional Assays shRNA_design shRNA Design & Cloning HEK293T HEK293T Cell Culture Transfection Lentiviral Plasmid Transfection HEK293T->Transfection Harvest Lentivirus Harvest & Titration Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction Target_cells Target Cell Culture (e.g., HepG2, NRK-52E) Target_cells->Transduction Selection Puromycin Selection Transduction->Selection Validation Knockdown Validation (qPCR & Western Blot) Selection->Validation Canagliflozin_treatment This compound Treatment Validation->Canagliflozin_treatment Viability Cell Viability Assay (MTT) Canagliflozin_treatment->Viability Western_blot Western Blot Analysis (p-AMPK, Caspase-3) Canagliflozin_treatment->Western_blot Metabolic Metabolic Assays (OCR, ECAR) Canagliflozin_treatment->Metabolic

Figure 1: Experimental workflow for studying this compound's targets using lentiviral shRNA.

Materials and Methods

Cell Lines and Culture
  • HEK293T cells: For lentivirus production.

  • Target cells: Human hepatocellular carcinoma (HepG2) cells or rat kidney proximal tubule (NRK-52E) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Lentiviral shRNA Constructs
  • pLKO.1-puro vector containing shRNA sequences targeting:

    • AMPKα (PRKAA1)

    • SGLT1 (SLC5A1)

    • SGLT2 (SLC5A2)

    • Non-targeting control (scrambled shRNA)

Key Reagents
  • This compound (Selleck Chemicals)

  • Polybrene (Sigma-Aldrich)

  • Puromycin (Sigma-Aldrich)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (Sigma-Aldrich)

  • Primary antibodies: anti-AMPKα, anti-phospho-AMPKα (Thr172), anti-SGLT1, anti-SGLT2, anti-cleaved caspase-3, anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

Detailed Experimental Protocols

Lentivirus Production
  • Cell Seeding: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the pLKO.1-shRNA plasmid with packaging (psPAX2) and envelope (pMD2.G) plasmids using a suitable transfection reagent.

  • Virus Harvest: After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Concentration and Titration: Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent. Determine the viral titer using a standard method, such as qPCR-based titration or by transducing target cells with serial dilutions of the virus followed by antibiotic selection.

Lentiviral Transduction and Stable Cell Line Generation
  • Cell Seeding: Seed the target cells (HepG2 or NRK-52E) in a 6-well plate.

  • Transduction: When cells reach 50-60% confluency, replace the medium with fresh medium containing lentiviral particles at a multiplicity of infection (MOI) of 5-10, supplemented with 8 µg/mL Polybrene.

  • Selection: After 24 hours, replace the virus-containing medium with fresh medium. After another 24 hours, add puromycin to the medium at a pre-determined optimal concentration to select for transduced cells.

  • Expansion: Culture the cells in the presence of puromycin for 1-2 weeks to establish stable knockdown cell lines.

Validation of Gene Knockdown
  • RNA Isolation and qPCR: Isolate total RNA from the stable knockdown and control cell lines. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to quantify the mRNA levels of the target genes.

  • Protein Extraction and Western Blotting: Lyse the cells to extract total protein. Perform SDS-PAGE and Western blotting to assess the protein levels of the target genes. Use β-actin as a loading control.[16][17]

This compound Treatment and Functional Assays
  • Cell Seeding and Treatment: Seed the stable knockdown and control cell lines in appropriate plates for the downstream assays. Once attached, treat the cells with varying concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for the desired duration (e.g., 24, 48 hours).

  • Cell Viability Assay (MTT): After treatment, add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.

  • Western Blot Analysis for Signaling Pathways: Following treatment, lyse the cells and perform Western blotting to analyze the phosphorylation status of AMPK and the expression of apoptosis markers like cleaved caspase-3.

  • Metabolic Analysis (Seahorse Assay): To assess mitochondrial function, measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.

Expected Outcomes and Data Presentation

The following tables summarize expected quantitative data based on published literature.

Table 1: Effect of this compound on Cell Viability and Apoptosis

Cell LineThis compound (µM)Treatment Duration (h)Cell Viability (% of Control)Cleaved Caspase-3 Expression (Fold Change)Reference
HepG21048DecreasedIncreased[15]
Hep3B1072~80%-[18]
Hep3B3072~60%Increased[18]
NRK-52E1024Increased (ameliorates HG-induced apoptosis)Decreased (ameliorates HG-induced increase)[13]

Table 2: Effect of this compound on AMPK Signaling

Cell LineThis compound (µM)Treatment Durationp-AMPKα (Thr172) Level (Fold Change)Reference
MEFs (WT)10-Increased[7]
Human Cardiac Fibroblasts10-Increased[10]
PASMCs101h~2.5[19]

Table 3: Effect of this compound on Mitochondrial Function

Cell Line/TissueThis compound (µM)ParameterObservationReference
Adipocytes10Mitochondrial BiogenesisIncreased[20]
PC330Oxygen Consumption Rate (Complex I)Decreased[11]
Proximal Tubule Cells10Mitochondrial Complex I ActivityInhibited[21]

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways influenced by this compound.

G This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates ACC ACC AMPK->ACC Inhibits mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces PGC1a PGC-1α SIRT1->PGC1a Activates Mito_biogenesis Mitochondrial Biogenesis PGC1a->Mito_biogenesis Lipid_synthesis Lipid Synthesis Inhibition ACC->Lipid_synthesis Autophagy Autophagy Induction mTOR->Autophagy (Suppresses)

Figure 2: this compound-mediated AMPK signaling pathway.

G This compound This compound Mitochondrial_dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_dysfunction ER_stress ER Stress This compound->ER_stress AMPK AMPK Activation This compound->AMPK Caspase3 Caspase-3 Activation This compound->Caspase3 ROS ROS Production Mitochondrial_dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ER_stress->Autophagy mTOR_inhibition mTOR Inhibition AMPK->mTOR_inhibition mTOR_inhibition->Autophagy Autophagy->Apoptosis Modulates Caspase3->Apoptosis

Figure 3: this compound-induced apoptotic pathways.

Conclusion

The use of lentiviral shRNA-mediated gene knockdown is a robust and specific method to investigate the molecular mechanisms underlying the SGLT2-independent effects of this compound. By silencing key putative targets such as AMPK, SGLT1, and SGLT2, researchers can delineate their individual contributions to the observed cellular responses to this compound, including effects on cell viability, metabolism, and apoptosis. This approach will not only enhance our understanding of this compound's pharmacology but also has the potential to identify novel therapeutic targets for metabolic and cardiovascular diseases. The protocols and expected outcomes presented in this application note provide a comprehensive framework for scientists and drug development professionals to effectively utilize this powerful technology in their research.

References

Unveiling the Mechanisms of Canagliflozin: A Guide to CRISPR-Cas9 Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated therapeutic benefits beyond its glucose-lowering effects, including anti-tumor properties. The precise molecular mechanisms underlying these SGLT2-independent effects are an active area of investigation. The advent of CRISPR-Cas9 genome editing technology offers a powerful toolkit to systematically dissect the pathways modulated by this compound and identify novel therapeutic targets. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 methods to investigate the mechanism of action of this compound, with a focus on its emerging role in cancer biology.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability and Proliferation
Cell LineCancer TypeAssayConcentration (µM)EffectReference
HuCCT1CholangiocarcinomaCell Viability80Decreased viability[1]
Huh28CholangiocarcinomaCell ViabilityVariesDecreased viability[1]
TFK-1CholangiocarcinomaCell ViabilityVariesDecreased viability[1]
PC3Prostate CancerProliferation5-30Inhibition[2]
22RV-1Prostate CancerProliferation5-30Inhibition[2]
LNCaPProstate CancerProliferation>30Decreased viability[3]
C4-2BProstate CancerProliferation>30Decreased viability[3]
A549Lung CancerProliferationClinically achievableInhibition[2]
H1299Lung CancerProliferationClinically achievableInhibition[2]
U251MGGlioblastomaProliferation40Significant inhibition[4]
U87MGGlioblastomaProliferation40Significant inhibition[4]
Table 2: In Vivo Effects of this compound on Tumor Growth
Cancer ModelTreatmentDosageOutcomeReference
Glioblastoma-transplanted miceOral this compoundNot specifiedSignificantly suppressed tumor size[4]
PC3 xenograft (prostate cancer)This compound in diet~60 mg/kg/day45% inhibition of tumor growth[5]
22RV1 xenograft (prostate cancer)This compound in diet~60 mg/kg/dayDelayed tumor growth[5]
Non-small cell lung cancer xenograftsThis compound + RadiotherapyNot specifiedSignificantly suppressed tumor growth (51-65%)[6]

Signaling Pathways and Experimental Workflows

This compound-Induced PD-L1 Degradation Pathway

Canagliflozin_PDL1_Pathway cluster_cytoplasm Cytoplasm SGLT2 SGLT2 PDL1 PD-L1 SGLT2->PDL1 Stabilizes SGLT2_endo SGLT2 PDL1_endo PD-L1 SGLT2_endo->PDL1_endo SGLT2_endo->PDL1_endo PDL1_endo->PDL1 Recycling SPOP SPOP (E3 Ubiquitin Ligase) PDL1_endo->SPOP Binds Proteasome Proteasome PDL1_endo->Proteasome Degradation Cana This compound Cana->SGLT2 Inhibits Cana->SGLT2_endo Inhibits SPOP->PDL1_endo Ubiquitination Ub Ubiquitin

Caption: this compound disrupts SGLT2-mediated stabilization of PD-L1, leading to its ubiquitination and proteasomal degradation.

CRISPR-Cas9 Knockout Workflow for Target Validation

CRISPR_KO_Workflow sgRNA_design 1. sgRNA Design & Synthesis (e.g., for PD-L1) plasmid_prep 2. Plasmid Preparation (Cas9 and sgRNA expression vectors) sgRNA_design->plasmid_prep transfection 3. Transfection into Cancer Cells plasmid_prep->transfection selection 4. Selection of Transfected Cells (e.g., antibiotic resistance) transfection->selection single_cell_cloning 5. Single-Cell Cloning selection->single_cell_cloning expansion 6. Clonal Expansion single_cell_cloning->expansion validation 7. Knockout Validation (Sequencing, Western Blot, qPCR) expansion->validation phenotypic_assay 8. Phenotypic Assays with this compound validation->phenotypic_assay

Caption: A generalized workflow for generating and validating a CRISPR-Cas9 knockout cell line to study drug effects.

SGLT2-Independent Anti-Cancer Signaling of this compound

Canagliflozin_Anticancer_Signaling Cana This compound Mito_C1 Mitochondrial Complex-I Cana->Mito_C1 Inhibits AMPK AMPK Cana->AMPK Activates Mito_C1->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits HIF1a HIF-1α mTOR->HIF1a Inhibits Synthesis Cell_Proliferation Cell Proliferation & Survival HIF1a->Cell_Proliferation Promotes

Caption: this compound inhibits mitochondrial complex-I, activating AMPK and suppressing the mTOR/HIF-1α pathway to reduce cancer cell proliferation.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of PD-L1 in Cancer Cells for this compound Mechanism Studies

This protocol is adapted from the methodology used by Ding et al. (2023) to validate the role of PD-L1 in the anti-tumor effects of this compound.[7][8][9][10]

Objective: To generate a PD-L1 knockout cancer cell line to investigate whether the anti-proliferative and pro-apoptotic effects of this compound are dependent on PD-L1 expression.

Materials:

  • Human cancer cell line of interest (e.g., H1299, A549)

  • Lentiviral vectors: pLenti-CRISPRv2 (expressing Cas9 and a single guide RNA)

  • PD-L1 specific sgRNA sequences (design using a reputable online tool)

  • Scrambled (non-targeting) sgRNA sequence as a control

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin for selection

  • Complete cell culture medium, FBS, and antibiotics

  • Reagents for DNA extraction, PCR, and Sanger sequencing

  • Antibodies for Western blotting: anti-PD-L1, anti-GAPDH (loading control)

  • This compound (research grade)

  • Reagents for cell viability/proliferation assays (e.g., MTT, CellTiter-Glo)

  • Flow cytometer and antibodies for apoptosis analysis (e.g., Annexin V, PI)

Procedure:

  • sgRNA Design and Cloning:

    • Design at least two sgRNAs targeting an early exon of the PD-L1 gene (CD274) to induce frameshift mutations.

    • Synthesize and clone the sgRNA sequences into the pLenti-CRISPRv2 vector according to the manufacturer's protocol.

    • Prepare a control plasmid with a scrambled sgRNA sequence.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pLenti-CRISPRv2-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentivirus and determine the viral titer.

  • Transduction of Cancer Cells:

    • Seed the target cancer cells and allow them to adhere.

    • Transduce the cells with the lentivirus (PD-L1 sgRNA or scrambled control) at a low multiplicity of infection (MOI) to ensure single-copy integration.

    • Incubate for 24-48 hours.

  • Selection and Clonal Isolation:

    • Replace the medium with fresh medium containing puromycin to select for successfully transduced cells.

    • After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

  • Knockout Validation:

    • Expand the single-cell clones.

    • Genomic DNA Analysis: Extract genomic DNA from each clone, PCR amplify the region of the PD-L1 gene targeted by the sgRNA, and perform Sanger sequencing to identify insertions or deletions (indels).

    • Western Blot Analysis: Lyse the cells and perform Western blotting with an anti-PD-L1 antibody to confirm the absence of PD-L1 protein expression. Use the scrambled sgRNA control and parental cells as negative controls.

  • Phenotypic Analysis with this compound:

    • Plate the validated PD-L1 knockout clones and control cells.

    • Treat the cells with a range of concentrations of this compound.

    • Cell Viability/Proliferation Assays: After 48-72 hours of treatment, assess cell viability using an appropriate assay.

    • Apoptosis Assays: Treat cells with this compound for 24-48 hours and analyze apoptosis by flow cytometry using Annexin V and PI staining.

    • Compare the effects of this compound on the PD-L1 knockout cells versus the control cells. A diminished effect of this compound in the knockout cells would indicate a PD-L1-dependent mechanism.

Protocol 2: Genome-Wide CRISPR-Cas9 Screen to Identify Novel Targets of this compound

Objective: To perform an unbiased, genome-wide screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing novel drug targets and mechanisms of action.

Materials:

  • Cas9-expressing cancer cell line

  • GeCKO (Genome-scale CRISPR Knockout) library or equivalent

  • Lentivirus packaging plasmids

  • HEK293T cells

  • This compound

  • Reagents for genomic DNA extraction, PCR, and next-generation sequencing (NGS)

  • Bioinformatics software for data analysis (e.g., MAGeCK)

Procedure:

  • Library Transduction:

    • Transduce the Cas9-expressing cancer cell line with the GeCKO lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive only one sgRNA.

    • The number of cells should be sufficient to maintain a high representation of the library (e.g., >200 cells per sgRNA).

  • Selection and Expansion:

    • Select the transduced cells with puromycin.

    • Expand the cell population while maintaining library representation.

  • This compound Treatment (Negative Selection Screen):

    • Split the cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.

    • Treat the cells with a concentration of this compound that results in significant but incomplete cell death (e.g., IC50).

    • Culture the cells for a sufficient period to allow for the depletion of sensitive cells and the enrichment of resistant cells.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the cells from both the control and treated populations.

    • Extract genomic DNA.

    • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.

  • Data Analysis:

    • Use bioinformatics tools like MAGeCK to compare the sgRNA abundance between the this compound-treated and control groups.

    • Identify sgRNAs that are significantly enriched in the this compound-treated population. The genes targeted by these sgRNAs are potential resistance genes.

    • Identify sgRNAs that are significantly depleted in the this compound-treated population. The genes targeted by these sgRNAs may be essential for cell survival in the presence of the drug or may be involved in pathways that synergize with this compound.

  • Hit Validation:

    • Validate the top candidate genes from the screen using individual CRISPR-Cas9 knockout experiments as described in Protocol 1.

    • Perform secondary assays to confirm the role of the validated genes in the mechanism of action of this compound.

Conclusion

CRISPR-Cas9 technology provides a robust and versatile platform for elucidating the complex mechanisms of action of drugs like this compound. By combining targeted knockout studies with genome-wide screens, researchers can validate known pathways and uncover novel biological targets. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals to leverage the power of CRISPR-Cas9 in advancing our understanding of this compound's therapeutic potential, particularly in the context of oncology. These approaches will be instrumental in identifying patient populations who may benefit most from this compound treatment and in the development of novel combination therapies.

References

Troubleshooting & Optimization

Canagliflozin Solubility and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with canagliflozin. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

This section offers solutions to specific problems you might encounter when working with this compound in various buffer systems.

Solubility Issues

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?

A1: this compound is known for its poor aqueous solubility, which is largely independent of pH.[1] Direct dissolution in aqueous buffers is often challenging. Here are some troubleshooting steps:

  • Initial Dissolution in an Organic Solvent: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[2] A common technique is to first dissolve the this compound in a minimal amount of a suitable organic solvent and then dilute it with the aqueous buffer of your choice.[2]

  • Co-solvent Systems: Consider using a co-solvent system. For instance, a 1:7 solution of ethanol to PBS (pH 7.2) can achieve a this compound solubility of about 0.125 mg/mL.[2]

  • Sonication: After adding the this compound to the solvent, gentle sonication can help to break down particles and facilitate dissolution.

  • Heating: Gentle warming can be attempted, but be cautious as excessive heat may lead to degradation. It is crucial to monitor for any changes in the appearance of the solution that might indicate degradation.

Q2: My this compound precipitates out of solution after I've diluted my organic stock with an aqueous buffer. How can I prevent this?

A2: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of a hydrophobic compound like this compound. Here’s a logical workflow to troubleshoot this:

A troubleshooting workflow for this compound precipitation.

Q3: I need to achieve a higher concentration of this compound in an aqueous medium for my experiment. What are my options?

A3: To significantly enhance the aqueous solubility of this compound, you may need to employ advanced formulation strategies. Several approaches have been shown to be effective:

  • Solid Dispersions: This technique involves dispersing this compound in a carrier matrix at the molecular level. Ternary solid dispersions with polymers like Soluplus and Kolliphor P188 have demonstrated a significant increase in solubility.[3]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media. Formulations containing peceol, Tween 80, and Transcutol have been shown to be effective.[4]

  • Silica-Lipid Hybrid (SLH) Particles: These formulations can enhance the solubility of lipophilic drugs. This compound-loaded SLH particles prepared with Miglyol and Labrasol have shown a nearly 20-fold increase in solubility.[5]

  • Nanosuspensions: Wet milling can be used to produce this compound nanosuspensions, which have demonstrated improved solubility and dissolution rates compared to the coarse drug.[6]

Stability Concerns

Q4: I am concerned about the stability of my this compound solution during my experiment. What conditions should I be mindful of?

A4: this compound is susceptible to degradation under specific conditions. Here's a summary of its stability profile:

  • Oxidative Stress: this compound is particularly vulnerable to oxidative degradation.[7][8][9] It is advisable to protect solutions from oxidative conditions.[8][10] The primary degradation pathway involves the S-oxidation of the thiophene ring.[8][10]

  • Acidic Conditions: Degradation has been observed under acidic stress.[7][11]

  • Stable Conditions: this compound is reported to be stable under neutral and basic hydrolysis, as well as photolytic and thermal stress.[7]

Q5: I suspect my this compound solution has degraded. How can I confirm this?

A5: If you suspect degradation, a stability-indicating analytical method is required for confirmation. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. A validated stability-indicating HPLC method can separate the intact this compound from its degradation products.[8][12][13] When developing such a method, forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are performed to generate the degradation products and ensure the method's specificity.[8][11]

Frequently Asked Questions (FAQs)

Q6: What is the aqueous solubility of this compound?

A6: The aqueous solubility of this compound is very low, approximately 10 µg/mL, and it is independent of pH in the physiological range.[1]

Q7: In which organic solvents is this compound soluble?

A7: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[2]

Q8: What are the main degradation pathways for this compound?

A8: The primary degradation pathway for this compound is oxidation.[7] It is also susceptible to degradation under acidic conditions.[7][11] The main oxidative degradation involves the S-oxidation of the thiophene ring to form thiophene oxide.[8][10]

G This compound This compound Oxidative_Stress Oxidative Stress (e.g., H2O2) This compound->Oxidative_Stress Leads to Acidic_Stress Acidic Stress (e.g., HCl) This compound->Acidic_Stress Leads to Stable1 Neutral/Basic Hydrolysis This compound->Stable1 Stable Under Stable2 Photolytic Stress This compound->Stable2 Stable Under Stable3 Thermal Stress This compound->Stable3 Stable Under Degradation_Products Degradation Products (e.g., Thiophene Oxide) Oxidative_Stress->Degradation_Products Acidic_Stress->Degradation_Products No_Degradation No Significant Degradation Stable1->No_Degradation Stable2->No_Degradation Stable3->No_Degradation

References

Technical Support Center: Mitigating Canagliflozin Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of canagliflozin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We observe a significant decrease in cell viability in our assay when treating with this compound, even in cell lines that do not express SGLT2. What could be the cause?

A1: This is a common observation and is likely due to this compound's known off-target effects. At clinically relevant concentrations, this compound can inhibit mitochondrial complex-I of the respiratory chain.[1][2][3][4] This inhibition can lead to decreased ATP production, increased cellular AMP/ADP levels, and subsequent activation of AMP-activated protein kinase (AMPK), which can influence cell proliferation and viability.[1][2][5][6] Additionally, in some cell types like renal proximal tubule epithelial cells, this compound has been shown to inhibit glutamate dehydrogenase (GDH), further impacting cellular metabolism and survival, especially in proliferating cells.[7]

Q2: Our experimental results with this compound are different from what we see with other SGLT2 inhibitors like dapagliflozin or empagliflozin. Why is this the case?

A2: this compound exhibits a distinct off-target profile compared to other SGLT2 inhibitors. While dapagliflozin and empagliflozin are more selective for SGLT2, this compound has been shown to have significant off-target effects, including the inhibition of mitochondrial complex-I and activation of AMPK, which are not observed to the same extent with dapagliflozin or empagliflozin.[1][5][8] this compound has also been reported to inhibit glucose uptake in certain cells independently of SGLT2, an effect not seen with dapagliflozin.[1][9] These unique off-target activities are likely responsible for the differing cellular responses.

Q3: We are seeing activation of AMPK in our cells treated with this compound. Is this related to SGLT2 inhibition?

A3: The activation of AMPK by this compound is largely independent of SGLT2 inhibition.[1][10] The primary mechanism for AMPK activation is the inhibition of mitochondrial complex-I, which alters the cellular energy status (increased AMP/ATP and ADP/ATP ratios).[1][2][6] This energy stress is a potent activator of AMPK. This SGLT2-independent effect has been observed in various cell types, including those that do not express SGLT2.

Q4: Can this compound affect cellular signaling pathways other than AMPK?

A4: Yes. Through its effects on cellular energy and metabolism, this compound can modulate various signaling pathways. For instance, in vascular smooth muscle cells, this compound has been shown to induce heme oxygenase-1 (HO-1) expression.[8] In T cells, it can impair effector function by inhibiting T cell receptor signaling, impacting ERK and mTORC1 activity.[11][12][13] It has also been shown to inhibit interleukin-1β-stimulated cytokine and chemokine secretion in vascular endothelial cells through both AMPK-dependent and -independent mechanisms.[14]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects

Potential Cause Troubleshooting Steps
Mitochondrial Toxicity 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line. 2. Include control SGLT2 inhibitors: Test dapagliflozin or empagliflozin, which have fewer mitochondrial off-target effects, to see if the observed effect is specific to this compound.[1][8] 3. Assess mitochondrial function: Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to confirm mitochondrial inhibition.[4][15] 4. Measure cellular ATP levels: A decrease in ATP will support mitochondrial dysfunction as the cause.[3]
Inhibition of Glutamate Dehydrogenase (GDH) 1. Analyze cellular metabolites: Measure intracellular levels of glutamine, glutamate, and alanine. An accumulation of these amino acids can indicate GDH inhibition.[7] 2. Test in proliferating vs. quiescent cells: Proliferating cells are more sensitive to GDH inhibition.[7]
SGLT2-independent Glucose Uptake Inhibition 1. Measure glucose uptake: Use a fluorescent glucose analog (e.g., 2-NBDG) to assess if this compound inhibits glucose uptake in your SGLT2-negative cell line.[1][9]

Issue 2: Inconsistent or Unexplained AMPK Activation

Potential Cause Troubleshooting Steps
Off-target AMPK activation 1. Confirm AMPK activation: Use western blotting to detect phosphorylation of AMPK and its downstream target ACC.[1][4] 2. Use an AMPK inhibitor: Co-treat with an AMPK inhibitor (e.g., Compound C) to determine if the observed cellular phenotype is AMPK-dependent.[16] 3. Compare with other gliflozins: As a negative control, test for AMPK activation with dapagliflozin or empagliflozin.[1][5]

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of this compound for Off-Target Effects

Effect Cell Line Concentration Reference
Inhibition of Cell ProliferationHepG210 µM[17]
A5491-50 µM[18]
Cytotoxicity (IC50)HepG2111 µM[19]
Inhibition of Glucose Uptake (IC50)HUVECs14 µM[20]
AMPK ActivationHEK-293Significant at 10-30 µmol/l[6]
Inhibition of Mitochondrial RespirationPC3Dose-dependent[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for AMPK Activation

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Canagliflozin_Off_Target_Effects cluster_cana This compound cluster_effects Off-Target Effects cluster_downstream Downstream Consequences CANA This compound Mito Mitochondrial Complex-I Inhibition CANA->Mito GDH Glutamate Dehydrogenase Inhibition CANA->GDH Gluc SGLT2-independent Glucose Uptake Inhibition CANA->Gluc ATP Decreased ATP Increased AMP/ADP Mito->ATP Metabolism Altered Cellular Metabolism GDH->Metabolism Gluc->Metabolism AMPK AMPK Activation ATP->AMPK Proliferation Decreased Cell Proliferation/Viability AMPK->Proliferation Metabolism->Proliferation

Caption: Off-target effects of this compound leading to altered cellular outcomes.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype with this compound Check_SGLT2 Is the cell line SGLT2 positive? Start->Check_SGLT2 SGLT2_Positive Consider both on-target and off-target effects Check_SGLT2->SGLT2_Positive Yes SGLT2_Negative Phenotype is likely due to off-target effects Check_SGLT2->SGLT2_Negative No Mito_Tox Assess Mitochondrial Function (OCR/ECAR, ATP) SGLT2_Negative->Mito_Tox AMPK_Act Check for AMPK Activation (pAMPK) SGLT2_Negative->AMPK_Act Compare_Glif Compare with other SGLT2 inhibitors (Dapagliflozin, Empagliflozin) Mito_Tox->Compare_Glif AMPK_Act->Compare_Glif Conclusion Attribute phenotype to specific off-target effect Compare_Glif->Conclusion

Caption: Troubleshooting workflow for this compound-induced off-target effects.

References

Technical Support Center: Optimizing Canagliflozin Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with canagliflozin in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in in-vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological effect being investigated. However, most studies report using concentrations ranging from 5 µM to 50 µM. For instance, in prostate and lung cancer cell lines, concentrations within the clinically achievable range of 5 to 30 µM have been shown to inhibit proliferation and clonogenic survival. In human umbilical vein endothelial cells (HUVECs), a significant inhibition of cell growth was observed at a concentration of 5 µM. For glioblastoma cell lines, a concentration of 40 µM was found to significantly inhibit cell proliferation and glucose uptake. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q2: What are the main molecular mechanisms of this compound's action in cancer cells?

This compound exhibits anti-cancer effects through multiple mechanisms, which are often independent of its SGLT2 inhibitory action. The primary mechanisms include:

  • Inhibition of Mitochondrial Complex-I: this compound can inhibit the mitochondrial electron transport chain at complex-I, leading to reduced oxidative phosphorylation, decreased cellular ATP levels, and an increase in the AMP/ATP ratio. This metabolic stress is a key trigger for its anti-proliferative effects.

  • Activation of AMPK: The increase in the AMP/ATP ratio leads to the robust activation of AMP-activated protein kinase (AMPK).

  • Inhibition of mTOR Signaling: Activated AMPK can subsequently inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition has been observed in breast, pancreatic, and prostate cancer cells.

  • Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in various cancer cell lines. For example, it can cause G2/M arrest in hepatocellular carcinoma (HCC) cells like HepG2 and Huh7, and G0/G1 arrest in HUVECs.

  • Inhibition of Glucose Uptake: While known as an SGLT2 inhibitor, this compound can also inhibit other glucose transporters like GLUT1, which is often overexpressed in cancer cells.

Q3: Does this compound's effect depend on SGLT2 expression in the target cells?

Interestingly, the anti-proliferative effects of this compound are often independent of SGLT2 expression and glucose availability in the culture medium. For example, some studies on breast cancer cells have shown that this compound's effects are not affected by the level of SGLT2 expression. This suggests that its primary mechanism in these contexts is not the inhibition of SGLT2-mediated glucose uptake but rather its off-target effects on mitochondrial function and cellular metabolism.

Troubleshooting Guide

Issue 1: I am not observing any significant anti-proliferative effect of this compound on my cell line.

  • Question: What could be the reason for the lack of an anti-proliferative effect?

  • Answer:

    • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment, typically ranging from 1 µM to 100 µM, to determine the IC50 value.

    • Cell Line Resistance: Some cell lines may be inherently resistant to this compound's effects. This could be due to their metabolic phenotype, such as a lower reliance on oxidative phosphorylation.

    • Short Treatment Duration: The anti-proliferative effects of this compound may take time to manifest. Consider increasing the treatment duration (e.g., 48-72 hours or longer).

    • Solubility Issues: this compound has poor water solubility. Ensure that the drug is properly dissolved in a suitable solvent like DMSO before adding it to the cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Issue 2: I am observing high levels of cell death even at low concentrations of this compound.

  • Question: Why is this compound causing excessive cytotoxicity in my experiments?

  • Answer:

    • Cell Line Sensitivity: Your cell line might be particularly sensitive to metabolic inhibition.

    • High DMSO Concentration: If you are using a high concentration of the DMSO stock, the solvent itself could be contributing to cytotoxicity. Always run a vehicle control (medium with the same concentration of DMSO) to rule this out.

    • Incorrect Dosage Calculation: Double-check your calculations for the stock solution and final concentrations in the culture medium.

    • Off-target Effects: At higher concentrations, off-target effects of this compound may become more pronounced, leading to increased toxicity.

Issue 3: I am trying to measure AMPK activation by Western blot, but the results are inconsistent.

  • Question: How can I get more reliable Western blot results for p-AMPK?

  • Answer:

    • Timing of Lysate Collection: AMPK activation is a rapid event. A fourfold increase in AMPK activity was observed within 30 minutes of this compound treatment in one study. You may need to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to determine the optimal time point for observing peak phosphorylation of AMPK (at Thr172) in your cell line.

    • Use of Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to prevent the dephosphorylation of p-AMPK during sample preparation.

    • Antibody Quality: Use a well-validated antibody specific for phosphorylated AMPK (Thr172).

    • Loading Control: Always include a reliable loading control (e.g., total AMPK, β-actin, or GAPDH) to ensure equal protein loading between lanes.

Data on this compound Dosage in Various Cell Lines

Cell LineCancer TypeConcentration RangeObserved EffectsCitation
PC3, 22RV1, LNCap, DU145Prostate Cancer5-30 µMInhibition of proliferation and clonogenic survival, activation of AMPK, inhibition of mTOR pathway.
A549, H1299, H1975Non-Small Cell Lung Cancer1-50 µMInhibition of proliferation and clonogenic survival, enhanced radiotherapy response, suppression of HIF-1α.
Huh7, HLF, HepG2, Hep3BHepatocellular Carcinoma10 µMInhibition of proliferation, induction of G2/M cell cycle arrest, inhibition of β-catenin signaling.
MCF-7, ZR-75-1Breast CancerNot specifiedInhibition of oxidative phosphorylation, decreased ATP production, enhanced AMPK phosphorylation, inhibition of mTOR.
HUVECHuman Umbilical Vein Endothelial Cells5-50 µMInhibition of proliferation, cell cycle arrest at G0/G1, decreased DNA synthesis.
U251MG, U87MG, GL261Glioblastoma40 µMInhibition of cell proliferation and glucose uptake, increased phosphorylation of AMPK.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for AMPK Activation
  • Cell Treatment and Lysis: Treat cells with this compound for the determined optimal time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Glucose Uptake Assay (using 2-NBDG)
  • Cell Seeding and Starvation: Seed cells in a 24-well plate. Before the assay, starve the cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours.

  • Treatment: Treat the cells with this compound or a vehicle control in KRH buffer for a specified time.

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (final concentration 50-100 µM) to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

  • Normalization: Normalize the fluorescence signal to the total protein content of each well.

Visualizations

Canagliflozin_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex-I This compound->Mito_Complex_I inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production reduces AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio increases AMPK AMPK AMP_ATP_Ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Apoptosis Apoptosis AMPK->Apoptosis induces Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth inhibits

Caption: this compound's AMPK-mediated signaling pathway.

Experimental_Workflow cluster_0 In Vitro Experiment cluster_1 Assay Types Start Seed Cells Treat Treat with This compound Start->Treat Assay Perform Assays Treat->Assay Analysis Data Analysis Assay->Analysis Viability Cell Viability (MTT) Assay->Viability Western Western Blot (p-AMPK) Assay->Western Glucose Glucose Uptake (2-NBDG) Assay->Glucose

Caption: General experimental workflow for this compound studies.

Canagliflozin experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with canagliflozin. This resource provides troubleshooting guides and answers to frequently asked questions regarding experimental variability and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability when working with this compound?

A1: Experimental variability with this compound can arise from several factors. These include its dual-inhibitor nature, significant off-target effects, and differences in experimental systems. This compound inhibits both Sodium-Glucose Cotransporter 2 (SGLT2) and, to a lesser extent, SGLT1. The relative expression of these two transporters in your model system (in vitro or in vivo) can lead to varied results. Furthermore, this compound has known off-target effects on pathways like AMPK/Rac1 signaling and mitochondrial function, which can influence outcomes independently of SGLT inhibition. Discrepancies between in vitro and in vivo results are also common, potentially due to factors like compensatory mechanisms in live animals that are absent in cell cultures.

Q2: What are the known off-target effects of this compound that could impact my experimental results?

A2: this compound is known to interact with several cellular pathways beyond SGLT inhibition, which can be a significant source of unexpected results. Key off-target effects include:

  • Mitochondrial Function: It can inhibit mitochondrial complex I and glutamate dehydrogenase (GDH), affecting cellular metabolism and energy production.

  • AMPK/Rac1 Signaling: this compound can suppress myocardial NADPH oxidase activity through the SGLT1/AMPK/Rac1 signaling pathway.

  • mTOR and HIF-1α Pathways: It has been shown to repress the mTORC1-HIF-1α pathway, which can influence cell growth and proliferation.

  • Other Kinases: It can downregulate gene sets related to Aurora and Polo kinases and pathways involving MAPK and E2F transcription factors.

These off-target effects are often observed at clinically relevant concentrations and can contribute to the drug's broader biological activity.

Q3: Why might I see different results for this compound compared to other SGLT2 inhibitors like dapagliflozin or empagliflozin?

A3: Differences in results are often attributable to this compound's lower selectivity for SGLT2 over SGLT1 compared to more selective inhibitors like dapagliflozin and empagliflozin. This dual inhibition can lead to distinct physiological effects, such as delayed intestinal glucose absorption due to SGLT1 inhibition in the gut. Additionally, some of the noted off-target effects on mitochondrial function and other signaling pathways appear to be more pronounced with this compound than with other gliflozins. Therefore, if your experimental system expresses SGLT1 or is sensitive to the specific off-target pathways, you should expect divergent results.

Q4: How does drug formulation impact the reproducibility of in vivo experiments?

A4: this compound is classified as a BCS class IV drug, meaning it has low solubility and permeability. This can lead to poor bioavailability and high variability in in vivo studies. The formulation and delivery vehicle are critical for achieving consistent exposure. Studies have shown that using techniques like spray-dried solid dispersions can significantly enhance solubility and bioavailability, leading to more reproducible results in animal models. When comparing results across different studies, it is crucial to consider the formulation used.

Q5: Are there established guidelines for monitoring this compound's effects in experiments?

A5: While specific experimental guidelines vary, standard analytical methods should be used for monitoring. For assessing glycemic control, it is important to note that urine glucose tests and the 1,5-anhydroglucitol (1,5-AG) assay are unreliable in subjects treated with SGLT2 inhibitors. Alternative methods, such as monitoring HbA1c or direct blood glucose measurements, are recommended. For in vitro studies, it is crucial to perform concentration-response curves and validate the activity of each new batch of the compound.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent inhibition in cell-based assays 1. Cell Line Variability: Different cell lines have varying expression levels of SGLT1 and SGLT2. 2. Compound Solubility: this compound's poor water solubility may lead to precipitation in culture media. 3. Off-Target Effects: At higher concentrations, off-target effects on cell metabolism or viability may confound results.1. Characterize Transporter Expression: Quantify SGLT1 and SGLT2 mRNA or protein levels in your cell model. 2. Optimize Solvent & Concentration: Use an appropriate solvent (e.g., DMSO) and ensure the final concentration in media does not cause precipitation. Perform a solubility test. 3. Use Multiple Concentrations: Test a wide range of concentrations to distinguish between primary target effects and potential off-target or cytotoxic effects.
Discrepancy between in vitro and in vivo results 1. Pharmacokinetics/Bioavailability: Poor absorption or rapid metabolism in vivo can result in lower-than-expected efficacy. 2. Compensatory Mechanisms: In vivo systems may initiate compensatory physiological responses (e.g., changes in diet, hormonal regulation) that are not present in vitro. 3. SGLT1 vs. SGLT2 Selectivity: The relative importance of SGLT1 inhibition in the gut versus SGLT2 in the kidney can differ significantly between isolated cells and a whole organism.1. Pharmacokinetic Analysis: Measure plasma concentrations of this compound in your animal model to confirm exposure. Optimize the formulation if necessary. 2. Monitor Systemic Variables: In animal studies, measure food intake, body weight, and relevant hormone levels to identify potential compensatory changes. 3. Use Selective Inhibitors as Controls: Compare the effects of this compound with a highly selective SGLT2 inhibitor to dissect the contributions of SGLT1 vs. SGLT2 inhibition.
High variability in blood pressure readings in animal models 1. Sympathetic Nervous System Activity: SGLT2 inhibitors may lower blood pressure in part by reducing sympathetic nervous system activity, which can be variable. 2. Volume Depletion: Osmotic diuresis can cause transient changes in hydration status and blood pressure.1. Acclimatize Animals: Ensure animals are properly acclimatized to the measurement procedure to minimize stress-induced blood pressure fluctuations. 2. Monitor Hydration: Monitor fluid intake and urine output to assess hydration status. Ensure consistent access to water.
Unexpected changes in cellular metabolism 1. Mitochondrial Inhibition: this compound is a known inhibitor of mitochondrial complex I and glutamate dehydrogenase (GDH). 2. AMPK Activation: The compound can activate AMPK, a master regulator of cellular energy homeostasis.1. Assess Mitochondrial Function: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial effects. 2. Measure AMPK Phosphorylation: Use western blotting to check for phosphorylation of AMPK and its downstream targets to confirm pathway activation.

Section 3: Data Presentation and Key Parameters

Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
TargetThis compound IC₅₀Notes
Human SGLT2 ~4.2 - 4.4 nMThis compound is a potent inhibitor of SGLT2.
Human SGLT1 ~663 - 686 nMThis compound is approximately 150-fold less potent against SGLT1 than SGLT2.
CYP3A4 27 µMWeak inhibitor.
CYP2B6 16 µMWeak inhibitor.
P-glycoprotein (P-gp) 19.3 µMWeak inhibitor.
Table 2: Summary of Reported Off-Target Effects
Pathway/TargetObserved EffectSystem/ModelConcentration
Mitochondrial Complex I InhibitionHuman renal proximal tubule cellsClinically relevant concentrations
Glutamate Dehydrogenase (GDH) InhibitionHuman renal proximal tubule cellsClinically relevant concentrations
AMPK/Rac1 Signaling Activation (AMPK) / Inhibition (Rac1)Human cardiomyocytes3-100 µM
mTORC1-HIF-1α Pathway RepressionProstate cancer cells10 µM
Glucose Transporters (GLUTs) Inhibition of GLUT1In vitro cell models100 µM

Section 4: Experimental Protocols

Protocol 1: Quantification of this compound in Solution via HPLC

This protocol is a generalized method based on common parameters from published stability-indicating HPLC methods. Researchers should validate the method for their specific application.

  • Objective: To determine the concentration of this compound in a prepared sample.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photo Diode Array (PDA) detector.

  • Method Details:

    • Column: C18 reverse-phase column (e.g., Supelcosil C18, 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common combination is 0.2% v/v trifluoroacetic acid in water and acetonitrile in an 80:20 v/v ratio. Isocratic elution is typically sufficient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 20 µL.

    • Run Time: Approximately 15 minutes. This compound typically elutes around 7 minutes under these conditions.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in a suitable solvent like methanol.

    • Perform serial dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For bulk powder, accurately weigh and dissolve in the diluent to achieve a concentration within the calibration range.

    • For formulated tablets, weigh and finely powder the tablets. Transfer a weight equivalent to a known amount of this compound into a volumetric flask.

    • Add diluent (e.g., methanol), sonicate for 30 minutes to ensure complete dissolution, and dilute to the final volume.

    • Filter the final solution through a 0.2 or 0.45 µm nylon membrane filter before injection.

  • System Suitability:

    • Inject a standard solution (e.g., 50 µg/mL) six times.

    • The relative standard deviation (%RSD) of the peak area should be less than 2%.

    • The theoretical plates should be not less than 2000, and the tailing factor should be less than 2.

Section 5: Diagrams of Pathways and Workflows

Diagram 1: this compound's Dual Inhibition Mechanism

CANA This compound SGLT2 SGLT2 (Kidney: Proximal Tubule) CANA->SGLT2 Potent Inhibition (IC₅₀ ~4 nM) SGLT1 SGLT1 (Gut / Kidney) CANA->SGLT1 Weaker Inhibition (IC₅₀ ~660 nM) Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption SGLT1->Glucose_Reabsorption Gut_Absorption Intestinal Glucose Absorption SGLT1->Gut_Absorption UGE Increased Urinary Glucose Excretion (UGE) Glucose_Reabsorption->UGE Decrease leads to Delayed_Absorption Delayed Glucose Absorption Gut_Absorption->Delayed_Absorption Decrease leads to

Caption: this compound's primary mechanism via SGLT2 and SGLT1 inhibition.

Diagram 2: Key Off-Target Signaling Pathway

CANA This compound SGLT1 SGLT1 (in Myocardium) CANA->SGLT1 Inhibits AMPK AMPK SGLT1->AMPK Activates Rac1 Rac1 AMPK->Rac1 Inhibits NADPH_Oxidase NADPH Oxidase Activity Rac1->NADPH_Oxidase Activates ROS Reduced Oxidative Stress NADPH_Oxidase->ROS Reduction leads to Anti_Inflammatory Anti-Inflammatory & Anti-Apoptotic Effects ROS->Anti_Inflammatory

Caption: this compound's off-target effect on the AMPK/Rac1 signaling pathway.

Diagram 3: General Experimental Workflow

start Hypothesis Formulation model Select Experimental Model (Cell Line / Animal) start->model protocol Develop Protocol (Dose, Duration, Formulation) model->protocol execute Execute Experiment (Treatment vs. Control) protocol->execute data Data Collection (e.g., HPLC, Western, PCR) execute->data analysis Statistical Analysis data->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A generalized workflow for conducting experiments with this compound.

Diagram 4: Troubleshooting Logic for Unexpected Results

start Unexpected or Variable Result Observed check_compound Verify Compound Integrity & Concentration (HPLC) start->check_compound Step 1 check_protocol Review Experimental Protocol (Solubility, Dosing, Timing) check_compound->check_protocol Compound OK check_model Assess Model System (SGLT1/2 Expression, Passage #) check_protocol->check_model Protocol OK is_off_target Consider Off-Target Effects? check_model->is_off_target Model OK test_off_target Test for Off-Target Activity (e.g., Mitochondrial Function, AMPK phosphorylation) is_off_target->test_off_target Yes revise Revise Hypothesis or Experimental Design is_off_target->revise No test_off_target->revise

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

Technical Support Center: Canagliflozin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential interference caused by Canagliflozin in various biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1] Like many small molecule drugs, this compound possesses physicochemical properties that can lead to analytical interference in in vitro assays. These properties include its inherent UV absorbance and fluorescence, as well as its potential to interact with assay components such as enzymes and proteins.

Q2: What are the known physicochemical properties of this compound that can cause assay interference?

A2: this compound has a maximum UV absorbance at approximately 290 nm and exhibits native fluorescence with an excitation maximum at around 280 nm and an emission maximum at approximately 325 nm.[1] These properties can directly interfere with colorimetric and fluorometric assays that utilize similar wavelengths for detection. Additionally, this compound is soluble in organic solvents like methanol and DMSO but insoluble in aqueous media, which is an important consideration when preparing stock solutions and assessing solubility-related artifacts.[1]

Q3: Are there specific enzymes that are known to be directly inhibited by this compound in vitro?

A3: Yes, studies have shown that this compound can directly inhibit the activity of several enzymes in vitro. This is a form of direct analytical interference. Known targets include:

  • UDP-Glucuronosyltransferase (UGT) enzymes: this compound has been shown to inhibit UGT1A subfamily enzymes, particularly UGT1A1 and UGT1A9.

  • Mitochondrial Glutamate Dehydrogenase (GDH): this compound can inhibit GDH at clinically relevant concentrations.

  • Mitochondrial Electron Transport Chain (ETC) Complex I: this compound has been identified as an inhibitor of complex I.

Q4: Can Canagliflovin's physiological mechanism of action affect in vitro assay results?

A4: While direct analytical interference is a primary concern for in vitro assays, it's important to be aware of this compound's physiological effects if you are working with samples from treated subjects. For example, this compound increases urinary glucose excretion, which leads to artifactual decreases in serum 1,5-anhydroglucitol (GlycoMark), a marker of postprandial glucose excursions. This is an example of in vivo interference, where the drug alters the level of the analyte in the body.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential this compound interference in your experiments.

Problem 1: Unexpected or inconsistent results in a colorimetric assay (e.g., protein assays like BCA or Bradford).
  • Possible Cause: Spectral interference from this compound's UV absorbance.

  • Troubleshooting Steps:

    • Run a spectral scan: Determine the absorbance spectrum of this compound in your assay buffer to see if it overlaps with the detection wavelength of your assay. This compound has a known absorbance maximum at 290 nm.[1]

    • Include a "this compound only" control: Prepare a control well containing this compound at the same concentration used in your experiment, but without the analyte of interest. Subtract the absorbance of this control from your experimental wells.

    • Consider an alternative assay: If spectral overlap is significant, switch to a protein assay with a different detection principle and wavelength, such as a Coomassie-based assay if you were using a copper-based one.

Problem 2: High background or unexpected signal in a fluorescence-based assay.
  • Possible Cause: Intrinsic fluorescence of this compound.

  • Troubleshooting Steps:

    • Measure this compound's fluorescence: Excite your "this compound only" control at the assay's excitation wavelength and measure the emission at the detection wavelength. This compound is known to fluoresce with excitation at ~280 nm and emission at ~325 nm.[1]

    • Subtract background fluorescence: If this compound contributes to the signal, subtract this background from your experimental wells.

    • Use a different fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile.

Problem 3: Reduced enzyme activity in an in vitro enzymatic assay.
  • Possible Cause: Direct inhibition of the enzyme by this compound.

  • Troubleshooting Steps:

    • Perform an IC50 determination: Generate a dose-response curve of your enzyme's activity in the presence of varying concentrations of this compound to determine its inhibitory potency (IC50).

    • Consult the literature: Check for published data on this compound's effect on your enzyme or similar enzymes. Known off-target inhibitions include mitochondrial glutamate dehydrogenase and complex I.

    • Consider structural analogs: Test other SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) that may have different off-target effects to see if the observed inhibition is specific to this compound.

Problem 4: Inconsistent or unexpected results in an immunoassay (e.g., ELISA).
  • Possible Cause: Non-specific binding of this compound to assay components (antibodies, plates) or interference with the detection system.

  • Troubleshooting Steps:

    • Include a "this compound only" control: This will help identify if this compound itself generates a signal.

    • Perform a spike and recovery experiment: Add a known amount of your analyte to a sample with and without this compound. A significant deviation from 100% recovery in the presence of this compound suggests interference.

    • Serial dilutions: Dilute your sample containing this compound. If the interference is concentration-dependent, you may see a more accurate result at higher dilutions.

    • Change blocking buffers or antibody pairs: Sometimes, non-specific binding can be mitigated by optimizing the immunoassay conditions.

Problem 5: Altered cell viability in cell-based assays (e.g., MTT, MTS).
  • Possible Cause: Off-target effects of this compound on cellular metabolism. This compound is known to inhibit mitochondrial complex I and affect cellular energy homeostasis.

  • Troubleshooting Steps:

    • Use an orthogonal viability assay: Confirm your results with a different method that relies on a distinct mechanism, for example, a membrane integrity assay (e.g., trypan blue or LDH release) if you initially used a metabolic assay.

    • Test at multiple concentrations: A dose-dependent effect is more likely to be a true biological effect rather than an artifact. Studies have shown that this compound can have a concentration-dependent effect on the viability of some cell lines.[1]

    • Control for solvent effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is the same in all wells and is not causing cytotoxicity.

Quantitative Data Summary

The following tables summarize known quantitative data regarding this compound's interactions with various enzymes. This data can help researchers anticipate potential off-target effects in their experiments.

Table 1: Inhibition of UDP-Glucuronosyltransferase (UGT) Enzymes by this compound

EnzymeSubstrateIC50 (µM)Ki (µM)
UGT1A1β-estradiol≤ 10~7.2-9.1
UGT1A9Propofol≤ 10~1.4-3.0
UGT1A10≤ 10N/A

Data sourced from literature. N/A indicates data not available.

Table 2: Inhibition of Other Enzymes by this compound

EnzymeIC50 (µM)
Mitochondrial Glutamate Dehydrogenase (GDH)~50
Mitochondrial ETC Complex I~10-50
CYP3A427
CYP2C980
CYP2B616
CYP2C875
P-glycoprotein19.3
Multidrug resistance-associated protein-221.5

Data sourced from literature.[2]

Key Experimental Protocols

Protocol 1: Assessing Spectral Interference of this compound in a Colorimetric Assay

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO or methanol) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Assay Buffer Controls:

    • Blank: Assay buffer only.

    • This compound Control: Dilute the this compound stock solution in the assay buffer to the final concentration used in your experiment.

  • Perform Spectral Scan:

    • Using a spectrophotometer, scan the absorbance of both the "Blank" and "this compound Control" from 200 nm to 800 nm.

    • Overlay the spectra to identify any wavelength range where this compound exhibits significant absorbance.

  • Measure Absorbance at Assay Wavelength:

    • Measure the absorbance of the "this compound Control" at the specific wavelength used for your colorimetric assay.

    • This value represents the background absorbance from this compound and should be subtracted from the absorbance of your experimental samples containing this compound.

Protocol 2: Validating Potential Immunoassay Interference using Spike and Recovery

  • Prepare Samples:

    • Sample A: Your sample matrix without this compound.

    • Sample B: Your sample matrix with this compound at the desired experimental concentration.

  • Spike Samples:

    • Spike both Sample A and Sample B with a known concentration of the analyte that falls within the dynamic range of your immunoassay.

  • Perform Immunoassay:

    • Run the immunoassay on both spiked samples according to the manufacturer's protocol.

  • Calculate Recovery:

    • Recovery (%) = (Measured Concentration in Spiked Sample / Expected Concentration in Spiked Sample) x 100

  • Analyze Results:

    • A recovery value for Sample B that is significantly different from that of Sample A (and from 100%) indicates interference by this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Testing for Interference cluster_analysis Analysis & Mitigation cluster_mitigation Mitigation cluster_end Conclusion start Start with Biochemical Assay prep_cana Prepare this compound Stock Solution start->prep_cana prep_controls Prepare Controls: - Blank - this compound only - Positive/Negative prep_cana->prep_controls spectral Spectral Scan (Colorimetric/Fluorometric) prep_controls->spectral direct_inhibition Enzyme Activity Assay (Dose-Response) prep_controls->direct_inhibition immunoassay Immunoassay (Spike & Recovery) prep_controls->immunoassay interference Interference Detected? spectral->interference direct_inhibition->interference immunoassay->interference background_sub Background Subtraction interference->background_sub Yes change_assay Change Assay Method/Wavelength interference->change_assay Yes dilute Dilute Sample interference->dilute Yes no_interference No Interference Detected interference->no_interference No proceed Proceed with Corrected Data background_sub->proceed change_assay->proceed dilute->proceed

Caption: Workflow for identifying and mitigating this compound interference.

signaling_pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits AMP_ATP_ratio Increased AMP/ATP Ratio Mito_Complex_I->AMP_ATP_ratio leads to AMPK AMPK AMP_ATP_ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth inhibits

Caption: this compound's off-target effect on the AMPK/mTOR signaling pathway.

References

Best practices for storing and handling Canagliflozin in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Canagliflozin in a laboratory setting. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

A: this compound is supplied as a crystalline solid and should be stored at -20°C for optimal long-term stability.[1][2][3] Under these conditions, it is stable for at least four years.[1] For short-term storage, such as during shipping, room temperature is acceptable for periods of less than two weeks.[4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A: Canagliflovin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] The solubility in these solvents is approximately 30 mg/mL.[1] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[1]

Q3: How do I prepare an aqueous solution of this compound?

A: this compound is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in an aqueous medium, first dissolve the compound in an organic solvent like ethanol and then dilute this stock solution with the aqueous buffer of your choice.[1] For example, a 1:7 solution of ethanol to PBS (pH 7.2) yields a solubility of approximately 0.125 mg/mL.[1]

Q4: How stable are this compound solutions?

A: Stock solutions in organic solvents like DMSO can be stored at -80°C for up to two years or at -20°C for one year.[5] Aqueous solutions are significantly less stable, and it is strongly recommended not to store them for more than one day.[1]

Q5: What are the main stability concerns and degradation pathways for this compound?

A: this compound is stable against most conditions but is susceptible to oxidative stress.[6][7][8] The primary degradation product is formed through the S-oxidation of the thiophene ring, creating a thiophene oxide.[8] Some studies also report degradation under acidic, alkaline, and photolytic conditions, while it is generally considered thermally stable.[9][10]

Q6: What personal protective equipment (PPE) should be used when handling this compound?

A: When handling this compound, standard laboratory PPE is required. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][11] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][11][12]

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage TemperatureStability DurationSource(s)
Crystalline Solid-20°C≥ 4 years[1]
In DMSO-80°C2 years[5]
In DMSO-20°C1 year[5]
Aqueous Solution4°C / Room Temperature≤ 1 day[1]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
DMSO≥ 50 mg/mL[5]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:7 Ethanol:PBS (pH 7.2)~0.125 mg/mL[1]
Water33.9 µg/mL (Monohydrate)[13]
HCl Solution (pH 1.0)33.2 µg/mL (Monohydrate)[13]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (FW: 444.5 g/mol )[1]

  • Anhydrous DMSO

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube. For 1 mL of a 10 mM stock, use 4.445 mg.

  • Add the appropriate volume of anhydrous DMSO. It is good practice to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[14]

  • Briefly vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is a representative method for investigating the stability of this compound under oxidative stress, a known liability.[6][8]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or appropriate mobile phase for analysis

  • HPLC system with UV detector

Methodology:

  • Prepare a working solution of this compound (e.g., 100 µg/mL) in methanol.

  • To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

  • Incubate the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

  • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Aqueous Solution * Aqueous solution stored for more than one day.* Exceeded solubility limit.* pH of the buffer is incompatible.* Always prepare fresh aqueous solutions for daily use.[1]* Confirm the final concentration is below the known solubility limit (approx. 0.125 mg/mL in ethanol/PBS).[1]* Ensure the compound was first dissolved in a minimal amount of organic solvent (e.g., ethanol) before dilution.[1]
Inconsistent Experimental Results * Degradation of the compound due to improper storage.* Repeated freeze-thaw cycles of the stock solution.* Oxidative degradation from solvent or handling conditions.* Ensure solid is stored at -20°C and stock solutions at -80°C.[1][5]* Aliquot stock solutions into single-use volumes.* Use high-purity solvents and consider purging with inert gas during stock preparation.[1]
Difficulty Dissolving Solid * Attempting to dissolve directly in aqueous buffer.* Using old or hydrated solvent (e.g., DMSO).* Dissolve in an appropriate organic solvent first (DMSO, Ethanol, DMF).[1]* Use fresh, anhydrous grade organic solvents for preparing stock solutions.[14]

Visualizations

G cluster_storage Storage cluster_prep Solution Preparation Solid This compound Solid Storage_Solid Store at -20°C (≥ 4 years stability) Solid->Storage_Solid Organic_Stock Prepare Organic Stock (e.g., 30 mg/mL in DMSO) Solid->Organic_Stock 1. Dissolve Purge Purge solvent with inert gas Organic_Stock->Purge Store_Stock Store at -80°C (up to 2 years) Organic_Stock->Store_Stock Dilute Dilute from Organic Stock into aqueous buffer Organic_Stock->Dilute 2. Dilute Aqueous_Working Prepare Aqueous Solution Use_Aq Use Immediately (Do not store > 24h) Aqueous_Working->Use_Aq Dilute->Aqueous_Working

Caption: Workflow for storing and preparing this compound solutions.

Troubleshooting Problem Problem: Precipitation in Aqueous Solution Cause1 Cause: Solution stored > 24h? Problem->Cause1 Cause2 Cause: Concentration too high? Problem->Cause2 Cause3 Cause: Improper preparation? Problem->Cause3 Solution1 Solution: Prepare fresh daily. Cause1->Solution1 Yes Solution2 Solution: Lower concentration or use more organic co-solvent. Cause2->Solution2 Yes Solution3 Solution: Dissolve in organic solvent FIRST, then dilute. Cause3->Solution3 Yes

Caption: Troubleshooting guide for this compound solution precipitation.

Degradation cluster_main Primary Degradation Pathway cluster_key Key Cana This compound (Thiophene Ring) Degradant Degradation Product (Thiophene S-oxide) Cana->Degradant Oxidative Stress (e.g., H₂O₂) Stable Stable Compound Stressor Stressor Product Degradant

References

Technical Support Center: Overcoming Canagliflozin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments investigating canagliflozin's effects on cancer cell lines.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the primary mechanism of this compound's anti-cancer effect? This compound exhibits anti-cancer effects through multiple mechanisms. While it is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), its anti-proliferative effects in many cancer cell lines are independent of SGLT2 expression and glucose availability[1][2]. Key mechanisms include the inhibition of mitochondrial complex-I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK)[1][3][4]. This subsequently inhibits the mTOR pathway, a central regulator of cell growth and proliferation[5][6][7]. This compound can also inhibit glutamine metabolism, further impacting cancer cell respiration and proliferation[2][8]. Additionally, it has been shown to suppress HIF-1α, a key factor in tumor adaptation to hypoxia[4][6][7].
2. Why do my cancer cells appear resistant to this compound even at high concentrations? Resistance to this compound can arise from several factors. Firstly, the expression level of SGLT2 can be very low in some cancer cell lines, rendering SGLT2 inhibition ineffective[1]. Secondly, cancer cells may adapt their metabolism to circumvent the energy stress induced by this compound. This can include upregulating alternative glucose transporters (GLUTs) or shifting to other energy sources[5]. Thirdly, alterations in the downstream signaling pathways, such as mutations in the AMPK or mTOR pathways, could confer resistance.
3. What is the typical effective concentration range for this compound in vitro? The effective concentration of this compound can vary significantly between different cancer cell lines. Generally, concentrations in the range of 5 µM to 100 µM are used in vitro to observe anti-proliferative effects[1][9][10][11]. It is crucial to perform a dose-response curve for each new cell line to determine the specific IC50 value.
4. Can this compound be combined with other anti-cancer agents? Yes, studies have shown that this compound can enhance the efficacy of conventional chemotherapy and radiotherapy[6][10]. For instance, it has been shown to augment the effects of docetaxel and ionizing radiation in prostate cancer cells[1]. Combination therapy may help to overcome resistance and improve therapeutic outcomes.
5. Are the anti-cancer effects of this compound always associated with apoptosis? Not always. While this compound can induce apoptosis in some cancer cell lines[5][12], its primary anti-proliferative effect is often cytostatic, leading to cell cycle arrest, typically at the G1/S or G2/M phase[5][10][11]. The specific outcome may depend on the cell type and the concentration of the drug used.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability observed after this compound treatment.
Possible Cause Troubleshooting Step
Low SGLT2 expression Confirm SGLT2 expression in your cell line using Western Blot or qPCR. If expression is low or absent, the anti-cancer effects may be SGLT2-independent. Focus on assessing downstream markers of mitochondrial function and AMPK activation.
Suboptimal drug concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the IC50 for your specific cell line.
Metabolic adaptation of cancer cells Investigate compensatory metabolic pathways. Consider measuring glucose uptake via other transporters (e.g., GLUT1) or assessing the cell's reliance on other nutrients like glutamine. Combination with inhibitors of these compensatory pathways may be necessary.
Incorrect experimental duration The anti-proliferative effects of this compound may take time to manifest. Extend the treatment duration (e.g., 48, 72, or 96 hours) and perform time-course experiments.
Drug stability and activity Ensure the this compound stock solution is properly prepared and stored. Prepare fresh dilutions for each experiment.
Problem 2: Inconsistent results in Western Blot analysis for p-AMPK (Thr172) activation.
Possible Cause Troubleshooting Step
Suboptimal lysis buffer Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of AMPK. Keep samples on ice throughout the lysis procedure.
Low protein concentration Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane. Perform a protein quantification assay (e.g., BCA or Bradford) before loading.
Antibody issues Use a validated antibody for p-AMPK (Thr172). Optimize the primary and secondary antibody concentrations and incubation times. Include a positive control (e.g., cells treated with AICAR or metformin) to confirm antibody activity and a negative control (untreated cells).
High background Ensure proper blocking of the membrane (e.g., with 5% BSA in TBST). Optimize washing steps to reduce non-specific binding.
Timing of analysis AMPK activation can be an early event. Perform a time-course experiment (e.g., 30 min, 1h, 6h, 24h) after this compound treatment to identify the optimal time point for detecting maximal phosphorylation.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U251MGGlioblastoma59.3[9]
U87MGGlioblastoma62.5[9]
GL261Glioblastoma49.5[9]
HepG2Hepatocellular Carcinoma~50-100[13]
A549Lung Cancer~50 (complete inhibition)[11]
PC3Prostate Cancer~20-30[1]
22RV-1Prostate Cancer~20-30[1]
H1299Lung Cancer~20-30[3]
MCF-7Breast Cancer~20-30[3]
HCT116Colon Cancer~20-30[3]
SKOV-3Ovarian Cancer~20-30[3]

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blotting for Protein Expression Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound (e.g., p-AMPK, p-mTOR).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Canagliflozin_Signaling_Pathway cluster_inhibition This compound Effects cluster_downstream Downstream Consequences This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits SGLT2 SGLT2 This compound->SGLT2 inhibits ATP_production ATP Production Mito_Complex_I->ATP_production reduces Glucose_Uptake Glucose Uptake SGLT2->Glucose_Uptake mediates AMPK AMPK Activation ATP_production->AMPK activates mTOR mTOR Inhibition AMPK->mTOR inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes HIF1a HIF-1α Suppression mTOR->HIF1a activates Glucose_Uptake->Cell_Growth supports

Caption: this compound's anti-cancer signaling cascade.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Cell_Culture 1. Cancer Cell Culture Cana_Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Cana_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Cana_Treatment->Viability_Assay Western_Blot 3b. Western Blot (p-AMPK, p-mTOR) Cana_Treatment->Western_Blot Metabolic_Assay 3c. Metabolic Flux Analysis (e.g., Seahorse) Cana_Treatment->Metabolic_Assay IC50 4a. Determine IC50 Viability_Assay->IC50 Signaling 4b. Analyze Signaling Pathway Modulation Western_Blot->Signaling Metabolism 4c. Assess Metabolic Reprogramming Metabolic_Assay->Metabolism Conclusion 5. Correlate Findings to Understand Resistance Mechanisms IC50->Conclusion Signaling->Conclusion Metabolism->Conclusion Troubleshooting_Logic Start No/Low Response to this compound Check_SGLT2 Check SGLT2 Expression (Western/qPCR) Start->Check_SGLT2 SGLT2_Low SGLT2 Low/Absent Check_SGLT2->SGLT2_Low Low/Absent SGLT2_High SGLT2 Present Check_SGLT2->SGLT2_High Present Check_AMPK Assess AMPK Activation (p-AMPK Western) SGLT2_Low->Check_AMPK SGLT2_High->Check_AMPK AMPK_Inactive AMPK Not Activated Check_AMPK->AMPK_Inactive No AMPK_Active AMPK Activated Check_AMPK->AMPK_Active Yes Check_Metabolism Investigate Metabolic Adaptation (e.g., Glutamine Dependence, GLUT1) AMPK_Inactive->Check_Metabolism Check_Downstream Examine Downstream (p-mTOR, etc.) AMPK_Active->Check_Downstream

References

Optimizing incubation time for Canagliflozin treatment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Canagliflozin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment in my cell line?

A1: The optimal incubation time for this compound is dependent on the cell type and the biological question being investigated. Short-term incubations (e.g., 1-4 hours) may be sufficient to observe effects on signaling pathways, while longer-term incubations (24-72 hours) are often necessary to detect changes in cell proliferation, viability, or gene expression.[1] For instance, the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) were more pronounced at 72 hours compared to 24 hours.[1] It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.

Q2: At what concentration should I use this compound in my in vitro experiments?

A2: The effective concentration of this compound varies significantly depending on the cell line and the endpoint being measured. For SGLT2 inhibition, the IC50 is in the low nanomolar range (e.g., 2.2 nM in a cell-free assay).[2] However, for other effects such as inhibition of cell proliferation or modulation of signaling pathways, concentrations in the low to mid-micromolar range (e.g., 1-50 µM) are often reported.[1][3] It is crucial to perform a dose-response study to identify the optimal concentration for your experiment. Be aware that at higher concentrations, off-target effects and cytotoxicity may be observed.

Q3: Is this compound cytotoxic to all cell lines?

A3: this compound can exhibit cytotoxic effects, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) for cytotoxicity varies between cell lines. For example, in HepG2 cells, the IC50 for cytotoxicity was determined to be 111 µM. It is advisable to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay before proceeding with functional experiments.

Q4: I am not observing any effect of this compound on glucose uptake in my cells. What could be the reason?

A4: Several factors could contribute to a lack of effect on glucose uptake:

  • SGLT2 Expression: Your cell line may not express SGLT2, the primary target of this compound. Verify SGLT2 expression at the mRNA or protein level.

  • Incubation Time: The incubation time may be too short. While effects on SGLT2-mediated transport can be rapid, downstream metabolic changes may take longer to become apparent.

  • Glucose Transporter Isoforms: Your cells may primarily use other glucose transporters (e.g., GLUTs) that are less sensitive to this compound. This compound has been shown to inhibit GLUT1, but with a higher IC50 than for SGLT2.[4][5]

  • Assay Conditions: Ensure that your glucose uptake assay is optimized, including the concentration of labeled glucose and the composition of the uptake buffer.

Q5: I am observing changes in signaling pathways that are not directly related to SGLT2. Is this expected?

A5: Yes, this is plausible. This compound has known "off-target" effects and can modulate several signaling pathways independently of SGLT2 inhibition. These include:

  • AMP-activated protein kinase (AMPK) activation: this compound can activate AMPK, which may be due to the inhibition of mitochondrial respiratory chain Complex I.[6]

  • ERK/MAPK pathway inhibition: this compound has been shown to decrease the phosphorylation of ERK and MAPK.

  • NF-κB signaling inhibition: this compound can suppress the NF-κB signaling pathway.[7][8]

These off-target effects should be considered when interpreting your results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death This compound concentration is too high, leading to cytotoxicity.Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Use concentrations below the cytotoxic threshold for your experiments.
The incubation time is too long.Conduct a time-course experiment to find an optimal incubation time that balances efficacy with cell viability.
The cell line is particularly sensitive to this compound.Consider using a lower concentration range or a different SGLT2 inhibitor for comparison.
No effect on cell proliferation The incubation time is too short.Some studies show more significant anti-proliferative effects after longer incubation periods (e.g., 72 hours).[1]
The concentration of this compound is too low.Perform a dose-response study to identify the effective concentration for inhibiting proliferation in your cell line.
The cell line's proliferation is not dependent on pathways affected by this compound.Investigate the expression of SGLT2 and the sensitivity of the cell line to AMPK activation or other relevant pathways.
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell density, passage number).Standardize your cell culture and experimental procedures. Ensure consistent cell seeding density and use cells within a defined passage number range.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound and store them appropriately, protected from light.
Unexpected changes in mitochondrial function This compound is known to inhibit mitochondrial complex I.[6]This is a known off-target effect. Consider this when interpreting data related to cellular metabolism and mitochondrial respiration.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Glucose Transport

Cell LineTransporterAssayIC50Incubation Time
CHO cellshuman SGLT2[14C]AMG uptake2.2 nM120 min
CHO cellshuman SGLT1[14C]AMG uptake265 nM120 min
HUVECs-14C-Deoxyglucose uptake14 µM-

Table 2: Anti-proliferative and Cytotoxic Effects of this compound

Cell LineEffectAssayIC50 / ConcentrationIncubation Time
A549 (lung cancer)Anti-proliferativeCell counting~50 µM (complete abolishment)-
HUVECsAnti-proliferativeCell countingSignificant inhibition at 5 µM3 days
HepG2 (liver cancer)CytotoxicityCrystal violet staining111 µM-

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline and may need optimization for your specific cell line.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol: Glucose Uptake Assay (using a fluorescent glucose analog)

This protocol utilizes a fluorescent glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Cells of interest (e.g., HK-2 cells)

  • This compound

  • 96-well black, clear-bottom cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells with KRH buffer containing different concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

  • Add 2-NBDG to each well to a final concentration of approximately 100-200 µM.

  • Incubate for 15-30 minutes at 37°C.

  • Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

  • Add KRH buffer back to the wells.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.

Visualizations

Canagliflozin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture Incubation Incubation (Time-course & Dose-response) Cell_Culture->Incubation Cana_Prep This compound Dilution Cana_Prep->Incubation Viability Cell Viability (e.g., MTT) Incubation->Viability Proliferation Proliferation (e.g., BrdU) Incubation->Proliferation Glucose_Uptake Glucose Uptake (e.g., 2-NBDG) Incubation->Glucose_Uptake Western_Blot Western Blot (Signaling Pathways) Incubation->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Glucose_Uptake->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro this compound studies.

Canagliflozin_Signaling_Pathways cluster_cana This compound cluster_targets Primary & Off-Targets cluster_pathways Downstream Signaling cluster_effects Cellular Effects Cana This compound SGLT2 SGLT2 Cana->SGLT2 Inhibits Mito Mitochondrial Complex I Cana->Mito Inhibits (Off-target) ERK_MAPK ↓ ERK/MAPK Signaling Cana->ERK_MAPK Modulates NFkB ↓ NF-κB Signaling Cana->NFkB Modulates Glucose_Uptake ↓ Glucose Uptake SGLT2->Glucose_Uptake AMPK ↑ AMPK Activation Mito->AMPK Proliferation ↓ Proliferation Glucose_Uptake->Proliferation AMPK->Proliferation Apoptosis ↑ Apoptosis (in some contexts) AMPK->Apoptosis ERK_MAPK->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation

References

Troubleshooting unexpected phenotypic changes with Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes in their experiments with Canagliflozin.

Frequently Asked Questions (FAQs)

Q1: We are observing changes in cellular metabolism in a cell line that does not express SGLT2. Is this a known off-target effect of this compound?

A1: Yes, this is a well-documented SGLT2-independent effect of this compound. Unlike other SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, this compound can directly inhibit mitochondrial complex I of the respiratory chain.[1][2][3][4] This inhibition leads to an increase in the cellular AMP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][2][5] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to a variety of metabolic changes, including the inhibition of lipid synthesis and alterations in glucose uptake.[1][2]

Q2: Our experiment shows a decrease in cell proliferation in cancer cells treated with this compound, but we did not expect this based on its function as an SGLT2 inhibitor. What could be the mechanism?

A2: The anti-proliferative effects of this compound in cancer cells are often independent of SGLT2 inhibition and are linked to its effects on mitochondrial function and cellular metabolism.[4][6] By inhibiting mitochondrial complex I, this compound can suppress cancer cell proliferation.[4][7] This can also lead to the inhibition of pathways like mTOR, which are crucial for cancer cell growth.[7][8] Additionally, this compound has been shown to reduce glutamine metabolism, which is a key fuel source for many cancer cells.[6]

Q3: We have observed contradictory effects of this compound on mitochondrial function in different cell types. In one experiment with adipocytes, mitochondrial biogenesis was increased, while in another with skeletal muscle cells, mitochondrial function was decreased. Why is this?

A3: The effects of this compound on mitochondrial function can be cell-type specific. In adipocytes, this compound has been shown to induce mitochondrial biogenesis and increase oxidative phosphorylation, fatty acid oxidation, and thermogenesis through an AMPK-Sirt1-Pgc-1α signaling pathway.[9] Conversely, in a model of skeletal muscle insulin resistance, this compound was found to decrease mitochondrial and glycolytic metabolism.[10][11] These differing effects likely arise from the unique metabolic wiring and signaling pathway activities in each cell type. When troubleshooting, it is critical to consider the specific cellular context of your experiment.

Q4: Our results indicate an alteration in cellular signaling pathways, specifically AMPK activation. How does this compound induce this?

A4: this compound activates AMP-activated protein kinase (AMPK) primarily by inhibiting mitochondrial complex I.[1][2][12] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and a corresponding increase in the cellular ratio of AMP to ATP.[1][2] The rise in AMP levels allosterically activates AMPK. This mechanism is distinct from its SGLT2 inhibitory action.[1]

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Respiration and Metabolism

Symptoms:

  • Altered oxygen consumption rates (OCR) in Seahorse assays.

  • Changes in extracellular acidification rates (ECAR).

  • Unexpected shifts in metabolite levels (e.g., lactate, glutamine).

  • Phenotypes observed in SGLT2-negative cell lines.

Possible Cause:

  • Inhibition of mitochondrial complex I by this compound, leading to AMPK activation and subsequent metabolic reprogramming.[1][2][3][4]

Troubleshooting Steps:

  • Confirm SGLT2-Independence:

    • Experiment: Compare the effects of this compound with other SGLT2 inhibitors that have minimal off-target mitochondrial effects (e.g., Dapagliflozin, Empagliflozin) at equivalent concentrations.[1][2][5]

    • Expected Outcome: If the phenotype is specific to this compound, it is likely SGLT2-independent.

  • Assess Mitochondrial Function Directly:

    • Experiment: Perform a mitochondrial stress test using a Seahorse XF Analyzer to measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Expected Outcome: this compound treatment may lead to a decrease in these parameters, indicative of mitochondrial dysfunction.

  • Measure AMPK Activation:

    • Experiment: Use Western blotting to detect the phosphorylation of AMPK (at Thr172) and its downstream target Acetyl-CoA Carboxylase (ACC) (at Ser79).[2]

    • Expected Outcome: An increase in the phosphorylation of both AMPK and ACC would confirm the activation of this pathway.

  • Metabolomic Analysis:

    • Experiment: Perform targeted or untargeted metabolomics to identify specific metabolic pathways affected by this compound.

    • Expected Outcome: This can reveal shifts in glycolysis, the TCA cycle, and amino acid metabolism, such as a reduction in glutamine metabolism.[6]

Issue 2: Unanticipated Effects on Cell Viability, Proliferation, or Apoptosis

Symptoms:

  • Reduced cell proliferation or increased apoptosis in cell types not expected to be affected.

  • Contradictory results compared to other SGLT2 inhibitors.

Possible Causes:

  • Activation of AMPK, which can inhibit cell growth.[8]

  • Inhibition of the mTOR signaling pathway, a key regulator of cell proliferation.[7]

  • Induction of oxidative stress and ferroptosis.[13][14][15]

  • Modulation of other signaling pathways such as PI3K/AKT/GSK-3β and Wnt/β-catenin.[16]

Troubleshooting Steps:

  • Evaluate Key Signaling Pathways:

    • Experiment: Use Western blotting to assess the phosphorylation status of key proteins in the AMPK, mTOR (e.g., p70S6K, 4E-BP1), and MAPK/ERK pathways.[7][14]

    • Expected Outcome: this compound may increase AMPK phosphorylation while decreasing the phosphorylation of mTOR and ERK pathway components.

  • Assess Oxidative Stress:

    • Experiment: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[13][14][17]

    • Expected Outcome: An increase in ROS levels may be observed, which can contribute to apoptosis.

  • Investigate Ferroptosis:

    • Experiment: Measure markers of ferroptosis, such as lipid ROS levels (using probes like C11-BODIPY), and the expression of key proteins like GPX4 and xCT/SLC7A11.[14][15]

    • Expected Outcome: this compound may induce ferroptosis, characterized by an increase in lipid ROS and alterations in the expression of ferroptosis-regulating proteins.

Quantitative Data Summary

ParameterCell TypeThis compound ConcentrationObserved EffectReference
AMPK Phosphorylation (Thr172) HEK-293 cells10 µMSignificant Increase[2]
ACC Phosphorylation (Ser79) Hepatocytes10 µMSignificant Increase[2]
Oxygen Consumption Rate (Complex I-driven) Permeabilized PC3 cells10 µM~50% Inhibition[4]
Cell Proliferation Glioblastoma cell lines40 µMSignificant Inhibition[8]
Glucose Uptake Glioblastoma cell lines40 µMSignificant Inhibition[8]
Reactive Oxygen Species (ROS) H9C2 Cardiomyocytes10 µMSignificant Reduction (under glucolipotoxic conditions)[18]
Mitochondrial Biogenesis (PGC-1α expression) Differentiated Adipocytes10 µMSignificant Increase[9]
Mitochondrial Function (Oxygen Consumption) C2C12 MyotubesNot specifiedDecreased[10]

Experimental Protocols

Protocol 1: Western Blot for AMPK and ACC Phosphorylation
  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound, vehicle control, and a positive control (e.g., H₂O₂) for the desired duration.

  • Staining with DCFH-DA:

    • Remove the treatment media and wash the cells with warm PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add fresh PBS or phenol red-free media to the wells.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.

Visualizations

Canagliflozin_SGLT2_Independent_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK Activates Metabolic_Changes Altered Cellular Metabolism AMPK->Metabolic_Changes Regulates mTOR_Inhibition mTOR Inhibition AMPK->mTOR_Inhibition Inhibits Proliferation_Inhibition Inhibition of Cell Proliferation mTOR_Inhibition->Proliferation_Inhibition Contributes to

Caption: SGLT2-independent signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Phenotypic Change Observed Is_SGLT2_Expressed Does the cell model express SGLT2? Start->Is_SGLT2_Expressed SGLT2_Dependent Consider SGLT2-dependent mechanisms Is_SGLT2_Expressed->SGLT2_Dependent Yes SGLT2_Independent Investigate SGLT2-independent (off-target) effects Is_SGLT2_Expressed->SGLT2_Independent No Compare_Gliflozins Compare with other SGLT2 inhibitors SGLT2_Independent->Compare_Gliflozins Assess_Mitochondria Assess Mitochondrial Function (e.g., Seahorse) Compare_Gliflozins->Assess_Mitochondria Measure_AMPK Measure AMPK Activation (Western Blot) Assess_Mitochondria->Measure_AMPK Analyze_Pathways Analyze other pathways (mTOR, ROS, etc.) Measure_AMPK->Analyze_Pathways Conclusion Identify Underlying Mechanism Analyze_Pathways->Conclusion

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Dealing with Canagliflozin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with canagliflozin in in-vitro cell culture experiments. This compound's low aqueous solubility can lead to precipitation, which can significantly impact experimental outcomes. This guide offers practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1] Its aqueous solubility is very low, approximately 10 µg/mL, and is largely independent of pH within the physiological range (pH 1.2 to 6.8).[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in-vitro studies.[3] this compound is also soluble in ethanol.[4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q4: At what concentrations is this compound typically used in in-vitro studies?

The effective concentration of this compound in in-vitro studies can vary depending on the cell type and the specific biological question being investigated. However, published studies have reported using concentrations ranging from 5 µM to 50 µM.[6][7]

Q5: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions, such as PBS or cell culture media, for more than a day due to its low stability and tendency to precipitate.[4] Stock solutions in DMSO, however, can be stored at -20°C or -80°C for extended periods.

Troubleshooting Guide: this compound Precipitation in Culture Media

Issue: I observed a precipitate in my culture medium after adding this compound.

This is a common issue due to this compound's poor aqueous solubility. The following steps can help you troubleshoot and prevent precipitation.

1. Verify Stock Solution Preparation and Handling:

  • High-Quality Solvent: Ensure you are using a high-quality, anhydrous grade of DMSO to prepare your stock solution. Moisture in the DMSO can reduce the solubility of hydrophobic compounds.[3]

  • Complete Dissolution: Ensure the this compound is completely dissolved in the DMSO before further dilution. Gentle warming (to room temperature) and vortexing can aid dissolution.

  • Avoid Freeze-Thaw Cycles: Aliquot your high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.

2. Optimize Dilution into Culture Media:

  • Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous media. Instead, perform serial dilutions. A common practice is to make an intermediate dilution in culture media or PBS before the final dilution into the culture plate.

  • Pre-warming of Media: Pre-warm the cell culture medium to 37°C before adding the this compound solution. Adding a cold compound solution to warm media can cause it to precipitate out of solution.[8]

  • Mixing Technique: When adding the this compound solution to the media, do so drop-wise while gently swirling the plate or tube to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to precipitation.

3. Consider the Role of Media Components:

  • Serum Concentration: Serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds.[9] However, the interaction can be complex. If you are using a low-serum or serum-free medium, the propensity for precipitation may be higher. Consider if your experimental design can tolerate a standard (e.g., 10%) serum concentration.

  • pH of the Medium: While this compound's solubility is relatively pH-independent in the physiological range, ensure your culture medium is properly buffered and the pH is stable, as significant deviations could potentially affect solubility.[2][8]

4. Visual Inspection and Confirmation:

  • Microscopic Examination: Use a microscope to inspect your culture wells for precipitation after adding this compound. Precipitates can appear as small, crystalline structures or an amorphous film.

  • Solubility Testing: If precipitation persists, you may need to determine the practical solubility limit in your specific culture medium. This can be done by preparing a series of dilutions and observing the concentration at which precipitation first occurs.

Data Presentation

ParameterValueReference
BCS Classification Class IV[1]
Aqueous Solubility ~10 µg/mL[2]
Solubility in DMSO ≥ 50 mg/mL (≥ 112.48 mM)[10]
Solubility in Ethanol ~30 mg/mL[4]
Solubility in 1:7 Ethanol:PBS (pH 7.2) ~0.125 mg/mL[4]
Typical In-Vitro Concentration Range 5 µM - 50 µM[6][7]
Recommended Final DMSO Concentration in Media < 0.5% (ideally ≤ 0.1%)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may be necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Treating Cells with this compound

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture medium

    • Cells seeded in a multi-well plate

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution of this compound in pre-warmed culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could make a 1:100 intermediate dilution to get a 100 µM solution.

    • Gently remove the existing media from the cells if required by the experimental design.

    • Add the appropriate volume of the this compound-containing medium (from the intermediate dilution or a direct dilution of the stock for higher concentrations) to each well. Add the solution drop-wise while gently swirling the plate to ensure even distribution.

    • For the vehicle control, add the same volume of medium containing the equivalent final concentration of DMSO.

    • Return the plate to the incubator for the desired treatment duration.

    • After adding the compound, visually inspect the wells under a microscope for any signs of precipitation.

Mandatory Visualizations

SGLT2_Inhibition_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_interstitium Blood / Interstitium Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Sodium (Na+) Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium (Na+) SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 NaK_Pump Na+/K+ ATPase Sodium_Cell->NaK_Pump Glucose_Blood Glucose Reabsorption GLUT2->Glucose_Blood Sodium_Blood Sodium Reabsorption NaK_Pump->Sodium_Blood Potassium_Blood Potassium (K+) Potassium_Blood->NaK_Pump This compound This compound This compound->Inhibition Inhibition->SGLT2 Inhibition

Caption: SGLT2 Inhibition by this compound in the Renal Proximal Tubule.

Canagliflozin_Workflow Start Start: this compound Powder Stock_Prep Prepare High-Concentration Stock in Anhydrous DMSO Start->Stock_Prep Store Aliquot and Store at -20°C / -80°C Stock_Prep->Store Dilution Prepare Intermediate/Final Dilution in Pre-warmed (37°C) Culture Medium Store->Dilution Treat_Cells Add to Cells Drop-wise with Gentle Mixing Dilution->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Observe Microscopic Observation for Precipitation Incubate->Observe No_Precipitate No Precipitation: Proceed with Experiment Observe->No_Precipitate No Precipitate Precipitation Observed: Troubleshoot Observe->Precipitate Yes Troubleshoot Troubleshooting Steps: - Check DMSO quality - Optimize dilution - Adjust serum concentration Precipitate->Troubleshoot

Caption: Experimental Workflow for Using this compound in Cell Culture.

References

Strategies to minimize batch-to-batch variation with Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Canagliflozin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variation in your experiments and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency critical?

A1: this compound is an oral hypoglycemic agent used to treat type 2 diabetes mellitus.[1] It functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which reduces glucose reabsorption and increases its excretion in urine.[1][2] Chemically, it is a C-glycosyl compound, known as (2S,3R,4R,5S,6R)-2-{3-[5-(4-fluoro-phenyl)-thiophen-2-ylmethyl]-4-methyl-phenyl}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol.[1]

Q2: What are the primary sources of batch-to-batch variation with this compound?

A2: Batch-to-batch variation can stem from multiple sources throughout the pharmaceutical lifecycle.[4] Key contributors include:

  • Raw Material Variability: Inconsistencies in starting materials and reagents can directly impact the final API's quality and impurity profile.[5]

  • Manufacturing Process Parameters: The manufacturing of this compound involves complex chemical syntheses.[6][7] Minor deviations in parameters like temperature, pressure, reaction time, and mixing speed can alter the product's physical and chemical properties.[8][9]

  • Physical Properties (Polymorphism): this compound can exist in different physical forms, such as amorphous or crystalline (e.g., hemihydrate, monohydrate).[6][7] The specific form can affect solubility, dissolution rate, and bioavailability.[10]

  • Storage and Handling: this compound is susceptible to degradation under certain conditions, particularly oxidation.[11][12] Inconsistent storage temperatures, humidity, and exposure to light can lead to the formation of degradation products.[13]

Q3: How does the physicochemical nature of this compound contribute to variability?

A3: this compound's intrinsic properties present unique challenges:

  • BCS Class IV: It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[10][14][15] This makes its absorption sensitive to formulation changes, and slight variations in particle size or crystallinity between batches can lead to significant differences in bioavailability.

  • Susceptibility to Oxidation: Studies have shown that this compound is stable under most conditions but is susceptible to oxidative degradation.[11][12] The thiophene ring in its structure can be oxidized, forming a thiophene oxide degradation product.[12] This necessitates careful control of atmospheric exposure and the potential inclusion of antioxidants in formulations.

  • Poor Aqueous Solubility: this compound is insoluble in aqueous media but soluble in many organic solvents. This property makes dissolution-dependent formulations highly sensitive to manufacturing variables that affect the drug's physical state.

Q4: What is Quality by Design (QbD) and how can it be applied to minimize this compound variability?

A4: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[4][9] For this compound, applying QbD principles helps identify and control sources of variability.[16] This involves:

  • Defining a Quality Target Product Profile (QTPP): Identifying the critical quality attributes (CQAs) of this compound, such as purity, potency, crystal form, and dissolution rate.

  • Identifying Critical Process Parameters (CPPs): Determining which manufacturing process parameters have the most significant impact on the CQAs.

  • Establishing a Design Space: Creating a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[16]

  • Implementing a Control Strategy: Using tools like Process Analytical Technology (PAT) for real-time monitoring and control to ensure the process remains within the design space, thereby ensuring consistent product quality.[3]

Troubleshooting Guide

Issue: Inconsistent analytical results (e.g., purity, potency) between different batches of this compound.

This common issue can derail research projects. The following steps provide a logical workflow to identify and resolve the root cause.

Step 1: Verify API Quality and Purity

Batch-to-batch variation often begins with the API itself. Implementing rigorous quality control checks on incoming this compound batches is the first line of defense.

Troubleshooting Action:

  • Perform a comprehensive analysis of each new batch using validated, stability-indicating analytical methods.

  • Compare the results against a qualified reference standard and the Certificate of Analysis (CoA).

Key Analytical Methods for this compound Quality Control

ParameterMethodTypical ConditionsPurpose
Identity & Purity RP-HPLC with UV/PDA Detection[2][17]Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[2] Mobile Phase: Acetonitrile and water/buffer (e.g., 0.2% TFA) mixture[2] Detection: 290 nm[2][17]To confirm the identity, quantify the API, and detect/quantify impurities and degradation products.
Degradation Products LC-MS/MS[18]Ionization: Electrospray Ionization (ESI)[18]To identify the mass of unknown impurities or degradation products, aiding in structural elucidation (e.g., S-oxidation product).[12]
Physical Form X-Ray Powder Diffraction (XRPD) / Differential Scanning Calorimetry (DSC)N/ATo identify the crystalline form (polymorph) of the API, which can impact solubility and stability.[10]
Solubility Equilibrium Solubility AssayTest in various media (e.g., water, pH 1.2, pH 6.8 buffers).[15]To ensure consistent solubility profiles, which is critical for a BCS Class IV compound.
Step 2: Assess Manufacturing and Formulation Processes

If the raw API is consistent, the source of variation may lie in your experimental or manufacturing processes.

Troubleshooting Action:

  • Review all process parameters for potential deviations. This includes weighing, mixing times, temperatures, and solvent/excipient sources.

  • Implement a QbD approach to identify critical process parameters and establish a robust operational range.

qbd_workflow start Define Quality Target Product Profile (QTPP) cqa Identify Critical Quality Attributes (CQAs) (Purity, Potency, Polymorph) start->cqa risk_assessment Risk Assessment: Link Material Attributes & Process Parameters to CQAs cqa->risk_assessment doe Design of Experiments (DoE): Develop Process Understanding risk_assessment->doe design_space Establish a Design Space doe->design_space control_strategy Develop a Control Strategy (incl. PAT) design_space->control_strategy lifecycle Continual Improvement & Lifecycle Management control_strategy->lifecycle

QbD Workflow for Minimizing Variation
Step 3: Investigate Potential Degradation and Instability

This compound's susceptibility to oxidation means that handling and storage are critical control points.

Troubleshooting Action:

  • Review storage conditions (temperature, humidity, light exposure) for all batches. Recommended storage for the powder is often at -20°C in a tightly sealed container away from direct sunlight.[13]

  • Conduct forced degradation studies to understand the stability profile under your specific experimental conditions (e.g., in solution with other excipients).

  • Use a stability-indicating HPLC method (see protocol below) to check for degradation products in suspect batches.

This compound Stability Profile Summary

Stress ConditionObservationPrimary Degradant
Oxidative (e.g., H₂O₂)Significant degradation observed.[11][19]S-oxidation of the thiophene ring.[12]
Acidic Hydrolysis Some degradation reported.[19]N/A
Alkaline Hydrolysis Generally stable, minor degradation reported.[12][19]N/A
Thermal & Photolytic Degradation observed under heat and UV light.[19]N/A

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Assay

This protocol is a representative method based on published literature for the quantification of this compound and the separation of its degradation products.[2][16]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Photo Diode Array (PDA) or UV detector.

  • Column: Supelcosil C18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent.[2]

  • Solvents: HPLC grade Acetonitrile, HPLC grade water, Trifluoroacetic acid (TFA).

  • This compound Reference Standard.

2. Chromatographic Conditions:

  • Mobile Phase: 0.2% v/v TFA in water / Acetonitrile (80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 290 nm.[2]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.[2]

3. Solution Preparation:

  • Diluent: Mobile phase.

  • Standard Solution (50 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in diluent and bring to volume. Dilute 5 mL of this solution to 50 mL with diluent.[16]

  • Sample Solution (50 µg/mL): Prepare a solution from the test batch of this compound API or formulation to achieve a theoretical final concentration of 50 µg/mL in diluent.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (check for %RSD of peak area, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Calculate the potency of the sample by comparing the peak area to that of the standard. The method is considered stability-indicating if degradation peaks are well-resolved from the main this compound peak.

Visualizations

analytical_workflow start Receive New Batch of This compound sample_prep Prepare Sample and Reference Standard Solutions start->sample_prep hplc_run Perform RP-HPLC Analysis (Purity & Potency) sample_prep->hplc_run lcms_run Perform LC-MS/MS (Impurity ID, if needed) sample_prep->lcms_run phys_char Perform Physical Tests (XRPD, DSC, Solubility) sample_prep->phys_char data_analysis Analyze Data: Compare to Specs & Ref. Std. hplc_run->data_analysis lcms_run->data_analysis phys_char->data_analysis decision Batch Conforms? data_analysis->decision accept Accept Batch for Use decision->accept Yes reject Reject Batch & Initiate Investigation decision->reject No

Analytical Workflow for Batch Consistency Verification

References

Optimizing Canagliflozin delivery in animal models for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preclinical use of canagliflozin in animal models. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing this compound delivery and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound to rodents?

A1: The most commonly cited vehicle for this compound in preclinical studies is a suspension in 0.5% w/v hydroxypropyl methylcellulose (HPMC) or 0.5% w/v carboxymethyl cellulose (CMC) in water.[1][2] this compound is practically insoluble in aqueous media, necessitating its formulation as a suspension for consistent oral administration.[3]

Q2: What is a typical oral dosage range for this compound in mice and rats?

A2: Dosages in preclinical studies vary depending on the animal model and study objective.

  • For glycemic control studies in diabetic models: Doses often range from 1 mg/kg to 30 mg/kg administered once daily via oral gavage.[4][5][6] A dose of 1 mg/kg has been shown to significantly lower the renal threshold for glucose (RTG) in Zucker diabetic fatty (ZDF) rats.[4][5][6] In db/db mice, doses of 1 and 10 mg/kg dose-dependently decrease blood glucose concentrations.[5]

  • For long-term studies (e.g., carcinogenicity, lifespan): Doses can range up to 100 mg/kg/day in rats.[7]

  • Dietary Administration: this compound can also be mixed with feed. Doses around 30 mg/kg/day have been used in high-fat diet-fed mice.[2]

Q3: How is this compound metabolized differently in rodents compared to humans?

A3: The primary metabolic clearance pathways for this compound differ between species. In rodents (mice and rats), oxidation is a major pathway. In humans, direct O-glucuronidation to form inactive metabolites (M5 and M7) is the primary route.[8][9] While rodents are exposed to these glucuronide metabolites, the plasma concentrations are lower than in humans at therapeutic doses.[8][9] Fecal excretion is the main route of elimination in both animals and humans.[9]

Q4: What are the expected pharmacodynamic effects of this compound in animal models?

A4: The primary pharmacodynamic effect is the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidney.[10][11] This leads to:

  • Lowering of the Renal Threshold for Glucose (RTG): this compound significantly reduces the blood glucose concentration at which glucose begins to be excreted in the urine.[4][5][11]

  • Increased Urinary Glucose Excretion (UGE): This is the direct result of lowering the RTG, leading to caloric loss.[4][6][11]

  • Reduced Blood Glucose: In diabetic animal models, this compound effectively lowers fasting and postprandial blood glucose levels.[4][5]

  • Body Weight Reduction: Due to the caloric loss from UGE, this compound can reduce body weight gain in obese animal models.[2][4][12]

Troubleshooting Guide

Issue 1: High variability in blood glucose readings between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Formulation. this compound is a suspension. If not mixed thoroughly and consistently before each administration, the dose delivered can vary.

    • Solution: Ensure the dosing suspension is vortexed vigorously before drawing up each dose. Use a magnetic stirrer for larger batches during the dosing period to maintain homogeneity.

  • Possible Cause 2: Administration Error. Improper oral gavage technique can lead to incomplete dosing or aspiration, affecting drug absorption.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific species. Verify the correct volume is administered each time.

  • Possible Cause 3: Differences in Food Intake. Since this compound's effect is related to blood glucose levels, variations in food consumption prior to dosing or measurement can impact results.

    • Solution: Standardize the fasting period before blood glucose measurements. For non-fasted measurements, ensure ad libitum access to food is consistent across all cages. If administering this compound mixed in the diet, monitor food intake to ensure consistent drug consumption.[2]

Issue 2: Animals are showing signs of dehydration or excessive urine output.

  • Possible Cause: Mechanism of Action. this compound promotes osmotic diuresis due to increased glucose in the urine.[13] This is an expected effect but can be pronounced at higher doses.

    • Solution: Ensure animals have constant and easy access to a water source. Monitor for signs of dehydration such as scruffiness, lethargy, or significant weight loss. If severe, consider reducing the dose or ensuring hydration with supplemental fluids as per your institution's veterinary guidelines.

Issue 3: this compound is precipitating out of the vehicle during storage.

  • Possible Cause: Poor Solubility. this compound is practically insoluble in water.[3] Even in a suspension, particles can settle over time.

    • Solution: Prepare the formulation fresh daily if possible. If storing for a short period, store at a controlled temperature and ensure complete resuspension via vortexing or sonication before use. Do not freeze the suspension as this can affect particle size and homogeneity.

Data & Protocols

Quantitative Data Summary

Table 1: Recommended Oral Doses of this compound in Rodent Models

Animal Model Dose Range (mg/kg/day) Administration Route Study Objective & Key Findings Reference(s)
db/db Mice 0.1 - 10 Oral Gavage Acute Glycemic Control: Dose-dependent decrease in blood glucose. [5]
ZDF Rats 1 Oral Gavage RTG Lowering: Lowered RTG from ~415 mg/dL to ~94 mg/dL. [4][5][6]
ZDF Rats 3 - 30 Oral Gavage Chronic Glycemic Control (4 weeks): Decreased HbA1c. [5]
C57BL/6N Mice 30 Dietary Admix Obesity: Suppressed body weight gain and fat mass. [2]

| Sprague-Dawley Rats | 4 - 100 | Oral Gavage | Toxicology/Carcinogenicity: Long-term safety assessment. |[7] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Note: Parameters can be significantly altered in diabetic vs. control animals)[14][15]

Parameter Description Value in Control Rats Value in Diabetic Rats Reference(s)
AUC (0-t) Area under the plasma concentration-time curve Significantly higher Significantly lower [14][15]
Cmax Maximum observed plasma concentration Significantly higher Significantly lower [14]

| CLz/F | Apparent total body clearance | Significantly lower | Significantly higher |[14][15] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

  • Materials:

    • This compound powder

    • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or Carboxymethyl cellulose (CMC) solution

    • Microbalance

    • Spatula

    • Conical tube or appropriate vessel

    • Vortex mixer and/or magnetic stirrer

    • Appropriately sized gavage needles for the species (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

    • Syringes

  • Preparation of Vehicle (0.5% HPMC/CMC):

    • Weigh 0.5 g of HPMC or CMC powder.

    • Slowly add the powder to 100 mL of purified water while stirring continuously to prevent clumping.

    • Continue stirring until the powder is fully dissolved/dispersed. This may take several hours.

  • Preparation of this compound Suspension:

    • Calculate the total amount of this compound required based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (e.g., 10 mL/kg).

    • Weigh the required amount of this compound powder.

    • Add the powder to the calculated volume of 0.5% HPMC/CMC vehicle in a conical tube.

    • Vortex the tube vigorously for 2-3 minutes until a uniform, milky suspension is achieved. For larger volumes, use a magnetic stirrer.

  • Administration:

    • Gently restrain the animal.

    • Immediately before administration, vortex the suspension again to ensure homogeneity.

    • Draw the correct volume into the syringe.

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and gently dispense the formulation into the stomach.

    • Monitor the animal briefly after administration to ensure there are no signs of distress or aspiration.

Visualizations

Mechanism of Action & Workflows

SGLT2_Inhibition_Pathway cluster_tubule Renal Proximal Tubule Cell cluster_lumen cluster_blood SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Na_Blood Na+ SGLT2->Na_Blood Na+ Transport Glucose_Blood Glucose GLUT2->Glucose_Blood Transport to Blood NaK_ATPase Na+/K+ ATPase Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Reabsorption Na_Lumen Na+ Na_Lumen->SGLT2 Reabsorption This compound This compound This compound->SGLT2 INHIBITS Urine_Output Increased Urinary Glucose Excretion This compound->Urine_Output

Caption: Mechanism of action of this compound on the SGLT2 transporter.

Preclinical_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Animal Acclimatization (e.g., 7 days) B Baseline Measurements (Body Weight, Blood Glucose) A->B C Randomization into Treatment Groups B->C D Prepare this compound Suspension C->D E Daily Administration (Oral Gavage or Dietary) D->E F Regular Monitoring (Weight, Food/Water Intake) E->F G Sample Collection (Blood, Urine, Tissues) F->G H Pharmacodynamic Analysis (e.g., Blood Glucose, HbA1c) G->H I Pharmacokinetic Analysis (Plasma Drug Levels) G->I J Data Analysis & Statistical Comparison H->J I->J

Caption: General experimental workflow for a preclinical this compound study.

Troubleshooting_Logic Start High Variability in Blood Glucose Data Q1 Is the dosing suspension uniform? Start->Q1 Sol1 Action: Improve mixing protocol. Vortex before each dose. Q1->Sol1 No Q2 Is oral gavage technique consistent? Q1->Q2 Yes A1_Yes YES A1_No NO Sol1->Q1 Re-assess Sol2 Action: Retrain personnel on proper gavage technique. Q2->Sol2 No Q3 Are animals' fasting states standardized? Q2->Q3 Yes A2_Yes YES A2_No NO Sol2->Q2 Re-assess Sol3 Action: Standardize fasting periods before measurements. Q3->Sol3 No End Re-evaluate other confounding factors. Q3->End Yes A3_No NO Sol3->Q3 Re-assess

Caption: Troubleshooting flowchart for data variability.

References

Canagliflozin Technical Support Center: Navigating Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Canagliflozin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its potential impact on media pH and stability. Here you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reproducibility of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Will this compound significantly alter the pH of my cell culture medium?

A: It is highly unlikely that this compound will directly and significantly alter the pH of your cell culture medium when used at typical experimental concentrations (in the micromolar range). This compound is a very weak acid with a high pKa of approximately 13.34.[1][2][3] This means it does not readily donate protons in a neutral pH environment, such as that of standard cell culture media (pH 7.2-7.4). The buffering capacity of commonly used media like DMEM and RPMI-1640 is robust enough to handle the addition of small molecule inhibitors at these concentrations without a noticeable pH shift. Any observed acidification of the media is more likely due to cellular metabolism, where actively growing cells produce lactic acid and CO2.[4][5]

Q2: I've noticed a yellowing of the medium in my this compound-treated wells. What is the cause?

A: A color change in the medium from red to yellow, indicated by the pH indicator phenol red, is a sign of acidification.[4][6][7][8] This is typically a result of robust cellular metabolism and proliferation, as cells produce acidic byproducts.[5] While it could be a biological effect of this compound on your specific cell line, it is crucial to rule out other causes such as:

  • High cell density: Over-confluent cells will acidify the medium more rapidly.

  • Bacterial or fungal contamination: Microbial contaminants can cause a rapid drop in media pH.[4][7]

Q3: What is the recommended solvent for this compound in cell culture, and will the solvent affect my media pH?

A: this compound is practically insoluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[9][10] The standard practice is to prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be diluted to the final working concentration in your cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[11] DMSO itself should not significantly affect the pH of the buffered cell culture medium.[12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: I am observing precipitation after adding this compound to my cell culture medium. What should I do?

A: Precipitation is a common issue with hydrophobic compounds like this compound, which has low aqueous solubility. If you observe precipitation, consider the following steps:

  • Check your final DMSO concentration: Ensure it is sufficient to maintain solubility, but still within a non-toxic range for your cells.

  • Pre-warm the medium: Adding the this compound dilution to pre-warmed (37°C) medium can sometimes improve solubility.

  • Vortex during dilution: Ensure thorough mixing when diluting the DMSO stock into the medium.

  • Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for more than a day, as precipitation can occur over time.[10]

Q5: How stable is this compound in cell culture conditions?

A: this compound is stable under neutral and basic conditions. However, it can degrade under acidic and oxidative stress. Given that cell culture media can become acidic over time due to cellular metabolism, it is best practice to replenish the media with freshly prepared this compound every 24-48 hours for long-term experiments to ensure a consistent concentration. Stock solutions in DMSO are stable for up to one month when stored at -20°C.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. 1. Precipitation of this compound: The compound may not be fully dissolved at the working concentration, leading to inaccurate dosing. 2. Degradation of this compound: Stock or working solutions may have degraded over time.1. Visually inspect the medium for any precipitate after adding this compound. If observed, refer to the precipitation FAQ (Q4). Consider using a lower concentration or a different solvent system if possible. 2. Prepare fresh dilutions from a frozen stock for each experiment. Aliquot your DMSO stock to avoid multiple freeze-thaw cycles.
Media color changes to yellow faster than the vehicle control. 1. Biological Effect: this compound may be increasing the metabolic rate of your cells. 2. Contamination: Bacterial or fungal contamination can rapidly acidify the medium.1. This may be an expected outcome of the treatment. Monitor cell morphology and proliferation to correlate with the pH change. Consider seeding at a lower density or changing the medium more frequently. 2. Inspect the culture for turbidity or other visual signs of contamination. If suspected, discard the culture and thoroughly decontaminate your incubator and hood.
Media color turns pink or fuchsia. 1. Basic Shift in pH: This can occur if the CO2 supply to the incubator is interrupted or if the flask cap is too loose, allowing CO2 to escape.1. Check the CO2 levels in your incubator. Ensure that the culture vessel caps are appropriately sealed (for flasks) or that gas exchange is not restricted (for plates).
Cell death or morphology changes in both vehicle control and this compound-treated wells. 1. Solvent (DMSO) Toxicity: The final concentration of DMSO may be too high for your cell line.1. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration. Ensure the final DMSO concentration is consistent and below this toxic threshold in all experimental and control wells.[11]

Quantitative Data Summary

Parameter Value Source
pKa 13.34[1][2][3]
Aqueous Solubility Practically insoluble (pH 1.1-12.9)
Solubility in Organic Solvents Soluble in DMSO (up to 89 mg/mL), Ethanol (~30 mg/mL)[9][10]
Recommended Final DMSO Concentration in Media <0.5% (cell line dependent)[11]
Typical In Vitro Working Concentrations 1 µM - 100 µM[13][14][15][16][17]
Stock Solution Stability (in DMSO) Up to 1 month at -20°C[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Application
  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% cell culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the final concentration is a round number for easy dilution.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.

    • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the concentrated stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve your final desired concentrations. It is good practice to make an intermediate dilution in medium before the final dilution into the cell culture plate.

    • Mix thoroughly by pipetting or gentle vortexing after each dilution step.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Monitoring Media pH and Stability During Experimentation
  • Visual Inspection:

    • At each time point of your experiment (e.g., 24, 48, 72 hours), visually assess the color of the phenol red in the culture medium.

    • Record any color changes relative to your vehicle control. A change from red to orange or yellow indicates acidification.

    • Also, inspect the wells under a microscope for any signs of crystalline precipitate.

  • pH Measurement (Optional):

    • For a more quantitative assessment, at the end of the experiment, collect a small, cell-free aliquot of the culture medium from each condition.

    • Use a calibrated pH meter or pH indicator strips to measure the pH of the medium.

    • Compare the pH of the this compound-treated samples to the vehicle control and untreated controls.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting prep_stock Prepare this compound Stock in DMSO prep_working Dilute Stock in Pre-warmed Medium prep_stock->prep_working add_treatment Add Treatments to Cells prep_working->add_treatment vehicle_control Prepare Vehicle Control (DMSO in Medium) vehicle_control->add_treatment incubate Incubate (e.g., 24-72h at 37°C, 5% CO2) add_treatment->incubate monitor_ph Monitor Media pH (Color Change) incubate->monitor_ph check_precip Check for Precipitation incubate->check_precip cell_assay Perform Cellular Assay incubate->cell_assay monitor_ph->cell_assay check_precip->cell_assay

Caption: Workflow for preparing and using this compound in cell culture experiments.

troubleshooting_workflow Troubleshooting Inconsistent Results cluster_solubility Check Solubility cluster_stability Check Stability cluster_vehicle Check Vehicle Control start Inconsistent Results Observed q_precip Precipitate Visible in Medium? start->q_precip sol_reprepare Re-prepare working solution. Ensure final DMSO % is adequate. Vortex/sonicate. q_precip->sol_reprepare Yes q_stock Stock solution old or repeatedly freeze-thawed? q_precip->q_stock No sol_reprepare->q_stock sol_ok Solubility OK sol_newstock Use a fresh aliquot of stock solution. q_stock->sol_newstock Yes q_vehicle Vehicle control shows toxicity? q_stock->q_vehicle No sol_newstock->q_vehicle q_vehicle->sol_ok No sol_dmso Lower final DMSO concentration. Perform DMSO toxicity curve. q_vehicle->sol_dmso Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

signaling_pathway This compound's Effect on AMPK Signaling cluster_cell Cellular Processes cluster_effects Downstream Effects cana This compound ampk AMPK Activation cana->ampk Activates mtorc1 mTORC1 Inhibition ampk->mtorc1 Inhibits autophagy Increased Autophagy ampk->autophagy Promotes apoptosis Increased Apoptosis ampk->apoptosis Can lead to prolif Decreased Proliferation mtorc1->prolif Leads to

Caption: Simplified diagram of the AMPK signaling pathway affected by this compound.

References

Validation & Comparative

Validating Canagliflozin Target Engagement in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of canagliflozin's performance in cellular assays against other SGLT2 inhibitors, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into the target engagement of this class of drugs.

Introduction to this compound and its Primary Target

This compound is an oral medication primarily used to treat type 2 diabetes.[1][2] Its principal mechanism of action is the potent and selective inhibition of the sodium-glucose co-transporter 2 (SGLT2), a protein predominantly expressed in the proximal renal tubules.[1][2] SGLT2 is responsible for reabsorbing the majority of glucose filtered by the kidneys.[1] By inhibiting this transporter, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] Beyond its primary target, this compound has been shown to exhibit off-target effects, including the inhibition of SGLT1 and modulation of various signaling pathways, which may contribute to its broader therapeutic profile.[3][4]

On-Target Engagement: SGLT2 Inhibition

The primary therapeutic effect of this compound is achieved through its direct engagement and inhibition of the SGLT2 transporter. Cellular assays are critical for quantifying the potency and selectivity of this interaction.

Comparative Potency of SGLT2 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different SGLT2 inhibitors. The following table summarizes the reported IC50 values for this compound and its main competitors, dapagliflozin and empagliflozin, against both SGLT1 and SGLT2.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound ~663~4.2~158-fold
Dapagliflozin~1390~1.1~1200-fold
Empagliflozin~8300~3.1~2700-fold

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

A common method to assess SGLT2 activity in a cellular context is the 2-NBDG glucose uptake assay. This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), which is taken up by cells via glucose transporters.

Cell Line: Human kidney proximal tubule cell line (e.g., HK-2), which endogenously expresses SGLT2.[5][6]

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • 2-NBDG (10 mg/mL stock in DMSO)

  • SGLT2 inhibitors (this compound, Dapagliflozin, Empagliflozin)

  • Phloretin (a general glucose transport inhibitor)

  • Assay Buffer I (e.g., Krebs-Ringer-HEPES buffer with 140 mM NaCl)

  • Assay Buffer II (e.g., Krebs-Ringer-HEPES buffer with 140 mM choline chloride, Na+-free)

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and culture overnight.[7]

  • Compound Treatment:

    • Wash the cells with Assay Buffer I.

    • Pre-incubate the cells with varying concentrations of this compound or other SGLT2 inhibitors in Assay Buffer I for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., phloretin).

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 100 µM.[8]

    • Incubate for 20-30 minutes at 37°C.[8]

  • Signal Termination and Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold Assay Buffer II to stop the uptake and remove extracellular fluorescence.[8]

    • Add Assay Buffer II to each well.

    • Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer (Excitation/Emission ~485/535 nm).[7]

  • Data Analysis: Quantify the mean fluorescence intensity for each condition. The reduction in fluorescence in the presence of the inhibitor compared to the vehicle control indicates the degree of SGLT2 inhibition.

G cluster_workflow 2-NBDG Glucose Uptake Assay Workflow A Seed HK-2 cells in 96-well plate B Pre-incubate with SGLT2 inhibitors A->B C Add 2-NBDG (fluorescent glucose analog) B->C D Incubate to allow uptake C->D E Wash to remove extracellular 2-NBDG D->E F Measure intracellular fluorescence E->F G Analyze data to determine IC50 F->G

Workflow for the 2-NBDG glucose uptake assay.

Off-Target Engagement: Beyond SGLT2

This compound's interaction with other cellular targets can be validated through various in vitro assays. These off-target effects may contribute to its observed clinical benefits beyond glycemic control.

AMP-Activated Protein Kinase (AMPK) Activation

This compound has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[1] This effect is not observed with all SGLT2 inhibitors.

Comparative AMPK Activation:

CompoundAMPK Activation
This compound Yes
DapagliflozinNo significant activation
EmpagliflozinNo significant activation

Experimental Protocol: Western Blot for Phosphorylated AMPK

This method quantifies the activation of AMPK by detecting its phosphorylated form (p-AMPK).

Cell Line: HEK-293 cells or other relevant cell lines.[1]

Materials:

  • Cell culture reagents

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-AMPK (Thr172), Rabbit anti-AMPK (total)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of this compound or other compounds for a specified time (e.g., 1 hour).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

G cluster_pathway This compound-Induced AMPK Activation Pathway This compound This compound Mito Mitochondrial Complex I Inhibition This compound->Mito AMP_ATP Increased AMP/ATP ratio Mito->AMP_ATP AMPK AMPK Activation (Phosphorylation at Thr172) AMP_ATP->AMPK Downstream Downstream Effects (e.g., ↓ Lipogenesis) AMPK->Downstream

Signaling pathway of this compound-induced AMPK activation.

NADPH Oxidase Inhibition

This compound has been reported to inhibit NADPH oxidase activity, which is involved in the production of reactive oxygen species (ROS).[9]

Experimental Protocol: Lucigenin-Enhanced Chemiluminescence Assay

This assay measures the production of superoxide, a primary product of NADPH oxidase, through the chemiluminescent probe lucigenin.[9][10]

Sample Type: Cell lysates or membrane fractions.

Materials:

  • Lucigenin

  • NADPH

  • Assay buffer (e.g., PBS with 1 mM EGTA)

  • Luminometer

Procedure:

  • Sample Preparation: Prepare cell lysates or membrane fractions from cells treated with this compound or vehicle.

  • Assay Reaction: In a luminometer plate, add the cell lysate/membrane fraction, lucigenin (final concentration ~5 µM), and assay buffer.[10]

  • Initiation and Measurement: Initiate the reaction by adding NADPH (final concentration ~100 µM). Immediately begin measuring chemiluminescence at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).[9]

  • Data Analysis: Calculate the rate of superoxide production by analyzing the slope of the chemiluminescence curve. Compare the rates between treated and untreated samples.

T-Cell Activation Modulation

Recent studies suggest that this compound can impair T-cell activation and effector functions.[11][12]

Experimental Protocol: Flow Cytometry for T-Cell Activation Markers

This method assesses T-cell activation by measuring the expression of cell surface markers like CD25 and CD69.[13][14]

Sample Type: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

Materials:

  • PBMCs or T-cells

  • Cell culture medium (e.g., RPMI-1640)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin)

  • This compound

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture PBMCs or T-cells in the presence of T-cell activators and varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69 for 30 minutes on ice in the dark.[13]

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies.

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on CD4+ and CD8+ T-cell populations and analyze the percentage of cells expressing the activation markers CD25 and CD69 in the presence and absence of this compound.

G cluster_workflow_flow T-Cell Activation Assay Workflow A Isolate PBMCs or T-cells B Stimulate with anti-CD3/CD28 + this compound A->B C Culture for 24-72 hours B->C D Stain with fluorescent antibodies (CD3, CD4, CD8, CD25, CD69) C->D E Acquire on flow cytometer D->E F Analyze marker expression on T-cell subsets E->F

Workflow for assessing T-cell activation by flow cytometry.

Conclusion

This guide provides a framework for validating the on-target and off-target engagement of this compound in cellular assays. The comparative data and detailed protocols presented herein are intended to assist researchers in the objective evaluation of this compound and other SGLT2 inhibitors. The diverse cellular effects of this compound highlight the importance of comprehensive in vitro characterization to fully understand the molecular mechanisms underlying the therapeutic actions of this drug class.

References

A Head-to-Head Comparison of Canagliflozin and Dapagliflozin: In Vitro Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors, canagliflozin and dapagliflozin are prominent therapeutic agents for the management of type 2 diabetes. While both drugs share a primary mechanism of action, their profiles of in vitro potency and selectivity against the SGLT isoforms, SGLT1 and SGLT2, exhibit notable distinctions. This guide provides a detailed comparison of their in vitro characteristics, supported by experimental data, to inform researchers and drug development professionals.

Data Presentation: Potency and Selectivity

The in vitro inhibitory activities of this compound and dapagliflozin against human SGLT1 and SGLT2 are summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the potency of each compound against the target transporters.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
This compound663 ± 1804.2 ± 1.5~150-160
Dapagliflozin~800-1400~1.2-6~1200-1400

Note: IC50 values can vary between studies due to different experimental conditions.

As the data indicates, both this compound and dapagliflozin are highly potent inhibitors of SGLT2. However, dapagliflozin demonstrates a significantly higher selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 1200- to 1400-fold[1], compared to this compound's ratio of about 150- to 160-fold[2]. This suggests that at therapeutic concentrations, this compound may exert a more pronounced inhibitory effect on SGLT1 than dapagliflozin[3][4].

Mechanism of Action: SGLT2 Inhibition

SGLT2 inhibitors, or gliflozins, act on the sodium-glucose cotransporter 2 proteins located in the proximal convoluted tubules of the kidneys[5]. By inhibiting SGLT2, these drugs prevent the reabsorption of filtered glucose from the tubular lumen back into the bloodstream, leading to increased urinary glucose excretion (glucosuria)[6]. This process helps to lower blood glucose levels in patients with type 2 diabetes[6].

SGLT2_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream Glucose_Sodium Glucose & Sodium in filtrate SGLT2 SGLT2 Glucose_Sodium->SGLT2 Reabsorption GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport NaK_Pump Na+/K+ ATPase SGLT2->NaK_Pump Sodium Transport Blood_Glucose Increased Blood Glucose GLUT2->Blood_Glucose Glucose entry into blood Bloodstream Bloodstream NaK_Pump->Bloodstream Sodium entry into blood Inhibitor This compound or Dapagliflozin Inhibitor->SGLT2 Inhibition

Mechanism of SGLT2 inhibition in the renal proximal tubule.

Experimental Protocols

The determination of IC50 values for SGLT inhibitors typically involves a cell-based functional assay. The following is a representative protocol synthesized from common methodologies in the field.

Objective: To determine the in vitro potency (IC50) of this compound and dapagliflozin against human SGLT1 and SGLT2.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Radiolabeled Substrate: ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog.

  • Test Compounds: this compound and dapagliflozin, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer or a similar physiological salt solution.

  • Scintillation Fluid and Counter.

  • Multi-well plates (e.g., 96-well).

Procedure:

  • Cell Culture: Culture the hSGLT1 and hSGLT2 expressing cells in appropriate media until they reach a confluent monolayer in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound and dapagliflozin in the assay buffer. A typical concentration range might span from 0.1 nM to 10 µM.

  • Pre-incubation: Wash the cell monolayers with assay buffer and then pre-incubate them with the various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.

  • Uptake Assay: Initiate the uptake of the radiolabeled substrate by adding a solution containing ¹⁴C-AMG and sodium to the wells. The uptake is allowed to proceed for a specific time (e.g., 1-2 hours) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular ¹⁴C-AMG.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: The amount of ¹⁴C-AMG uptake is a measure of SGLT activity. The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow A Culture hSGLT1/hSGLT2 expressing cells C Pre-incubate cells with inhibitors A->C B Prepare serial dilutions of inhibitors B->C D Initiate uptake with radiolabeled substrate (¹⁴C-AMG) C->D E Terminate uptake and wash cells D->E F Lyse cells and measure radioactivity E->F G Calculate % inhibition and determine IC50 F->G

Workflow for determining IC50 values of SGLT inhibitors.

Concluding Remarks

The in vitro data clearly establishes both this compound and dapagliflozin as potent SGLT2 inhibitors. Dapagliflozin's higher selectivity for SGLT2 over SGLT1 is a key differentiating factor in their preclinical profiles. This difference in selectivity may have implications for their clinical effects, particularly concerning potential SGLT1-mediated actions in the gastrointestinal tract. The provided experimental framework offers a basis for the reproducible in vitro assessment of SGLT inhibitor potency and selectivity, which is crucial for the ongoing development and characterization of this important class of therapeutic agents.

References

A Comparative Analysis of the Cellular Mechanisms of Canagliflozin and Empagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, Canagliflozin and Empagliflozin. This analysis is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

This compound and Empagliflozin are both widely prescribed for the management of type 2 diabetes mellitus. Their primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2][3][4][5] However, emerging research has revealed distinct cellular effects beyond SGLT2 inhibition, suggesting that these drugs have unique pharmacological profiles that may contribute to their differential clinical outcomes. This guide delves into these differences, focusing on their impact on cellular transporters, key metabolic signaling pathways, and mitochondrial function.

Quantitative Comparison of Cellular Effects

The following tables summarize the key quantitative differences in the cellular effects of this compound and Empagliflozin based on available experimental data.

Table 1: SGLT1 and SGLT2 Inhibition

ParameterThis compoundEmpagliflozinReference
SGLT2 IC50 (human) 2.2 - 4.2 nM~2.7 nM[6][7]
SGLT1 IC50 (human) 663 - 910 nM~8300 nM[6][7]
Selectivity Ratio (SGLT1/SGLT2) ~150- to 260-fold~2700- to 3000-fold[6][7][8]
Contribution of SGLT1 inhibition to daily urinary glucose excretion ~10% at approved dosesNegligible[9]

Table 2: Off-Target Cellular Effects

Cellular EffectThis compoundEmpagliflozinReference
AMPK Activation Activates AMPK at clinically relevant concentrationsNo significant activation at therapeutic doses[8][10][11][12]
Mitochondrial Complex I Inhibition Inhibits, leading to increased AMP/ADP ratioNo direct inhibition reported[10][13][14]
Cellular Glucose Uptake (SGLT2-independent) InhibitsNo significant effect[11][15]
Vascular Smooth Muscle Cell Proliferation & Migration Inhibits via ROS-Nrf2-HO-1 pathwayNot reported to have the same effect[16]
Mitochondrial Function in High Glucose Attenuates mitochondrial dysfunctionAmeliorates mitochondrial fragmentation and restores function[17][18]

Key Signaling Pathways and Experimental Workflows

The distinct cellular effects of this compound and Empagliflozin can be attributed to their differential engagement with key signaling pathways.

This compound's Unique AMPK Activation Pathway

A significant differentiator is this compound's ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][10][11] This activation is not a class effect and is not observed with Empagliflozin at therapeutic concentrations.[8][10][11] The proposed mechanism involves the inhibition of mitochondrial respiratory complex I, which leads to an increase in the cellular AMP/ADP ratio, a primary activator of AMPK.[10][12][14]

This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production Decreases AMP_ADP_Ratio Increased AMP/ADP Ratio ATP_Production->AMP_ADP_Ratio AMPK AMPK Activation AMP_ADP_Ratio->AMPK Cellular_Effects Downstream Cellular Effects (e.g., decreased lipid synthesis) AMPK->Cellular_Effects Regulates

This compound's AMPK Activation Pathway.
Empagliflozin's Protective Effects on Mitochondrial Dynamics

In contrast, studies on Empagliflozin have highlighted its protective role in maintaining mitochondrial integrity, particularly under conditions of high glucose.[17] Empagliflozin has been shown to ameliorate high glucose-induced mitochondrial fragmentation by regulating fission and fusion proteins.[17] This leads to improved mitochondrial function, including restored mitochondrial membrane potential and ATP generation, and reduced reactive oxygen species (ROS) production.[17]

High_Glucose High Glucose Mito_Fragmentation Mitochondrial Fragmentation High_Glucose->Mito_Fragmentation Mito_Dysfunction Mitochondrial Dysfunction (Increased ROS, Decreased ATP) Mito_Fragmentation->Mito_Dysfunction Empagliflozin Empagliflozin Fission_Fusion_Proteins Regulates Fission/Fusion Proteins (FIS1, DRP1, MFN1/2) Empagliflozin->Fission_Fusion_Proteins Mito_Integrity Improved Mitochondrial Integrity & Function Empagliflozin->Mito_Integrity Fission_Fusion_Proteins->Mito_Fragmentation Inhibits

Empagliflozin's Mitochondrial Protective Effects.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Measurement of SGLT1 and SGLT2 Inhibition (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Empagliflozin for human SGLT1 and SGLT2.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.

  • Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, cells are washed with a sodium-containing buffer.

    • Cells are then incubated with varying concentrations of the inhibitor (this compound or Empagliflozin) for a predetermined time.

    • A solution containing a radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, a non-metabolizable substrate) is added, and uptake is allowed to proceed for a specific duration.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each drug concentration is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Assessment of AMPK Activation in Cell Culture

Objective: To evaluate the effect of this compound and Empagliflozin on the activation of AMPK in a cellular model.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293, HepG2, or primary hepatocytes) is cultured to sub-confluence. Cells are then treated with various concentrations of this compound, Empagliflozin, or a vehicle control for a specified time.

  • Western Blotting:

    • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Data Analysis: The band intensities for p-AMPK and total AMPK are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

cluster_0 Cell Culture & Treatment cluster_1 Western Blotting cluster_2 Data Analysis Cell_Culture Culture Cells (e.g., HEK293) Treatment Treat with this compound, Empagliflozin, or Vehicle Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-AMPK, total AMPK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Ratio Calculate p-AMPK/total AMPK Ratio Densitometry->Ratio

Workflow for Assessing AMPK Activation.

Conclusion

References

Comparative Analysis of Canagliflozin and Other SGLT2 Inhibitors on AMPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Canagliflozin and other Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, focusing on their effects on AMP-activated protein kinase (AMPK) signaling. The information presented is collated from peer-reviewed studies and is intended to support research and development in metabolic diseases and related therapeutic areas.

Introduction

SGLT2 inhibitors, a class of drugs primarily used for treating type 2 diabetes, have demonstrated a range of cardiovascular and renal benefits.[1][2][3] While their primary mechanism of action is the inhibition of glucose reabsorption in the kidneys, emerging evidence suggests that these agents also modulate various cellular signaling pathways, including the crucial energy sensor, AMPK.[1][4][5] Notably, this compound appears to exert a more direct and potent effect on AMPK activation compared to other SGLT2 inhibitors like Dapagliflozin and Empagliflozin, suggesting a unique, SGLT2-independent mechanism of action.[6][7][8] This guide delves into the comparative effects of these drugs on AMPK signaling, presenting experimental data, methodologies, and pathway visualizations to facilitate a deeper understanding of their distinct pharmacological profiles.

Comparative Data on AMPK Activation

The following table summarizes the key quantitative findings from comparative studies on the effects of this compound, Dapagliflozin, and Empagliflozin on AMPK activation.

SGLT2 InhibitorCell TypeConcentration for AMPK ActivationMechanism of AMPK ActivationDownstream EffectsReference
This compound Human Embryonic Kidney (HEK-293) cells, Mouse Embryonic Fibroblasts (MEFs)Therapeutic concentrationsInhibition of mitochondrial respiratory chain Complex I, leading to increased cellular AMP/ADP levels.[6][7][8][9]Inhibition of lipid synthesis via phosphorylation of Acetyl-CoA Carboxylase (ACC).[6][7][6][7][8]
Dapagliflozin Human Embryonic Kidney (HEK-293) cellsModest activation at concentrations above peak plasma levels.[6]Not significant at therapeutic concentrations; less potent effect on Complex I at high concentrations.[6]Minimal effect on lipid synthesis at therapeutic concentrations.[6]
Empagliflozin Human Embryonic Kidney (HEK-293) cellsModest activation at concentrations well above peak plasma levels.[6]Not significant at therapeutic concentrations.[6]Minimal effect on lipid synthesis at therapeutic concentrations.[6]

Signaling Pathways and Mechanisms

The differential effects of this compound on AMPK signaling stem from its off-target activity. While all SGLT2 inhibitors can indirectly lead to AMPK activation through a systemic negative energy balance, this compound possesses a distinct molecular mechanism.[4][6]

This compound's Direct AMPK Activation Pathway

This compound has been shown to directly inhibit Complex I of the mitochondrial respiratory chain.[6][7][8] This inhibition disrupts cellular energy homeostasis, leading to an increase in the AMP:ATP and ADP:ATP ratios. The elevated AMP levels allosterically activate AMPK, which is then further activated by phosphorylation at Threonine 172 (Thr172) by upstream kinases. Activated AMPK then phosphorylates downstream targets, such as ACC, to modulate cellular metabolism.[6][7]

This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits ATP ATP Production Mito->ATP Reduces AMP_ratio Increased AMP/ATP Ratio ATP->AMP_ratio AMPK AMPK AMP_ratio->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC Lipid Lipid Synthesis pACC->Lipid Inhibits

Caption: this compound's direct AMPK activation pathway.
General SGLT2 Inhibitor Indirect AMPK Activation

All SGLT2 inhibitors promote glucosuria, leading to a mild systemic state of caloric restriction.[4] This can indirectly activate AMPK in various tissues, contributing to the broader metabolic benefits observed with this drug class. This pathway is considered a class effect.

SGLT2i SGLT2 Inhibitors (Class Effect) SGLT2 Renal SGLT2 SGLT2i->SGLT2 Inhibit Glucosuria Glucosuria SGLT2->Glucosuria Induces Caloric_Deficit Systemic Caloric Deficit Glucosuria->Caloric_Deficit AMPK AMPK Activation (in peripheral tissues) Caloric_Deficit->AMPK Leads to Metabolic_Benefits Metabolic Benefits (e.g., improved insulin sensitivity) AMPK->Metabolic_Benefits

Caption: Indirect AMPK activation by SGLT2 inhibitors.

Experimental Protocols

The following provides a generalized methodology for assessing the effects of SGLT2 inhibitors on AMPK signaling, based on protocols described in the cited literature.

Cell Culture and Treatment
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells or Mouse Embryonic Fibroblasts (MEFs) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the SGLT2 inhibitor (this compound, Dapagliflozin, or Empagliflozin) at various concentrations or a vehicle control (e.g., DMSO). Treatment duration can vary, but a common time point for assessing AMPK activation is 1-2 hours.

Western Blotting for Protein Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC Ser79), and total ACC. A loading control, such as β-actin or GAPDH, is also used.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

Experimental Workflow Diagram

Start Start: Cell Seeding Treatment Treatment with SGLT2i or Vehicle Control Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry and Data Analysis Detection->Analysis

Caption: General experimental workflow for assessing AMPK activation.

Conclusion

The available evidence strongly indicates that this compound possesses a unique pharmacological profile among the currently approved SGLT2 inhibitors, characterized by a direct, SGLT2-independent activation of AMPK.[6][7][8] This is in contrast to Dapagliflozin and Empagliflozin, which only exhibit modest AMPK activation at supraphysiological concentrations.[6] The mechanism underlying this compound's effect, inhibition of mitochondrial Complex I, provides a plausible explanation for some of its observed clinical effects that may not be fully attributable to SGLT2 inhibition alone.[6][7] For researchers and drug development professionals, this distinction is critical. The off-target effects of this compound on AMPK signaling may offer additional therapeutic benefits in metabolic diseases but also warrant further investigation into potential unforeseen consequences. Understanding these differential molecular mechanisms is paramount for the rational design of future therapeutic strategies targeting metabolic and cardiovascular diseases.

References

Canagliflozin and Metformin: A Head-to-Head Comparison of Anti-Cancer Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the anti-cancer properties of canagliflozin and metformin observed in cancer cell lines. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these metabolic drugs in oncology.

Executive Summary

Both this compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and metformin, a biguanide, are first-line treatments for type 2 diabetes that have garnered significant interest for their anti-neoplastic properties.[1][2] Preclinical studies consistently demonstrate that both drugs can inhibit the proliferation of various cancer cell lines and induce programmed cell death. A key mechanistic convergence point for both compounds is the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[2] Notably, both drugs have also been shown to inhibit mitochondrial complex-I, providing a shared mechanism for their impact on cellular energetics.[1][2] This guide dissects the available in vitro data to offer a direct comparison of their efficacy and mechanisms of action.

Data Presentation: Comparative Efficacy in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and metformin in various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation TimeCitation
Prostate CancerPC315.0Not Specified[3]
Prostate Cancer22RV116.62Not Specified[3]
Prostate CancerLNCaP16.90Not Specified[3]
Prostate CancerDU14520.81Not Specified[3]
Lung CancerA549~2572 hours[4]
GlioblastomaU251MG59.372 hours[5]
GlioblastomaU87MG62.572 hours[5]
GlioblastomaGL26149.572 hours[5]
Oral CancerKB250 µg/ml24 hours[6]

Table 2: IC50 Values of Metformin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (mM)Incubation TimeCitation
Colorectal CancerHCT116824 hours
Colorectal CancerHCT1163.248 hours
Colorectal CancerHCT1162.972 hours
Colorectal CancerSW620~1.4Not Specified
Breast CancerBT474>100Not Specified[7]
Breast CancerMDA-MB-45351.3Not Specified[7]
Breast CancerMDA-MB-23151.4Not Specified[7]
Cervical CancerHeLa7.492 µM72 hours[8]
Ovarian CancerHeyA8<5Not Specified[9]
Ovarian CancerSKOV3ip1<5Not Specified[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-cancer effects of this compound and metformin.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Treatment: Treat the cells with a range of concentrations of this compound or metformin and incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.[10]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[10]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed cells (1 x 10^6 cells) in a T25 culture flask and treat with the desired concentrations of this compound or metformin for the specified time.[5]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant containing the floating cells.[5]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 670 x g for 5 minutes at room temperature.[5][6]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[11] Then, add a DNA stain such as Propidium Iodide (PI) or YO-PRO-1 to distinguish between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[5][6] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blot Analysis of Signaling Pathways (AMPK/mTOR)

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.

  • Cell Lysis: After treatment with this compound or metformin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and metformin, as well as a typical experimental workflow for their evaluation.

Canagliflozin_Metformin_Signaling cluster_effects Cellular Effects This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Metformin Metformin Metformin->Mito_Complex_I AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio Inhibition AMPK AMPK AMP_ATP_Ratio->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition

Caption: Signaling pathway of this compound and Metformin in cancer cells.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with This compound or Metformin Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Signaling Western Blot (AMPK/mTOR pathway) Treatment->Signaling Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis

Caption: Experimental workflow for comparing this compound and Metformin.

References

Validating the SGLT2-Inhibitory Action of Canagliflozin in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the sodium-glucose cotransporter 2 (SGLT2) inhibitory action of canagliflozin in a novel cell line. It offers a comparative analysis of this compound against other common SGLT2 inhibitors, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Efficacy of SGLT2 Inhibitors

A critical step in validating a new cell line for SGLT2 inhibition studies is to compare the potency of this compound with other well-characterized SGLT2 inhibitors. This allows for the assessment of the cell line's responsiveness and ensures that the observed effects are consistent with known pharmacological profiles.

Table 1: Comparative Inhibitory Potency (IC50) of SGLT2 Inhibitors

InhibitorTargetIC50 (nM)Cell Line/SystemReference
This compound hSGLT24.2 ± 1.5Human[1]
hSGLT1663 ± 180Human[1]
DapagliflozinhSGLT21.1hSGLT2 expressing cells[2]
hSGLT11390hSGLT1 expressing cells[2]
EmpagliflozinhSGLT23.1hSGLT2 expressing cells[3]
hSGLT18300hSGLT1 expressing cells[2]

Table 2: Selectivity of SGLT2 Inhibitors for SGLT2 over SGLT1

InhibitorSGLT2/SGLT1 Selectivity RatioReference
This compound ~160-fold[4]
Dapagliflozin~1200-fold[2]
Empagliflozin>2500-fold[5]

Note: IC50 values and selectivity can vary between different assay systems and cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to validate SGLT2 inhibition.

Cell Culture

A suitable cell line endogenously expressing SGLT2, such as the human kidney proximal tubule cell line (HK-2), or a cell line engineered to express human SGLT2 (e.g., HEK293-hSGLT2) should be used.[6]

  • Cell Line: HK-2 (human kidney proximal tubule epithelial cells)

  • Growth Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Glucose Uptake Assay using 2-NBDG

This non-radioactive assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • HK-2 cells (or other suitable cell line)

  • 96-well black, clear-bottom tissue culture plates

  • Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-NBDG (10 mM stock solution in DMSO)

  • This compound and other SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin)

  • Phlorizin (a non-selective SGLT inhibitor, as a positive control)

  • Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.[7]

  • Glucose Starvation: Gently wash the cells twice with glucose-free medium. Then, incubate the cells in 100 µL of glucose-free medium for 60 minutes at 37°C to normalize glucose uptake rates.[7]

  • Inhibitor Treatment: Prepare serial dilutions of this compound and other SGLT2 inhibitors in glucose-free medium. Remove the starvation medium and add 100 µL of the inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (Phlorizin). Incubate for 30 minutes at 37°C.

  • 2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium to a final concentration of 100-200 µg/mL.[8] Add 10 µL of the 2-NBDG working solution to each well.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.[7]

  • Wash: Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding the validation process.

SGLT2_Inhibition_Signaling_Pathway cluster_cell Hepatocyte / Cardiomyocyte cluster_outcomes Cellular Outcomes SGLT2_inhibitor This compound SGLT2 SGLT2 SGLT2_inhibitor->SGLT2 inhibits AMPK AMPK SGLT2_inhibitor->AMPK activates NLRP3 NLRP3 Inflammasome SGLT2_inhibitor->NLRP3 inhibits AKT p-AKT AMPK->AKT inhibits FOXO1 p-FOXO1 AKT->FOXO1 phosphorylates Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis regulates Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1B IL-1β Caspase1->IL1B cleaves to activate Inflammation Inflammation IL1B->Inflammation promotes

Caption: Signaling pathways affected by SGLT2 inhibition.

Glucose_Uptake_Assay_Workflow start Start seed_cells Seed HK-2 cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells1 Wash cells with glucose-free medium overnight_incubation->wash_cells1 glucose_starvation Incubate in glucose-free medium (60 min) wash_cells1->glucose_starvation add_inhibitors Add SGLT2 inhibitors (this compound, etc.) glucose_starvation->add_inhibitors inhibitor_incubation Incubate with inhibitors (30 min) add_inhibitors->inhibitor_incubation add_2NBDG Add 2-NBDG solution inhibitor_incubation->add_2NBDG NBDG_incubation Incubate with 2-NBDG (20-30 min) add_2NBDG->NBDG_incubation wash_cells2 Wash cells with ice-cold PBS NBDG_incubation->wash_cells2 read_fluorescence Measure fluorescence (Ex/Em: 485/535 nm) wash_cells2->read_fluorescence end End read_fluorescence->end

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

SGLT_Inhibitor_Selectivity cluster_inhibitors SGLT2 Inhibitors cluster_transporters SGLT Transporters This compound This compound SGLT1 SGLT1 This compound->SGLT1 Moderate Affinity SGLT2 SGLT2 This compound->SGLT2 High Affinity Dapagliflozin Dapagliflozin Dapagliflozin->SGLT1 Low Affinity Dapagliflozin->SGLT2 Very High Affinity Empagliflozin Empagliflozin Empagliflozin->SGLT1 Very Low Affinity Empagliflozin->SGLT2 Highest Affinity

References

Cross-Validation of Canagliflozin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Canagliflozin's performance across various preclinical and clinical research models. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its therapeutic effects on glycemic control, cardiovascular outcomes, and renal function, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is predominantly found in the proximal tubules of the kidneys. SGLT2 is responsible for reabsorbing the majority of glucose filtered by the glomerulus back into the bloodstream. By inhibiting SGLT2, this compound reduces glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This primary mechanism also leads to secondary effects, including modest osmotic diuresis and caloric loss, which contribute to reductions in blood pressure and body weight.

Canagliflozin_Mechanism_of_Action cluster_kidney Kidney (Proximal Tubule) cluster_outcomes Systemic Effects Glomerular_Filtrate Glomerular Filtrate (Contains Glucose) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose Reabsorption Urine Urine Glomerular_Filtrate->Urine Increased Glucose Excretion (UGE) Bloodstream Bloodstream SGLT2->Bloodstream Glucose returned to blood Lower_Blood_Glucose Lower Blood Glucose Urine->Lower_Blood_Glucose Weight_Loss Weight Loss (Caloric Loss) Urine->Weight_Loss Lower_Blood_Pressure Lower Blood Pressure (Osmotic Diuresis) Urine->Lower_Blood_Pressure This compound This compound This compound->SGLT2 Inhibits

Caption: this compound inhibits SGLT2 in the kidney, increasing urinary glucose excretion.

Data Presentation: Performance Across Research Models

The efficacy and safety of this compound have been evaluated in a range of models, from preclinical animal studies to large-scale human clinical trials. The following tables summarize the key quantitative outcomes.

Table 1: Effects on Glycemic Control and Body Weight in Human Clinical Trials
Study / ModelTreatment GroupDurationBaseline HbA1c (%)Change in HbA1c (%)Baseline Body Weight (kg)Change in Body Weight (kg)
Monotherapy (vs. Placebo) This compound 100 mg26 weeks~8.0-0.77~87-2.5
This compound 300 mg26 weeks~8.0-1.03~87-3.4
Placebo26 weeks~8.0+0.14~87-0.6
Add-on to Metformin (vs. Sitagliptin) This compound 300 mg52 weeks~7.9-1.03~88-3.8
Sitagliptin 100 mg52 weeks~7.9-0.66~88-0.9
Add-on to Sulfonylurea (vs. Placebo) This compound 100 mg52 weeks~8.1-0.61 (vs. placebo)~86-1.9% (vs. placebo)
This compound 300 mg52 weeks~8.1-0.66 (vs. placebo)~86-2.0% (vs. placebo)
Add-on to Insulin (vs. Placebo) This compound 100 mg52 weeks~8.3-0.58 (vs. placebo)~95-1.9
This compound 300 mg52 weeks~8.3-0.68 (vs. placebo)~95-2.5
Table 2: Effects on Cardiovascular and Renal Outcomes
Study / ModelPopulationPrimary OutcomeHazard Ratio (HR) vs. Placebo (95% CI)Key Findings
CANVAS Program (Human) T2D with high CV riskMACE (CV death, nonfatal MI, nonfatal stroke)0.86 (0.75–0.97)14% relative risk reduction in MACE.
CREDENCE Trial (Human) T2D with chronic kidney diseaseComposite of ESKD, doubling of serum creatinine, or renal/CV death0.70 (0.59–0.82)30% relative risk reduction in the primary renal composite outcome.
Ischemia-Reperfusion (Rat) Non-diabetic Wistar ratsSerum Creatinine after Injury56.39% decrease vs. controlThis compound pre-treatment ameliorated acute kidney injury and improved renal function.
Alzheimer's Model (Mouse) Scopolamine-induced cognitive impairmentNovelty Preference IndexSignificantly increased vs. controlImproved cognitive performance and reduced markers of neuroinflammation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the protocols for key studies cited.

Human Clinical Trials (CANVAS Program & CREDENCE)
  • Study Design: Both were large-scale, multicenter, randomized, double-blind, placebo-controlled trials.

  • Participant Population:

    • CANVAS Program: 10,142 patients with type 2 diabetes and high cardiovascular risk (either established atherosclerotic disease or multiple risk factors).

    • CREDENCE: 4,401 patients with type 2 diabetes and established chronic kidney disease (eGFR 30 to <90 mL/min/1.73 m² and albuminuria).

  • Intervention: Participants were randomly assigned to receive this compound (100 mg or 300 mg daily, with an initial dose of 100 mg) or a matching placebo, in addition to their standard care for diabetes and cardiovascular risk.

  • Primary Endpoints:

    • CANVAS Program: A composite of major adverse cardiovascular events (MACE): death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

    • CREDENCE: A composite of end-stage kidney disease (ESKD), a doubling of the serum creatinine level, or death from renal or cardiovascular causes.

  • Statistical Analysis: The primary analyses were based on an intention-to-treat principle. Time-to-event data were analyzed using Cox proportional-hazards models to calculate hazard ratios and 95% confidence intervals.

Clinical_Trial_Workflow Screening Patient Screening (T2D + High CV/Renal Risk) Run_In Placebo Run-In Period (2 weeks) Screening->Run_In Randomization Randomization (1:1:1) Run_In->Randomization Group_A This compound 100mg + Standard Care Randomization->Group_A Group_B This compound 300mg + Standard Care Randomization->Group_B Group_C Placebo + Standard Care Randomization->Group_C Follow_Up Long-Term Follow-Up (Mean ~3.6 years) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Endpoint Primary Endpoint Analysis (MACE or Renal Composite) Follow_Up->Endpoint Systemic_Effects_Relationship cluster_renal Primary Renal Effects cluster_metabolic Metabolic Outcomes cluster_cardio Cardiovascular & Renal Outcomes Cana This compound SGLT2 SGLT2 Inhibition Cana->SGLT2 UGE ↑ Urinary Glucose Excretion SGLT2->UGE Diuresis Osmotic Diuresis & Natriuresis SGLT2->Diuresis TGF Tubuloglomerular Feedback Restoration SGLT2->TGF Glucose ↓ Blood Glucose UGE->Glucose Weight ↓ Body Weight UGE->Weight BP ↓ Blood Pressure Diuresis->BP Glomerular_P ↓ Intraglomerular Pressure TGF->Glomerular_P Preload ↓ Cardiac Preload/ Afterload BP->Preload CV_Risk ↓ MACE Risk Preload->CV_Risk Renal_Risk ↓ Renal Progression Glomerular_P->Renal_Risk CV_Risk->Renal_Risk Renal_Risk->CV_Risk

Canagliflozin Demonstrates Potent In Vivo Anti-Proliferative Effects Across Multiple Cancers

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the significant anti-tumor capabilities of the SGLT2 inhibitor, canagliflozin, in various preclinical cancer models. These in vivo studies provide compelling evidence of this compound's ability to suppress tumor growth, both as a standalone therapy and in combination with existing treatments like radiotherapy and chemotherapy. The drug primarily exerts its effects through the modulation of key metabolic and signaling pathways, including the inhibition of mitochondrial respiration and the activation of the AMPK pathway.

Recent in vivo studies have validated the anti-proliferative effects of this compound, a drug primarily used for type 2 diabetes, in a range of cancers including prostate, hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and glioblastoma. These studies, utilizing xenograft and allograft mouse models, have consistently shown that oral administration of this compound leads to a significant reduction in tumor growth and, in some cases, improved survival.

Comparative Efficacy of this compound in Preclinical Models

In a prostate cancer xenograft model using PC3 cells, this compound treatment resulted in a 45% inhibition of tumor growth at the study's endpoint.[1] When combined with radiotherapy, this compound further amplified the tumor-suppressive effects.[1] Similarly, in a non-small cell lung cancer xenograft model, this compound not only inhibited tumor proliferation and clonogenic survival but also augmented the efficacy of radiotherapy.[2][3] For hepatocellular carcinoma, continuous administration of this compound was found to prevent the development of tumors in a mouse model of diabetes and non-alcoholic steatohepatitis (NASH)-related hepatocarcinogenesis.[4] In glioblastoma, this compound significantly suppressed tumor growth in transplanted mice.[5][6]

The following table summarizes the quantitative data from key in vivo studies, comparing the effects of this compound with alternative or combination therapies.

Cancer TypeAnimal ModelCell LineThis compound DosageComparator/CombinationKey Findings
Prostate CancerNude MicePC3~60 mg/kg/day in dietRadiotherapy (5 Gy)This compound alone inhibited tumor growth by 45%; Combination with radiotherapy showed amplified effects.[1]
Prostate CancerNRG Mice22RV145-70 mg/kg/day in dietRadiotherapy (5 Gy)This compound delayed tumor endpoint from 18 to 30 days; Combination with radiotherapy extended endpoint to ~50 days.[1]
Hepatocellular CarcinomaSTAM Mice-30 mg/kg/dayVehicleSignificantly fewer hepatic tumors in the continuous this compound group.[4]
Non-Small Cell Lung CancerBALB/c Nude & NRG MiceA549, H1299, H1975Not specifiedRadiotherapyThis compound inhibited xenograft growth and augmented the efficacy of radiotherapy.[2]
GlioblastomaAllograft Mouse ModelGL261100 mg/kg orally for 10 daysVehicleThis compound group showed significant suppression of tumor growth.[6]
Hepatocellular CarcinomaXenograft Mouse ModelHuh720 µM (in vitro)Sorafenib (5 µM)Combination of this compound and sorafenib effectively inhibited HCC xenograft tumor growth.[7]

Mechanisms of Anti-Proliferative Action

The anti-tumor effects of this compound are attributed to several interconnected mechanisms, primarily centered around cellular metabolism and signaling. A key mechanism is the inhibition of mitochondrial complex-I supported respiration, which leads to reduced ATP production and activation of AMP-activated protein kinase (AMPK).[8][9] AMPK activation, in turn, inhibits the mTOR pathway, a critical regulator of cell growth and survival.[10] This cascade ultimately leads to the suppression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor involved in tumor metabolism and survival.[2]

Furthermore, this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase in HCC cells, and promote apoptosis through the activation of caspase-3.[4][11] In some cancers, the anti-proliferative effects are also linked to the inhibition of glucose uptake through SGLT2, which is expressed in certain tumor types.[4][5]

Canagliflozin_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex-I This compound->Mito_Complex_I inhibits Caspase3 Caspase-3 This compound->Caspase3 activates ATP ATP Mito_Complex_I->ATP reduction AMPK AMPK ATP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits HIF_1a HIF-1α mTORC1->HIF_1a inhibits Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation promotes HIF_1a->Cell_Proliferation promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound's anti-proliferative signaling pathway.

Experimental Protocols

The in vivo validation of this compound's anti-proliferative effects has been conducted using established experimental protocols. A general workflow is outlined below.

Experimental_Workflow cluster_preclinical_model Preclinical Model Development cluster_treatment Treatment Administration cluster_monitoring Tumor Growth Monitoring cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., PC3, HepG2, A549) Xenograft Xenograft/Allograft Implantation (e.g., Nude, NRG, STAM mice) Cell_Culture->Xenograft Canagliflozin_Admin This compound Administration (e.g., oral gavage, in diet) Xenograft->Canagliflozin_Admin Comparator_Admin Comparator Treatment (e.g., Radiotherapy, Chemotherapy) Xenograft->Comparator_Admin Tumor_Measurement Tumor Volume/Weight Measurement Canagliflozin_Admin->Tumor_Measurement Comparator_Admin->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Measurement->Survival_Analysis Ex_Vivo_Analysis Ex Vivo Tumor Analysis (e.g., IHC, Western Blot) Survival_Analysis->Ex_Vivo_Analysis Molecular_Analysis Molecular Pathway Analysis (e.g., RNAseq) Ex_Vivo_Analysis->Molecular_Analysis

Caption: General experimental workflow for in vivo studies.

Detailed Methodologies:

  • Animal Models: Studies have utilized various immunodeficient mouse strains to host human cancer cell lines (xenografts) or immunocompetent mice for syngeneic tumors (allografts). Commonly used strains include nude mice (lacking T-lymphocytes) and NRG mice (lacking T- and B-lymphocytes).[1] For specific cancer models like NASH-related HCC, STAM mice are used.[4]

  • Cell Lines: A variety of human cancer cell lines have been used, including PC3 and 22RV1 (prostate), HepG2 (hepatocellular carcinoma), A549, H1299, and H1975 (non-small cell lung cancer), and U251MG and U87MG (glioblastoma).[1][2][4][5]

  • This compound Administration: this compound is typically administered orally, either mixed in the chow diet at concentrations calculated to achieve a specific mg/kg/day dose, or via oral gavage.[1][6] Dosages in the reported studies range from 30 mg/kg/day to 100 mg/kg/day.[1][4][6]

  • Comparator Treatments: When used in combination studies, this compound has been compared with or added to standard treatments. For instance, radiotherapy has been delivered using targeted X-ray beams at doses like 5 Gy.[1] Chemotherapeutic agents such as sorafenib have also been used in combination.[7]

  • Tumor Growth Assessment: Tumor growth is monitored regularly by measuring tumor dimensions with calipers and calculating the volume. At the end of the study, tumors are often excised and weighed.[1] Survival is also a key endpoint, often visualized using Kaplan-Meier curves.[1]

  • Molecular Analysis: To elucidate the mechanisms of action, tumors are subjected to further analysis, including immunohistochemistry (IHC) for protein expression and localization, Western blotting for protein quantification, and RNA sequencing to analyze gene expression changes.[1][2]

References

Canagliflozin's In Vitro SGLT1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Canagliflozin's inhibitory effects on the sodium-glucose cotransporter 1 (SGLT1) in vitro, benchmarked against other key SGLT inhibitors. This guide provides researchers, scientists, and drug development professionals with comparative data, experimental protocols, and visual representations of the underlying biological pathways.

This compound, a member of the gliflozin class of drugs, is primarily known as a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). However, it also exhibits inhibitory activity against SGLT1, a transporter crucial for glucose and galactose absorption in the small intestine.[1][2] Understanding the in vitro inhibitory profile of this compound on SGLT1 is essential for elucidating its full mechanism of action and comparing its performance with other SGLT inhibitors, including dual SGLT1/SGLT2 inhibitors like Sotagliflozin.

Comparative Inhibitory Potency

The in vitro potency of SGLT inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower value indicates a higher potency.

The following table summarizes the in vitro inhibitory activities of this compound and other notable SGLT inhibitors against human SGLT1 and SGLT2.

InhibitorSGLT1 IC50 (nM)SGLT2 IC50 (nM)SGLT1 Ki (nM)SGLT2 Ki (nM)SGLT2/SGLT1 Selectivity
This compound 663 ± 180[3]4.2 ± 1.5[3]770.5[4]4.0[4]~150-160 fold[3]
Sotagliflozin (LX-4211) 36[3][5][6]1.8[3][6][7]--~20 fold[3][6]
Dapagliflozin 920.4[8]2.9[8]--~317 fold
Empagliflozin -----
HM41322 54.6[8]5.6[8]--~9.8 fold

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here are from the cited sources.

From the data, it is evident that this compound is a potent SGLT2 inhibitor with a notable, albeit less potent, inhibitory effect on SGLT1.[3][4] In comparison, Sotagliflozin is a dual inhibitor with high potency against both SGLT1 and SGLT2.[3][5][6][7] Dapagliflozin, on the other hand, shows much higher selectivity for SGLT2 over SGLT1.[8]

Experimental Protocols

The in vitro determination of SGLT1 inhibition by compounds like this compound typically involves the following key steps:

1. Cell Line and Transporter Expression:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[8]

  • Transfection: These cells are stably transfected with a vector (e.g., pcDNA3.1) containing the cDNA for human SGLT1 (hSGLT1).[8] This results in the overexpression of the SGLT1 protein on the cell membrane, allowing for measurable transport activity.

2. Substrate Uptake Assay:

  • Substrate: A radiolabeled, non-metabolizable glucose analog, such as 14C-alpha-methyl-D-glucopyranoside ([14C]-AMG), is used as the substrate for the SGLT1 transporter.[8] Alternatively, a fluorescent glucose derivative can be employed.[9]

  • Incubation: The hSGLT1-expressing cells are incubated with a fixed concentration of the radiolabeled substrate in the presence of varying concentrations of the inhibitor (e.g., this compound).

  • Measurement: After a defined incubation period, the cells are washed to remove any extracellular substrate. The amount of intracellular radiolabeled substrate is then quantified using a scintillation counter.

3. Data Analysis:

  • The rate of substrate uptake is measured for each inhibitor concentration.

  • The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of SGLT1 inhibition, the following diagrams have been generated.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with hSGLT1 vector HEK293->Transfection Selection Selection of stable clones Transfection->Selection Incubation Incubate cells with [14C]-AMG and Inhibitor Selection->Incubation Washing Wash cells to remove extracellular substrate Incubation->Washing Measurement Measure intracellular radioactivity Washing->Measurement Plotting Plot % Inhibition vs. [Inhibitor] Measurement->Plotting Fitting Fit to dose-response curve Plotting->Fitting IC50 Determine IC50 value Fitting->IC50

Caption: Experimental workflow for determining SGLT1 inhibition in vitro.

SGLT1_Signaling_Pathway cluster_membrane Apical Membrane of Enterocyte cluster_lumen Intestinal Lumen cluster_cytosol Cytosol SGLT1 SGLT1 Glucose_in Glucose SGLT1->Glucose_in Sodium_in 2 Na+ SGLT1->Sodium_in Glucose Glucose Glucose->SGLT1 Sodium 2 Na+ Sodium->SGLT1 This compound This compound This compound->SGLT1 Inhibition

Caption: Simplified diagram of SGLT1-mediated glucose transport and its inhibition by this compound.

Conclusion

In vitro studies confirm that this compound is a potent inhibitor of SGLT2 with a secondary, less potent inhibitory effect on SGLT1. This dual action, although skewed towards SGLT2, differentiates it from highly selective SGLT2 inhibitors like Dapagliflozin and places it in a distinct category from balanced dual SGLT1/SGLT2 inhibitors such as Sotagliflozin. The experimental protocols for assessing SGLT1 inhibition are well-established, providing a reliable framework for comparing the potency of different inhibitors. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental mechanism of SGLT1 inhibition. This comparative guide serves as a valuable resource for researchers in the field of diabetes and metabolic diseases, aiding in the informed selection and development of SGLT inhibitors.

References

A Comparative Analysis of the Off-Target Profiles of Various SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential off-target activities of Canagliflozin, Dapagliflozin, Empagliflozin, and Ertugliflozin, supported by experimental data and methodologies.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of oral antihyperglycemic agents, have revolutionized the management of type 2 diabetes. Beyond their glucose-lowering effects, these drugs have demonstrated significant cardiovascular and renal benefits. However, emerging evidence suggests that not all SGLT2 inhibitors are alike in their pharmacological profiles. Differences in their off-target activities may contribute to variances in their clinical effects and adverse event profiles. This guide provides a comparative analysis of the off-target profiles of four widely used SGLT2 inhibitors: this compound, dapagliflozin, empagliflozin, and ertugliflozin, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Selectivity for SGLT1 vs. SGLT2

The primary on-target effect of SGLT2 inhibitors is the blockade of glucose reabsorption in the proximal tubules of the kidneys. However, their selectivity for SGLT2 over the closely related SGLT1, which is predominantly found in the small intestine, varies. This differential selectivity can influence their overall efficacy and tolerability.

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound 4.2 - 4.4663 - 684~150 - 160-fold
Dapagliflozin 1.1~1400~1200-fold
Empagliflozin 3.18300>2500-fold
Ertugliflozin 0.8771960>2000-fold

IC50 values represent the concentration of the inhibitor required to block 50% of the transporter's activity. A higher selectivity ratio indicates a greater specificity for SGLT2.

Key Observation: Empagliflozin and ertugliflozin exhibit the highest selectivity for SGLT2 over SGLT1, while this compound is the least selective among the four.[1][2][3] This lower selectivity of this compound may lead to a more pronounced inhibition of intestinal SGLT1 at therapeutic concentrations.

Off-Target Molecular Interactions

Beyond SGLT1 and SGLT2, these inhibitors have been shown to interact with other proteins and pathways, which may contribute to their pleiotropic effects.

AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects. Studies have shown that this compound is a more potent activator of AMPK compared to dapagliflozin and empagliflozin.[4][5] This activation is thought to be, at least in part, secondary to the inhibition of mitochondrial function.

Mitochondrial Complex I Inhibition

A significant off-target effect, particularly noted with this compound, is the inhibition of Complex I of the mitochondrial respiratory chain.[5][6][7] This effect is not observed to a significant extent with dapagliflozin or empagliflozin.[7] The inhibition of mitochondrial respiration can lead to an increase in the cellular AMP/ATP ratio, thereby activating AMPK.

Sodium-Hydrogen Exchanger (NHE) Inhibition

Several SGLT2 inhibitors have been proposed to inhibit the Na+/H+ exchanger (NHE), particularly the NHE1 isoform found in the heart.[4][8] This inhibition is hypothesized to contribute to the cardioprotective effects of these drugs by reducing intracellular sodium and calcium overload.[8] However, there are conflicting reports, with some studies suggesting that empagliflozin does not directly inhibit NHE1 at clinically relevant concentrations.[9]

Glucose Transporter (GLUT) Inhibition

This compound has been demonstrated to inhibit GLUT1, a facilitative glucose transporter.[8] This off-target effect could contribute to its glucose-lowering action, independent of SGLT2 inhibition.

Kinase Inhibition

Recent evidence suggests that some SGLT2 inhibitors may have off-target effects on various kinases. For instance, empagliflozin has been shown to inhibit Microtubule Affinity Regulatory Kinase 4 (MARK4) with an IC50 of 7.10 μM.[10] A broader, comparative kinome-wide screening is necessary to fully elucidate the differential kinase inhibition profiles of these drugs.

Summary of Key Off-Target Effects

Off-TargetThis compoundDapagliflozinEmpagliflozinErtugliflozin
AMPK Activation Yes MinimalMinimalNot extensively studied
Mitochondrial Complex I Inhibition Yes No significant effectNo significant effectNot extensively studied
NHE Inhibition YesYesConflicting reportsYes
GLUT1 Inhibition Yes Not reportedNot reportedNot reported
MARK4 Inhibition Not reportedNot reportedYes (IC50: 7.10 μM) Not reported

Experimental Protocols and Methodologies

For researchers aiming to investigate the off-target effects of SGLT2 inhibitors, the following provides an overview of key experimental methodologies.

In Vitro Kinase Inhibition Assay

A common method to screen for off-target kinase inhibition is a radiometric or fluorescence-based in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Kinase, Substrate, ATP, and Test Compound (SGLT2i) mix Mix Kinase, Substrate, and Test Compound reagents->mix incubate1 Pre-incubate mix->incubate1 start_reaction Add ATP to initiate reaction incubate1->start_reaction incubate2 Incubate at 30°C start_reaction->incubate2 stop_reaction Stop reaction incubate2->stop_reaction detect Detect phosphorylation (e.g., Radiometric, Luminescence) stop_reaction->detect calculate Calculate % inhibition and determine IC50 detect->calculate

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Recombinant kinase, a suitable substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and the SGLT2 inhibitor (test compound) are prepared in a kinase buffer.

  • Reaction Setup: The kinase, substrate, and test compound are mixed in a reaction plate and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, often by adding a stop solution or by spotting the mixture onto a filter membrane.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³²P. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Data Analysis: The percentage of kinase inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

To assess the impact of SGLT2 inhibitors on mitochondrial function, the Seahorse XF Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.

G cluster_prep Cell Preparation cluster_assay Seahorse Assay cluster_analysis Data Analysis seed_cells Seed cells in a Seahorse XF plate treat_cells Treat with SGLT2 inhibitor seed_cells->treat_cells load_plate Load plate into Seahorse XF Analyzer treat_cells->load_plate measure_baseline Measure baseline OCR and ECAR load_plate->measure_baseline inject_drugs Inject mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) measure_baseline->inject_drugs measure_response Measure OCR and ECAR response to stressors inject_drugs->measure_response calculate_parameters Calculate key parameters: Basal respiration, ATP production, Maximal respiration measure_response->calculate_parameters

Caption: Experimental workflow for a mitochondrial respiration assay.

Detailed Steps:

  • Cell Culture: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

  • Treatment: Cells are treated with the SGLT2 inhibitor at various concentrations for a specified period.

  • Assay Setup: The cell culture medium is replaced with a low-buffered Seahorse XF assay medium. The plate is then loaded into the Seahorse XF Analyzer.

  • Baseline Measurement: Baseline OCR and ECAR are measured to establish a steady state.

  • Sequential Injection of Mitochondrial Stressors:

    • Oligomycin: An ATP synthase inhibitor, is injected to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, is injected to measure maximal respiration.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, are injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[9]

  • Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, are calculated from the changes in OCR following the injection of the stressors.[9]

Na+/H+ Exchanger (NHE) Activity Assay

NHE activity is often assessed by monitoring the recovery of intracellular pH (pHi) following an acid load.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis load_dye Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) mount_cells Mount cells on a fluorescence microscope load_dye->mount_cells induce_acidosis Induce intracellular acidosis (e.g., NH4Cl prepulse) mount_cells->induce_acidosis monitor_recovery Monitor pHi recovery in the presence/absence of SGLT2 inhibitor induce_acidosis->monitor_recovery calculate_rate Calculate the rate of pHi recovery (dpH/dt) monitor_recovery->calculate_rate

Caption: Workflow for measuring Na+/H+ exchanger activity.

Detailed Steps:

  • Cell Loading: Cardiomyocytes or other relevant cell types are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.

  • Acidification: Intracellular acidosis is induced using the ammonium prepulse technique. Cells are briefly exposed to a solution containing NH4Cl, which causes an initial intracellular alkalinization followed by a rapid acidification upon its removal.

  • Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using fluorescence microscopy. This recovery is primarily mediated by NHE activity.

  • Inhibitor Treatment: The experiment is repeated in the presence of the SGLT2 inhibitor to assess its effect on the rate of pHi recovery. A known NHE inhibitor, such as cariporide, is typically used as a positive control.[2][3]

  • Data Analysis: The rate of pHi recovery (dpH/dt) is calculated from the initial phase of the recovery curve. A reduction in this rate in the presence of the SGLT2 inhibitor indicates NHE inhibition.

Signaling Pathways

This compound-Induced AMPK Activation

The inhibition of mitochondrial complex I by this compound leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets, leading to various metabolic changes.

G This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits ATP_production ATP Production Mito_Complex_I->ATP_production AMP_ATP_ratio AMP/ATP Ratio ATP_production->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK activates Downstream_Targets Downstream Targets (e.g., ACC, mTOR) AMPK->Downstream_Targets phosphorylates Metabolic_Effects Metabolic Effects (e.g., ↓Lipogenesis, ↑Fatty Acid Oxidation) Downstream_Targets->Metabolic_Effects

References

Validating the Synergistic Effects of Canagliflozin with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs as adjuvants in cancer therapy is a rapidly evolving field. Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used for the treatment of type 2 diabetes, has demonstrated promising synergistic effects when combined with various chemotherapy agents. This guide provides a comparative overview of the experimental evidence supporting the co-administration of this compound with paclitaxel, doxorubicin, cisplatin, and gemcitabine across different cancer types.

Data Presentation: Synergistic Efficacy of this compound Combinations

The following tables summarize the quantitative data from in vitro studies, highlighting the enhanced cytotoxic effects of chemotherapy agents when combined with this compound. The data is presented as the half-maximal inhibitory concentration (IC50) and, where available, the Combination Index (CI), a quantitative measure of synergy (CI < 1 indicates synergy).

This compound + Paclitaxel Cell Line Cancer Type IC50 (this compound) IC50 (Paclitaxel) IC50 (Combination) Combination Index (CI)
Reference Study ES-2Ovarian CancerData not availableData not availableSynergistically enhanced growth inhibitory effect[1]< 1 (inferred)
This compound + Doxorubicin Cell Line Cancer Type IC50 (this compound) IC50 (Doxorubicin) IC50 (Combination) Combination Index (CI)
Reference Study MCF-7Breast CancerNot explicitly stated for synergy~1.65 µM (MCF-7/S)[2]Significantly enhanced cytotoxicity[3][4]Data not available
This compound + Cisplatin Cell Line Cancer Type IC50 (this compound) IC50 (Cisplatin) IC50 (Combination) Combination Index (CI)
Reference Study HepG2Hepatocellular Carcinoma111 µM[5]Data not availableRe-sensitized HCC to cisplatin[6]Data not available
This compound + Gemcitabine Cell Line Cancer Type IC50 (this compound) IC50 (Gemcitabine) IC50 (Combination) Combination Index (CI)
Reference Study Capan-1Pancreatic CancerData not availableData not availableGreater efficacy than gemcitabine alone[1]Data not available
Reference Study PANC-1Pancreatic CancerData not availableData not availableGreater efficacy than gemcitabine alone[1]Data not available

Experimental Protocols

This section details the methodologies for the key experiments cited in the studies to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy agent, or the combination of both. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Treat cells with this compound, the chemotherapy agent, or the combination at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Mandatory Visualizations

Signaling Pathways

The synergistic effects of this compound with chemotherapy are often attributed to its impact on key cellular signaling pathways that regulate cell growth, proliferation, and survival.

cluster_0 This compound cluster_1 Chemotherapy cluster_2 Cellular Processes This compound This compound AMPK AMPK This compound->AMPK Activates PI3K PI3K This compound->PI3K Inhibits Chemotherapy Chemotherapy Apoptosis Apoptosis Chemotherapy->Apoptosis Induces mTOR mTOR AMPK->mTOR Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes mTOR->Apoptosis Inhibits AKT AKT PI3K->AKT Activates AKT->mTOR Activates

Caption: this compound's synergistic mechanism with chemotherapy.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and chemotherapy in vitro.

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Synergy Analysis cluster_2 Phase 3: Mechanistic Studies A Seed Cancer Cells (e.g., 96-well plate) B Treat with this compound, Chemotherapy, or Combination A->B C Perform Cell Viability Assay (e.g., MTT) B->C F Apoptosis Assay (Annexin V/PI) B->F G Cell Cycle Analysis (PI Staining) B->G H Western Blot for Signaling Proteins (AMPK, mTOR, etc.) B->H D Calculate IC50 Values C->D E Determine Combination Index (CI) D->E cluster_0 Metabolic Effects cluster_1 Signaling Effects cluster_2 Cellular Outcomes This compound This compound GlucoseUptake Decreased Glucose Uptake (SGLT2/GLUTs) This compound->GlucoseUptake MitoResp Inhibition of Mitochondrial Respiration This compound->MitoResp AMPK_Activation AMPK Activation MitoResp->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition CellCycleArrest Cell Cycle Arrest mTOR_Inhibition->CellCycleArrest ApoptosisInduction Apoptosis Induction mTOR_Inhibition->ApoptosisInduction ReducedProliferation Reduced Proliferation mTOR_Inhibition->ReducedProliferation

References

Unveiling the Cellular Landscape: A Comparative Proteomic Guide to Canagliflozin and Other Gliflozins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of Canagliflozin versus other sodium-glucose co-transporter 2 (SGLT2) inhibitors, commonly known as gliflozins, through the lens of comparative proteomics. By examining the alterations in the cellular proteome, we can gain deeper insights into the distinct and overlapping mechanisms of action of these drugs, paving the way for more targeted therapeutic strategies. The information presented herein is supported by experimental data from various studies.

Quantitative Proteomic Data Summary

The following tables summarize the key quantitative proteomic changes observed in cells treated with this compound, Dapagliflozin, and Empagliflozin from different studies. It is important to note that direct head-to-head comparative proteomic studies are limited, and the data presented here is a synthesis from individual studies comparing each gliflozin to a control.

Table 1: Comparative Proteomic Changes in Myocardial Tissue
Protein/PathwayThis compound EffectOther Gliflozin Effects (Empagliflozin/Dapagliflozin)Reference
Metabolism
Glucose MetabolismUpregulation of related pathwaysDapagliflozin influences glycolysis/gluconeogenesis[1][1]
Fatty Acid MetabolismUpregulation of related pathways[2]Empagliflozin affects fatty acid-binding proteins[3][2][3]
Oxidative PhosphorylationUpregulation of mitochondrial complexes I, II, III, and IV[4]This compound downregulates ATP synthase F1 subunit alpha[5][6][4][5][6]
Redox Activity Upregulation of antioxidants (Catalase, Glutathione-s-transferase, Peroxiredoxin-6, Heat shock protein 60)[4]Empagliflozin is associated with a reduction of oxidative stress[7][4][7]
Cytoskeletal Structure Downregulation of proteins involved in motor activity and cytoskeletal structure[2][8]Not prominently reported in reviewed studies[2][8]
Cardiomyocyte Function Regulates proteins involved in cardiac contraction and muscle adaptation[9]Empagliflozin affects markers of cardiomyocyte contraction/relaxation[3][3][9]
Table 2: Comparative Proteomic Changes in Circulating Plasma/Serum
ProteinThis compound EffectOther Gliflozin Effects (Empagliflozin/Dapagliflozin)Reference
Insulin-like growth factor-binding protein 1 (IGFBP1)Not prominently reportedEmpagliflozin: Increased levels[7][7]
Transferrin receptor protein 1 (TfR1)Not prominently reportedEmpagliflozin: Increased levels[7]. Dapagliflozin: Increased levels[1][10][1][10][7]
Complement C3Not prominently reportedDapagliflozin: Decreased levels[1][10][1][10]
Apolipoprotein A-IVNot prominently reportedDapagliflozin: Increased levels[1][10][1][10]
Sex hormone-binding globulinNot prominently reportedDapagliflozin: Increased levels[1][10][1][10]
Table 3: Comparative Proteomic Changes in Other Tissues/Cell Lines
Protein/PathwayThis compound Effect (Hepatocellular Carcinoma Cells)Other Gliflozin Effects (Urinary Proteome - Dapagliflozin)Reference
Metabolism Downregulation of ATP synthase F1 subunit alpha, Upregulation of 3-hydroxybutyrate[5][6]Not directly comparable[5][6]
Purine/Pyrimidine Metabolism Downregulation of nucleoside diphosphate kinase 1[5][6]Not directly comparable[5][6]
Inflammation/Wound Healing Not prominently reportedDapagliflozin affects proteins related to inflammation, wound healing, and kidney fibrosis[11][11]
Kidney Fibrosis Markers Not prominently reportedDapagliflozin affects urinary levels of type I and III collagens and albumin[11][11]

Experimental Protocols

The methodologies employed in the cited proteomic studies generally follow a standard workflow. Below is a synthesized, detailed protocol for a typical comparative proteomics experiment involving gliflozin treatment.

Cell Culture and Treatment
  • Cell Lines: Specific cell lines (e.g., human hepatocellular carcinoma cells Hep3B and Huh7, or primary cardiomyocytes) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

  • Treatment: Cells are treated with this compound or another gliflozin (e.g., Dapagliflozin, Empagliflozin) at a specified concentration (e.g., 10 μM) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 48 or 72 hours).

Sample Preparation and Protein Extraction
  • Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

  • Lysis: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protein Digestion
  • Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.

  • Enzymatic Digestion: The proteins are then digested into smaller peptides using a protease, most commonly trypsin, overnight at 37°C.

Peptide Labeling (for quantitative proteomics)
  • Isobaric Labeling (e.g., TMT): For quantitative comparison, peptides from different samples (e.g., control, this compound-treated, other gliflozin-treated) are labeled with isobaric tags (e.g., Tandem Mass Tags™). This allows for the simultaneous analysis and relative quantification of proteins from multiple samples in a single mass spectrometry run.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Fractionation: The labeled peptide mixture is often fractionated using high-performance liquid chromatography (HPLC) to reduce sample complexity.

  • LC-MS/MS Analysis: The peptide fractions are then analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos). The mass spectrometer performs two stages of analysis: MS1, where the mass-to-charge ratio of the intact peptides is measured, and MS2, where selected peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.

Data Analysis
  • Protein Identification and Quantification: The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). The MS2 spectra are searched against a protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins. The reporter ions from the isobaric tags in the MS2 spectra are used to quantify the relative abundance of each protein across the different samples.

  • Statistical Analysis: Statistical tests are performed to identify proteins that are significantly differentially expressed between the treatment groups and the control.

  • Bioinformatics Analysis: Pathway analysis and functional enrichment analysis are performed using tools like Ingenuity Pathway Analysis (IPA) or ShinyGo to understand the biological processes and signaling pathways affected by the identified protein changes.[2]

Visualizing the Molecular Impact

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key signaling pathways modulated by gliflozins.

G Experimental Workflow for Comparative Proteomics of Gliflozins cluster_sample_prep Sample Preparation cluster_proteomics_analysis Proteomics Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Gliflozin Treatment (this compound vs. Other Gliflozins vs. Control) protein_extraction Protein Extraction & Quantification cell_culture->protein_extraction digestion Protein Digestion (Trypsin) protein_extraction->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms protein_id Protein Identification & Quantification lc_ms->protein_id stat_analysis Statistical Analysis protein_id->stat_analysis bioinformatics Bioinformatics & Pathway Analysis stat_analysis->bioinformatics final_output Identification of Distinct & Overlapping Cellular Effects bioinformatics->final_output Comparative Insights

Caption: A generalized workflow for comparative proteomic analysis of gliflozin-treated cells.

References

A Side-by-Side Analysis of Canagliflozin and its Analogues in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Canagliflozin and its analogues, focusing on their performance in key functional assays. The information presented is collated from various scientific publications and aims to provide a comprehensive resource for researchers in the field of diabetes and metabolic diseases.

Introduction

This compound is a member of the gliflozin class of drugs, which are inhibitors of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, this compound and its analogues promote the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This unique mechanism of action has made SGLT2 inhibitors a cornerstone in the management of type 2 diabetes. Beyond glycemic control, these agents have demonstrated significant cardiovascular and renal protective benefits.[2] This guide will delve into the functional characteristics of this compound and its prominent analogues, including Dapagliflozin, Empagliflozin, and Sotagliflozin, as well as novel synthetic analogues.

Comparative Analysis of Functional Activity

The primary functional activity of this compound and its analogues is the inhibition of SGLT2. However, their potency and selectivity against the closely related SGLT1 transporter, which is predominantly found in the small intestine, vary. This section provides a comparative summary of their inhibitory activities.

SGLT2 and SGLT1 Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The selectivity of these inhibitors for SGLT2 over SGLT1 is a key pharmacological differentiator.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)Reference
This compound 4.2 ± 1.5663 ± 180~158-fold[3]
Dapagliflozin 1.11350~1227-fold[4]
Empagliflozin 2.56278~2511-fold[4]
Sotagliflozin 1.836~20-fold[3]
Thioglucoside Analogue D 2.0--[5]
Thioglucoside Analogue E 5.9--[5]
Thioglucoside Analogue F 3.2--[5]
Thioglucoside Analogue G 4.5--[5]

Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is a compilation from the cited sources.

Off-Target Activity

Beyond their primary target, SGLT2 inhibitors can interact with other proteins, leading to "off-target" effects. These effects can contribute to both the therapeutic benefits and potential side effects of the drugs. A notable off-target effect of this compound is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK Activation

This compound has been shown to activate AMPK, an effect not as prominently observed with Dapagliflozin or Empagliflozin.[6] This activation is thought to be independent of SGLT2 inhibition and may contribute to some of the metabolic benefits of this compound.[6]

Kinase Inhibition Profile

Signaling Pathways

The therapeutic effects of this compound and its analogues are mediated through complex signaling pathways. The primary on-target effect on SGLT2 directly impacts glucose reabsorption, while off-target effects, such as AMPK activation, involve distinct intracellular cascades.

SGLT2 Inhibition and Glucose Excretion

The inhibition of SGLT2 in the renal proximal tubule is a direct mechanism leading to increased urinary glucose excretion. This process is independent of insulin signaling.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen cluster_tubular_cell Tubular Epithelial Cell SGLT2 SGLT2 Glucose_in_cell Intracellular Glucose SGLT2->Glucose_in_cell Urine Urinary Glucose Excretion SGLT2->Urine Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Reabsorption Glucose_Na->Urine Increased Excretion This compound This compound & Analogues This compound->SGLT2 Inhibition

SGLT2 Inhibition by this compound and its Analogues.
AMPK/SIRT1 Signaling Pathway

This compound's activation of AMPK can lead to the subsequent activation of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular metabolism and stress responses. This pathway is implicated in some of the beneficial off-target effects of this compound.

AMPK_SIRT1_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation

AMPK/SIRT1 signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides step-by-step protocols for key functional assays.

SGLT2 Inhibition Assay (Cell-Based 2-NBDG Glucose Uptake)

This assay measures the inhibition of glucose uptake in cells overexpressing SGLT2 using a fluorescent glucose analog, 2-NBDG.

Materials:

  • HEK293 cells stably overexpressing human SGLT2 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • Krebs-Ringer-HEPES (KRH) buffer (containing 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Test compounds (this compound and its analogues)

  • Phlorizin (a non-selective SGLT inhibitor, as a positive control)

  • Plate reader with fluorescence detection (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed HEK293-hSGLT2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight at 37°C in a 5% CO2 incubator.

  • Cell Washing: The next day, gently wash the cells twice with KRH buffer.

  • Compound Incubation: Add 50 µL of KRH buffer containing the test compounds at various concentrations to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM Phlorizin). Incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add 50 µL of KRH buffer containing 200 µM 2-NBDG to each well (final 2-NBDG concentration of 100 µM).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Add 100 µL of KRH buffer to each well and measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

SGLT2_Assay_Workflow A Seed HEK293-hSGLT2 cells in 96-well plate B Wash cells with KRH buffer A->B C Incubate with test compounds (30 min, 37°C) B->C D Add 2-NBDG (fluorescent glucose analog) C->D E Incubate to allow glucose uptake (1-2 hr, 37°C) D->E F Wash cells with ice-cold KRH buffer E->F G Measure fluorescence (Ex/Em ~485/535 nm) F->G H Calculate % inhibition and IC50 values G->H Western_Blot_Workflow A Treat cells with This compound/analogues B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (anti-pAMPK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence G->H I Strip and re-probe with anti-total AMPK antibody H->I J Quantify and normalize pAMPK/total AMPK I->J

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound, while instrumental in diabetes research, requires careful handling and disposal due to its chemical properties and potential environmental impact. Improper disposal can lead to contamination of water systems and pose risks to aquatic ecosystems.[1] This guide outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.

I. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste from its generation to its final disposal.[2][3]

Key regulations include:

  • EPA Subpart P: This rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable reference for research laboratories.[4]

  • State and Local Regulations: Many states and municipalities have their own, often stricter, regulations for pharmaceutical waste disposal. Laboratory personnel must be familiar with and adhere to these local requirements.

II. This compound Waste Identification and Segregation

Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe disposal.

Table 1: this compound Waste Stream Classification

Waste Stream CategoryDescription of WasteRecommended Disposal Container
Non-Hazardous Solid Waste Unused, expired, or surplus this compound powder; contaminated personal protective equipment (PPE) such as gloves and lab coats; contaminated lab supplies (e.g., weigh boats, spatulas).Clearly labeled, sealed, and puncture-resistant container designated for "Pharmaceutical Waste for Incineration."
Liquid Waste Solutions containing this compound; solvents used for extraction or analysis of this compound.Clearly labeled, leak-proof container designated for "Hazardous Pharmaceutical Liquid Waste." The container should be compatible with the solvents used.
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Puncture-proof, leak-resistant sharps container.
Contaminated Packaging Empty stock bottles, vials, or other packaging that has come into direct contact with this compound.Rendered unusable (e.g., by triple rinsing with a suitable solvent, collecting the rinsate as liquid waste, and then defacing the label) before disposal in a designated pharmaceutical waste container.[5]

III. Disposal Procedures for this compound Waste

The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[6] This method ensures the complete destruction of the active pharmaceutical ingredient.

Experimental Protocol: Laboratory-Scale Inactivation of this compound (for small spills or residual amounts)

While bulk disposal should be handled by a certified vendor, small spills or residual amounts in containers can be inactivated in the lab before disposal, with appropriate safety precautions. This compound has been shown to be susceptible to oxidative degradation.[7]

Objective: To chemically degrade residual this compound in laboratory containers or from small spills.

Materials:

  • 10% Sodium Hypochlorite solution (bleach)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

  • Appropriate waste containers

Procedure:

  • Preparation: Ensure all work is performed in a certified chemical fume hood. Wear appropriate PPE.

  • For Residual Solids in Containers: a. Add a small amount of a suitable solvent (e.g., methanol, ethanol) to dissolve the residual this compound. b. Slowly add the 10% sodium hypochlorite solution to the dissolved this compound, with stirring. A 10-fold excess of the hypochlorite solution is recommended to ensure complete degradation. c. Allow the reaction to proceed for at least 24 hours. d. Neutralize the solution with a suitable reducing agent (e.g., sodium bisulfite) before disposing of it as hazardous liquid waste.

  • For Small Spills: a. Absorb the spill with an inert absorbent material. b. Place the absorbent material in a designated waste container. c. Decontaminate the spill area by wiping with a cloth soaked in 10% sodium hypochlorite solution. d. Wipe the area again with a clean, wet cloth to remove any residual bleach. e. Dispose of all contaminated materials in the designated pharmaceutical waste container.

Logical Workflow for this compound Disposal

Canagliflozin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal Generate_Waste This compound Waste Generation (e.g., unused chemical, contaminated labware) Segregate_Waste Segregate at Point of Generation (Solid, Liquid, Sharps) Generate_Waste->Segregate_Waste Label_Containers Use Clearly Labeled, Appropriate Waste Containers Segregate_Waste->Label_Containers Store_Safely Store in a Designated, Secure Area Away from Incompatible Materials Label_Containers->Store_Safely Arrange_Pickup Arrange for Pickup by a Licensed Hazardous Waste Vendor Store_Safely->Arrange_Pickup Incineration Incineration at a Permitted Facility Arrange_Pickup->Incineration Documentation Maintain Disposal Records (Manifests, Certificates of Destruction) Incineration->Documentation

Caption: Workflow for the safe disposal of this compound waste.

IV. Safety Precautions and Spill Management

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory when handling this compound powder or solutions.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[8]

  • Body Protection: A lab coat or other protective clothing is required.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area as described in the experimental protocol above.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides crucial safety and logistical information for laboratory professionals working with Canagliflozin. It outlines essential personal protective equipment (PPE), detailed operational procedures, and emergency plans to ensure a safe and compliant research environment. By adhering to these guidelines, researchers can minimize exposure risks and handle this compound responsibly.

Hazard and Exposure Data

This compound presents several health hazards that necessitate careful handling. It is classified as harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] While specific Occupational Exposure Limits (OELs) have not been established for this compound, adherence to the safety protocols outlined below is critical to minimize risk.[3][4]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Serious Eye DamageH318Causes serious eye damage.[1][2]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[1][2]
Hazardous to the Aquatic Environment (Chronic)H411Toxic to aquatic life with long lasting effects.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following procedures provide a step-by-step guide for the lifecycle of the compound within a research facility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the container is clearly labeled with the chemical name and hazard pictograms.

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated area.[3] It should be kept away from foodstuffs, beverages, and feed.[5] For long-term storage, consult the manufacturer's specific recommendations, which may include refrigeration.

Handling and Use
  • Engineering Controls: All handling of this compound powder should be conducted in a designated area with adequate ventilation, preferably within a chemical fume hood or other local exhaust ventilation system.[3][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][6]To prevent eye contact and serious eye damage.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[6]To avoid skin contact.
Body Protection A lab coat or impervious clothing.[3][6]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated and engineering controls are not sufficient to maintain exposure below acceptable levels.[7]To prevent inhalation of the compound.
  • Hygiene Practices: Wash hands thoroughly after handling this compound, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in areas where the compound is handled.[1] Contaminated clothing should be removed immediately and laundered before reuse.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: The primary method of disposal should be through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not allow the material to enter sewer systems or water courses.[1][3]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permissible by local regulations.[1]

Emergency Procedures: Spill and Exposure

Prompt and appropriate action is critical in the event of a spill or personnel exposure to this compound.

Spill Cleanup Protocol

In the case of a spill, the following steps should be taken to mitigate the hazard and decontaminate the area.

Caption: Workflow for the safe cleanup of a this compound spill.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area to prevent entry and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Containment: Prevent the further spread of the spill. For powdered spills, avoid generating dust.

  • Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[3] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution to remove any residual contamination.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan.

First Aid for Exposure

In the event of personnel exposure, immediate first aid is crucial.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[3] If irritation persists, consult a physician.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] Never give anything by mouth to an unconscious person.[3]

By implementing these comprehensive safety and handling protocols, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.